BOLD-100
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C14H12Cl4N4NaRu |
|---|---|
Peso molecular |
502.1 g/mol |
Nombre IUPAC |
sodium;1H-indazole;tetrachlororuthenium(1-) |
InChI |
InChI=1S/2C7H6N2.4ClH.Na.Ru/c2*1-2-4-7-6(3-1)5-8-9-7;;;;;;/h2*1-5H,(H,8,9);4*1H;;/q;;;;;;+1;+3/p-4 |
Clave InChI |
WVVOCRYXBTVDRN-UHFFFAOYSA-J |
SMILES canónico |
C1=CC=C2C(=C1)C=NN2.C1=CC=C2C(=C1)C=NN2.[Na+].Cl[Ru-](Cl)(Cl)Cl |
Origen del producto |
United States |
Foundational & Exploratory
BOLD-100: A Technical Deep Dive into its Anti-Cancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BOLD-100 (sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)]), a novel ruthenium-based small molecule, is a clinical-stage anti-cancer agent with a unique multi-modal mechanism of action. This technical guide provides an in-depth analysis of the core mechanisms by which this compound exerts its effects on cancer cells. The primary modes of action are the induction of reactive oxygen species (ROS), disruption of the unfolded protein response (UPR) via inhibition of GRP78, and interference with DNA repair pathways. These actions collectively lead to cell cycle arrest, apoptosis, and potentiation of other anti-cancer therapies. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanisms of Action
This compound's anti-neoplastic activity stems from a sophisticated interplay of several cellular effects, primarily centered around the induction of cellular stress and the disruption of cancer cell survival pathways.
Induction of Reactive Oxygen Species (ROS)
A fundamental mechanism of this compound is its ability to induce the production of reactive oxygen species (ROS) within cancer cells.[1][2] ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids, ultimately leading to cell death.[3] In multiple cancer cell lines, including breast and pancreatic cancer, treatment with this compound has been shown to lead to a dose-dependent increase in intracellular ROS levels.[1][4] This elevation of oxidative stress is a key initiator of the downstream cytotoxic effects of the drug.
Inhibition of GRP78 and Disruption of the Unfolded Protein Response (UPR)
Cancer cells often exhibit a heightened state of endoplasmic reticulum (ER) stress due to their high proliferation rate and protein synthesis demands.[5] To cope with this, they upregulate chaperone proteins, most notably the 78-kilodalton glucose-regulated protein (GRP78), a master regulator of the UPR.[6][7] this compound has been demonstrated to suppress the stress-induced upregulation of GRP78 at both the mRNA and protein levels.[1][6][8] By inhibiting GRP78, this compound disrupts the adaptive UPR, leading to an accumulation of unfolded proteins and exacerbating ER stress, which in turn can trigger apoptosis.[9][10] This effect is particularly significant in drug-resistant cancer cells that often rely on a robust UPR for survival.[6]
Disruption of DNA Repair Pathways
The induction of ROS by this compound leads to DNA damage.[1][2] Concurrently, this compound has been shown to reduce the expression of genes involved in DNA repair pathways.[1] This dual action of inflicting DNA damage while simultaneously hampering the cell's ability to repair it is a critical aspect of its anti-cancer efficacy. Evidence for this includes the observed phosphorylation of histone H2AX (γ-H2AX), a marker of DNA double-strand breaks, following this compound treatment.[1][11] This disruption of DNA surveillance and repair makes cancer cells more vulnerable to the cytotoxic effects of this compound and synergistic with DNA-damaging agents.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound from in vitro and clinical studies.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF7(2) | Breast Cancer (ER+) | ~100 | [8] |
| MDA-MB-231 | Breast Cancer (TNBC) | ~100 | [8] |
| MDA-MB-468 | Breast Cancer (TNBC) | ~100 | [8] |
| Pan-cancer panel | Various | Median: 149 | [1] |
| Esophageal Cancer | Esophageal Cancer | More sensitive | [12] |
| Bladder Cancer | Bladder Cancer | More sensitive | [12] |
| Hematologic Cancer | Hematologic Malignancies | More sensitive | [12] |
Table 2: Clinical Efficacy of this compound in Combination with FOLFOX (NCT04421820)
| Cancer Type | Metric | Value | Reference |
| Metastatic Colorectal Cancer (mCRC) | Median Progression-Free Survival (PFS) | 3.9 months | [13] |
| Median Overall Survival (OS) | 9.6 months | [13] | |
| Objective Response Rate (ORR) | 7% | [13] | |
| Disease Control Rate (DCR) | 76% | [13] | |
| Advanced Gastric Cancer (GC) | Median Progression-Free Survival (PFS) | 4.3 months | [11] |
| Median Overall Survival (OS) | 7.9 months | [11] | |
| Objective Response Rate (ORR) | 11% | [11] | |
| Disease Control Rate (DCR) | 72% | [11] | |
| Advanced Biliary Tract Cancer (BTC) | Median Progression-Free Survival (PFS) | 6.0 months | [14] |
| Median Overall Survival (OS) | 7.3 months | [14] | |
| Objective Response Rate (ORR) | 6% | [14] | |
| Disease Control Rate (DCR) | 83% | [14] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
Cell Viability Assays (MTT/MTS)
Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines and to calculate IC50 values.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0-200 µM) for a specified duration (e.g., 72 hours).[8]
-
Reagent Addition:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[15]
-
MTS Assay: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, often in combination with an electron coupling reagent like PES, to each well and incubate for 1-4 hours.[16]
-
-
Solubilization (MTT only): Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[5][16]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.
Reactive Oxygen Species (ROS) Detection
Objective: To measure the intracellular production of ROS following this compound treatment.
Protocol:
-
Cell Culture and Treatment: Culture cells in appropriate vessels (e.g., 6-well plates or chamber slides) and treat with this compound at various concentrations and time points.
-
Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe. Common probes include:
-
Signal Detection:
-
Fluorimetry/Plate Reader: Measure the fluorescence intensity of the cell population.
-
Flow Cytometry: Quantify the fluorescence of individual cells.
-
Fluorescence Microscopy: Visualize the subcellular localization of ROS production.
-
-
Data Analysis: Quantify the change in fluorescence intensity in this compound-treated cells relative to untreated controls.
Western Blot Analysis for GRP78 Expression
Objective: To determine the effect of this compound on the protein expression levels of GRP78.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).[18]
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GRP78 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalization: To ensure equal protein loading, probe the membrane for a housekeeping protein (e.g., β-actin or GAPDH) or use a total protein stain.[18]
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression of GRP78 in treated versus untreated samples.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.
Caption: this compound's multi-modal mechanism of action in cancer cells.
Caption: Experimental workflow for Western blot analysis of GRP78.
Caption: Experimental workflow for detecting intracellular ROS.
Conclusion
This compound represents a promising anti-cancer therapeutic with a well-defined, multi-faceted mechanism of action. By simultaneously inducing ROS, inhibiting the critical survival protein GRP78, and disrupting DNA repair, this compound creates a toxic cellular environment that is particularly effective against cancer cells. The preclinical and clinical data gathered to date support its continued development, especially in combination with standard-of-care chemotherapies. This technical guide provides a comprehensive overview for researchers and drug development professionals to understand the core scientific principles underlying the therapeutic potential of this compound.
References
- 1. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad.com [bio-rad.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. Bold Therapeutics Successfully Completes Phase 1b Trial and Advances into Global Phase 2 Trial of this compound in the Treatment of Advanced GI Cancers [prnewswire.com]
- 7. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. licorbio.com [licorbio.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
BOLD-100 and GRP78 Inhibition: A Technical Guide to the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BOLD-100 is a first-in-class, ruthenium-based small molecule therapeutic demonstrating a novel, multimodal mechanism of action in oncology. At its core, this compound disrupts tumor cell homeostasis by targeting the 78-kilodalton glucose-regulated protein (GRP78), a key chaperone protein in the endoplasmic reticulum (ER) and a master regulator of the unfolded protein response (UPR). This targeted inhibition, coupled with the induction of reactive oxygen species (ROS), triggers a cascade of cellular stress responses, ultimately leading to cancer cell death. This technical guide provides an in-depth exploration of the this compound and GRP78 inhibition pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling networks involved.
The Central Role of GRP78 in Cancer
GRP78, also known as BiP or HSPA5, is a central regulator of ER homeostasis.[1] In the unstressed state, GRP78 binds to and inactivates the three main UPR sensors: PERK, IRE1α, and ATF6.[1] However, in the tumor microenvironment, conditions such as hypoxia, nutrient deprivation, and high metabolic demand lead to an accumulation of unfolded or misfolded proteins, causing ER stress.[2] To survive this stress, cancer cells upregulate GRP78, which enhances protein folding capacity and promotes cell survival, proliferation, metastasis, and resistance to therapy.[2][3] Elevated GRP78 expression is a hallmark of many aggressive cancers and is often associated with poor prognosis.[4] This dependency on GRP78 presents a strategic vulnerability in cancer cells that can be exploited for therapeutic intervention.
This compound: A Dual-Action Therapeutic Agent
This compound exerts its anti-cancer effects through a unique, two-pronged mechanism of action that converges on the induction of overwhelming cellular stress.[5]
-
Selective GRP78 Inhibition: this compound selectively inhibits the stress-induced upregulation of GRP78.[5] This action prevents cancer cells from adapting to the harsh tumor microenvironment, leading to a buildup of unfolded proteins and sustained ER stress.[6]
-
Induction of Reactive Oxygen Species (ROS): this compound also induces the production of ROS, which causes DNA damage and cell cycle arrest.[5] This further exacerbates cellular stress and contributes to the activation of apoptotic pathways.
The synergistic effect of GRP78 inhibition and ROS induction makes this compound a potent anti-cancer agent, capable of overcoming resistance to conventional therapies.[5]
Signaling Pathways Modulated by this compound
The inhibition of GRP78 and induction of ROS by this compound activate two primary signaling pathways that culminate in apoptosis.
The Unfolded Protein Response (UPR) and ER Stress-Induced Apoptosis
By inhibiting GRP78, this compound prevents its binding to the UPR sensors, leading to their activation. The most well-characterized pathway in the context of this compound is the PERK branch of the UPR.[7]
-
PERK Activation: Dissociation of GRP78 from PERK leads to its autophosphorylation and activation.
-
eIF2α Phosphorylation: Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which globally attenuates protein translation to reduce the protein load on the ER.
-
ATF4 and CHOP Upregulation: Paradoxically, p-eIF2α selectively enhances the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[8][9]
-
Apoptosis: Sustained high levels of CHOP promote apoptosis by downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins.[6]
ROS-Induced DNA Damage Response
The second arm of this compound's mechanism involves the generation of ROS, which induces DNA damage and activates the ATR/Chk1 signaling pathway.[10]
-
ROS Production: this compound treatment leads to an increase in intracellular ROS levels.
-
DNA Damage: Elevated ROS causes DNA damage, including the formation of R-loops.[10]
-
ATR/Chk1 Activation: This DNA damage triggers the activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase and its downstream effector, Checkpoint Kinase 1 (Chk1).[11] This is evidenced by increased phosphorylation of ATR and Chk1, and the formation of γ-H2AX foci, a marker of DNA double-strand breaks.[11]
-
Cell Cycle Arrest and Apoptosis: The activated ATR/Chk1 pathway leads to G2/M cell cycle arrest and, in combination with the sustained ER stress, synergistically promotes apoptosis.[11]
Quantitative Data Summary
In Vitro Efficacy
This compound has demonstrated broad anti-cancer activity across a wide range of cancer cell lines.
| Parameter | Value Range | Cell Line Panel | Reference |
| IC50 | 25.1 µM to 664 µM | 319 cancer cell lines | [12] |
| Median IC50 | 149 µM | 319 cancer cell lines | [12] |
Clinical Efficacy (Phase 2 Study NCT04421820)
The this compound-001 (NCT04421820) study is a Phase 2 clinical trial evaluating this compound in combination with FOLFOX (folinic acid, 5-fluorouracil, and oxaliplatin) in patients with advanced gastrointestinal cancers.[13]
Table 2: Efficacy of this compound in Combination with FOLFOX in Advanced Metastatic Colorectal Cancer (mCRC)
| Endpoint | Value | Confidence Interval (CI) | Reference |
| Median Progression-Free Survival (PFS) | 3.9 months | 2.7, 5.7 | [14] |
| Median Overall Survival (OS) | 9.6 months | 6.0, 17 | [14] |
| Objective Response Rate (ORR) | 7.0% | 1, 20 | [14] |
| Disease Control Rate (DCR) | 76% | 58, 88 | [14] |
Table 3: Efficacy of this compound in Combination with FOLFOX in Advanced Biliary Tract Cancer (BTC)
| Endpoint | Value | Credible Interval (CI) | Reference |
| Median Progression-Free Survival (PFS) | 6.0 months | 3.8, 10 | [15] |
| Median Overall Survival (OS) | 7.3 months | 4.5, 13 | [15] |
| Objective Response Rate (ORR) | 6% | 1, 23 | [15] |
| Disease Control Rate (DCR) | 83% | 62, 95 | [15] |
Table 4: Efficacy of this compound in Combination with FOLFOX in Advanced Gastric Cancer (GC)
| Endpoint | Value | Credible Interval (CI) | Reference |
| Median Progression-Free Survival (PFS) | 4.3 months | 2.8, 7.1 | [16] |
| Median Overall Survival (OS) | 7.9 months | 4.8, 15 | [16] |
Experimental Protocols
Western Blot Analysis of UPR Markers
This protocol is for the detection of key UPR pathway proteins to assess the induction of ER stress by this compound.
-
Cell Culture and Treatment: Plate cancer cells at a density to achieve 70-80% confluency. Treat cells with desired concentrations of this compound for various time points (e.g., 24, 48 hours). Include a vehicle control.
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and starting dilutions:
-
Rabbit anti-GRP78/BiP (1:1000)
-
Rabbit anti-phospho-PERK (1:1000)
-
Rabbit anti-phospho-eIF2α (1:1000)
-
Mouse anti-CHOP/GADD153 (1:500)
-
Loading control (e.g., anti-β-actin or anti-GAPDH, 1:5000)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL substrate.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal and quantify band intensities using imaging software.
Reactive Oxygen Species (ROS) Detection Assay
This protocol uses the cell-permeant probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with this compound for the desired duration.
-
DCFH-DA Staining: Remove the treatment medium, wash cells with PBS, and incubate with 20 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash cells with PBS to remove excess probe. Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
This compound Administration: In the clinical setting, this compound is administered intravenously at a dose of 625 mg/m² in combination with the FOLFOX regimen on day 1 of a 14-day cycle.[15] Preclinical dosing regimens may vary and should be optimized for the specific animal model.
-
Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, excise tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
This compound represents a promising new therapeutic strategy in oncology, with a well-defined, dual mechanism of action centered on the inhibition of GRP78 and the induction of ROS. This leads to overwhelming cellular stress through the activation of the UPR and DNA damage response pathways, ultimately resulting in cancer cell death. The quantitative data from both preclinical and clinical studies support the continued development of this compound, particularly in combination with standard-of-care chemotherapies for the treatment of advanced gastrointestinal cancers. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate molecular mechanisms of this compound and its interaction with the GRP78 signaling pathway.
References
- 1. Unveiling the dark side of glucose-regulated protein 78 (GRP78) in cancers and other human pathology: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. GRP78 signaling hub a receptor for targeted tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bold-therapeutics.com [bold-therapeutics.com]
- 6. Therapeutic potential of this compound, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Activation of PERK/eIF2α/ATF4/CHOP branch of endoplasmic reticulum stress response and cooperation between HIF-1α and ATF4 promotes Daprodustat-induced vascular calcification [frontiersin.org]
- 9. ER stress signalling through eIF2α and CHOP, but not IRE1α, attenuates adipogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of this compound, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bold-therapeutics.com [bold-therapeutics.com]
- 13. bold-therapeutics.com [bold-therapeutics.com]
- 14. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. ascopubs.org [ascopubs.org]
BOLD-100's effect on the unfolded protein response
An In-depth Technical Guide to the Effects of BOLD-100 on the Unfolded Protein Response
Executive Summary
This compound (also known as KP1339 and IT-139) is a first-in-class, ruthenium-based small molecule inhibitor currently under clinical investigation for the treatment of various advanced cancers.[1][2] Its mechanism of action is multimodal, with a significant component involving the modulation of the Unfolded Protein Response (UPR).[3][4] This document provides a comprehensive technical overview of the molecular interactions between this compound and the UPR pathway, consolidating data from preclinical studies. It details the drug's primary mechanism of GRP78 inhibition, the consequent activation of ER stress pathways, and the ultimate induction of apoptosis in cancer cells. This guide includes summaries of quantitative findings, detailed experimental protocols, and visualizations of the core signaling pathways to serve as a resource for the scientific community.
Introduction to this compound and the Unfolded Protein Response
Cancer cells exhibit high rates of proliferation and protein synthesis, which often leads to an accumulation of misfolded or unfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[5] To survive this proteotoxic stress, cancer cells rely on an adaptive signaling network called the Unfolded Protein Response (UPR).[6] The UPR is orchestrated by the master chaperone GRP78 (Glucose-Regulated Protein 78, also known as HSPA5 or BiP), which maintains ER homeostasis.[6][7]
This compound is a novel anticancer agent that exploits this reliance on the UPR.[7] A key mechanism of this compound is the selective inhibition of GRP78, which disrupts the UPR and induces a state of irremediable ER stress, ultimately leading to programmed cell death.[3][7] This makes this compound a promising therapeutic, particularly in combination with standard-of-care chemotherapies, to overcome drug resistance and improve outcomes in difficult-to-treat cancers.[3]
Core Mechanism: GRP78 Inhibition and UPR Activation
This compound's primary interaction with the UPR pathway begins with the functional disruption of GRP78.[3][8] Under normal conditions, GRP78 binds to the luminal domains of three ER transmembrane sensors: PERK, IRE1α, and ATF6, keeping them in an inactive state. When ER stress occurs, GRP78 preferentially binds to accumulating unfolded proteins, causing its dissociation from these sensors and triggering their activation.[6]
This compound appears to selectively prevent the stress-induced upregulation of GRP78 in cancer cells while having a minimal impact on normal cells.[6][7] This suppression of GRP78 function leads to the activation of the UPR's pro-apoptotic arms, turning a typically pro-survival pathway into a death signal for the cancer cell.[7][9]
Downstream Signaling Pathways
The inhibition of GRP78 by this compound initiates a cascade of signaling events through the three canonical UPR branches.
-
The PERK Pathway: Upon release from GRP78, PERK (Protein kinase R-like endoplasmic reticulum kinase) oligomerizes and autophosphorylates. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which attenuates global protein translation. However, it selectively promotes the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[9][10] Studies show that this compound treatment leads to the upregulation and phosphorylation of PERK and eIF2α, and a time- and concentration-dependent increase in CHOP, which is critical for ER stress-mediated apoptosis.[9][10]
-
The IRE1α Pathway: Inositol-requiring enzyme 1 alpha (IRE1α) activation leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form, XBP1s, is a potent transcription factor that upregulates genes involved in ER-associated protein degradation (ERAD) and protein folding. In malignant pleural mesothelioma cells, this compound treatment resulted in a time-dependent increase in XBP1 mRNA levels.[7]
-
The ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is a transmembrane protein that, upon GRP78 dissociation, translocates to the Golgi apparatus where it is cleaved. The resulting cytosolic fragment acts as a transcription factor to upregulate ER chaperones and ERAD components.
The culmination of activating these pathways is a state of severe and unresolved ER stress, leading to apoptosis.[7] Evidence suggests this cell death is induced via activation of caspase 8.[11]
Quantitative Data Summary
The following tables summarize the observed effects of this compound on key UPR markers and related cellular processes as reported in preclinical studies.
Table 1: Effect of this compound on UPR Pathway Components
| Marker | Protein / Gene | Cell Line(s) | Observed Effect | Citation(s) |
|---|---|---|---|---|
| UPR Master Regulator | GRP78 (HSPA5) | Various cancer cell lines | Prevents stress-induced upregulation; slight decrease in mRNA after 24h. | [3][7][9][12] |
| PERK Pathway | PERK | Colon Carcinoma | Upregulated and phosphorylated. | [9][10] |
| p-eIF2α | Colon Carcinoma | Phosphorylation increased. | [9][10] | |
| CHOP (DDIT3) | Malignant Pleural Mesothelioma, Pancreatic Ductal Adenocarcinoma | Time- and concentration-dependent upregulation at mRNA and protein levels. | [5][7][9] | |
| IRE1α Pathway | XBP1 | Malignant Pleural Mesothelioma | Time-dependent increase in mRNA levels. | [7] |
| ER Stress Chaperone | ERO1α | REN (Mesothelioma) | ~50% increase in expression. |[7] |
Table 2: Cellular Effects of this compound Treatment
| Cellular Process | Key Marker(s) | Cell Line(s) | Observed Effect | Citation(s) |
|---|---|---|---|---|
| Apoptosis | Caspase 8 | Various sensitive cancer lines | Activated, leading to cell death. | [7][11] |
| Reactive Oxygen Species | Cellular ROS levels | Breast Cancer, Pancreatic Ductal Adenocarcinoma | ROS production is induced. | [5][7][8][12] |
| Calcium Homeostasis | Intracellular Ca²⁺ | Malignant Pleural Mesothelioma | Increased release of Ca²⁺ from the ER. | [7] |
| DNA Damage | γ-H2AX (Ser139) | Breast Cancer | Phosphorylation increased, indicating DNA damage. | [12][13] |
| ER Morphology | ER Structure | General Cancer Cells | Swelling of the endoplasmic reticulum observed via TEM. |[14] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the impact of this compound on the UPR.
Cell Culture and Drug Treatment
-
Cell Lines: Malignant Pleural Mesothelioma (REN), Breast Cancer (MCF7), or other relevant cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, maintained at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Cells are seeded to achieve 70-80% confluency. This compound is dissolved in an appropriate vehicle (e.g., sterile water or PBS). Cells are treated with varying concentrations of this compound (e.g., 1 µM to 100 µM) for specified time points (e.g., 1, 6, 24, 48 hours) to assess dose- and time-dependent effects. Control cells are treated with the vehicle alone.
Western Blotting for UPR Protein Expression
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Total protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on polyacrylamide gels.
-
Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking & Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against UPR targets (e.g., GRP78, CHOP, p-PERK, XBP1s, β-actin).
-
Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR) for Gene Expression
-
RNA Extraction: Total RNA is extracted from treated and control cells using an RNA isolation kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR Reaction: qPCR is performed using a thermal cycler with SYBR Green master mix and specific primers for target genes (e.g., HSPA5, DDIT3, XBP1). A housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.
-
Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.
Measurement of Reactive Oxygen Species (ROS)
-
Staining: Treated cells are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Analysis: The fluorescence intensity is measured using a flow cytometer or a fluorescence plate reader to quantify the intracellular ROS levels.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental procedures discussed.
Caption: this compound inhibits GRP78, leading to activation of the three UPR arms and CHOP-mediated apoptosis.
References
- 1. This compound Phase 2 Success in Advanced mCRC at ASCO GI 2024 [synapse.patsnap.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. bold-therapeutics.com [bold-therapeutics.com]
- 4. bold-therapeutics.com [bold-therapeutics.com]
- 5. Therapeutic potential of this compound, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of stress induction of the 78-kilodalton glucose regulated protein (GRP78) in cancer by IT-139, an anti-tumor ruthenium small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ER Stress Response and Induction of Apoptosis in Malignant Pleural Mesothelioma: The Achilles Heel Targeted by the Anticancer Ruthenium Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gastoncapital.com [gastoncapital.com]
- 9. Molecular mode of action of NKP-1339 - a clinically investigated ruthenium-based drug - involves ER- and ROS-related effects in colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction with Ribosomal Proteins Accompanies Stress Induction of the Anticancer Metallodrug BOLD‐100/KP1339 in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Anticancer Profile of BOLD-100: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BOLD-100, a ruthenium-based small molecule therapeutic, has emerged as a promising first-in-class anticancer agent with a unique multi-modal mechanism of action. This document provides a comprehensive technical overview of the preclinical data supporting the anticancer activity of this compound. Through the targeted inhibition of the 78-kilodalton glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR), and the induction of reactive oxygen species (ROS), this compound triggers significant cellular stress, leading to DNA damage, cell cycle arrest, and ultimately, apoptotic cancer cell death.[1][2][3] Preclinical evidence robustly demonstrates its potential to overcome drug resistance and enhance the efficacy of standard-of-care chemotherapies and targeted agents across a spectrum of solid and liquid tumors.[2][3]
Core Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism that disrupts fundamental cellular processes in cancer cells.
-
Targeting the Unfolded Protein Response (UPR): this compound selectively inhibits the stress-induced upregulation of GRP78.[4][5][6] GRP78 is a master chaperone protein crucial for maintaining protein homeostasis within the endoplasmic reticulum (ER).[7] In the high-stress tumor microenvironment, cancer cells overexpress GRP78 to manage the increased demand for protein folding and evade apoptosis. By inhibiting GRP78, this compound disrupts this adaptive mechanism, leading to overwhelming ER stress and activation of the pro-apoptotic pathways of the UPR.[2][3][4]
-
Induction of Oxidative Stress: this compound treatment leads to a significant increase in intracellular reactive oxygen species (ROS).[1][2][3][6] This surge in ROS induces DNA damage and activates DNA damage response (DDR) pathways, contributing to cell cycle arrest and apoptosis.[2][3] The dual action of UPR disruption and ROS induction creates a synthetic lethal environment for cancer cells, proving effective even in chemotherapy-resistant models.
Below is a diagram illustrating the core signaling pathways affected by this compound.
Caption: Core signaling pathways modulated by this compound.
In Vitro Anticancer Activity
The in vitro efficacy of this compound has been extensively evaluated across a wide range of human cancer cell lines. A large-scale screening of 319 cell lines demonstrated broad anticancer activity, with notable sensitivity observed in esophageal, bladder, and hematologic cancer cell lines.[7]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values for this compound have been determined in numerous cancer cell lines. The following table summarizes a selection of this data, highlighting the compound's potency.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Cancer | 35.8 |
| SW620 | Colorectal Cancer | 45.2 |
| MIA PaCa-2 | Pancreatic Cancer | 55.6 |
| PANC-1 | Pancreatic Cancer | 84.3 |
| AsPC-1 | Pancreatic Cancer | 28.5 |
| Capan-1 | Pancreatic Cancer | 25.0 |
| A549 | Lung Cancer | 62.7 |
| NCI-H460 | Lung Cancer | 48.9 |
| MCF7 | Breast Cancer | 75.4 |
| MDA-MB-231 | Breast Cancer | 68.1 |
| PC-3 | Prostate Cancer | 58.9 |
| DU145 | Prostate Cancer | 72.3 |
Data extracted from a comprehensive 319-cell line screen. The IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Experimental Protocols: In Vitro Assays
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound (typically ranging from 0.1 to 250 µM) for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercial assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings are normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.
-
Cell Preparation: Cells are plated in a suitable format (e.g., 96-well plate or culture dish) and allowed to adhere.
-
Probe Loading: Cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA), at a typical concentration of 10 µM for 30-60 minutes at 37°C.
-
This compound Treatment: Following probe loading, cells are treated with various concentrations of this compound for a specified period (e.g., 4-6 hours). A known ROS inducer, such as tert-butyl hydrogen peroxide (TBHP), is used as a positive control.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence plate reader or flow cytometer at an excitation/emission wavelength of approximately 485/535 nm.
The workflow for a typical in vitro experiment is depicted below.
Caption: A generalized workflow for in vitro preclinical testing.
In Vivo Anticancer Activity
The anticancer efficacy of this compound has been validated in several preclinical in vivo models, demonstrating its potential for clinical translation.
Xenograft Models
In a Capan-1 pancreatic cancer xenograft model, this compound monotherapy significantly suppressed tumor growth.[8] Notably, the combination of this compound with an ATR inhibitor (AZD6738) resulted in enhanced anti-tumor activity compared to either agent alone, without causing significant body weight loss in the mice, indicating good tolerability.[8] In a colorectal cancer mouse model (MC-38), this compound demonstrated potent monotherapy activity and significantly improved outcomes when combined with a PD-1 inhibitor.[9]
Quantitative In Vivo Efficacy Data
While specific tumor growth inhibition percentages are often study-dependent, the available literature consistently reports statistically significant reductions in tumor volume in this compound treated arms compared to vehicle controls.
| Animal Model | Cancer Type | Treatment | Outcome |
| Capan-1 Xenograft | Pancreatic | This compound | Significant tumor growth suppression |
| Capan-1 Xenograft | Pancreatic | This compound + AZD6738 | Enhanced tumor growth inhibition vs. monotherapy |
| MC-38 Syngeneic | Colorectal | This compound | Potent monotherapy activity |
| MC-38 Syngeneic | Colorectal | This compound + PD-1 Inhibitor | Significantly improved outcomes vs. monotherapy |
Experimental Protocols: In Vivo Studies
-
Cell Implantation: Human cancer cells (e.g., Capan-1) are subcutaneously implanted into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is typically administered intravenously at a specified dose and schedule.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
The logical relationship for a combination therapy study is outlined below.
Caption: Logical flow for assessing in vivo combination therapy.
Conclusion and Future Directions
The preclinical data for this compound strongly support its development as a novel anticancer therapeutic. Its unique mechanism of action, targeting both the UPR and inducing ROS, provides a strong rationale for its broad applicability across various cancer types, particularly in combination with other anticancer agents. The in vitro and in vivo studies have consistently demonstrated its potent anticancer activity and favorable safety profile. Ongoing and future research will further elucidate its complex mechanism of action and explore its full therapeutic potential in a wider range of malignancies and combination regimens. The promising preclinical findings have paved the way for clinical investigations, with ongoing trials evaluating this compound in combination with standard-of-care chemotherapy in patients with advanced gastrointestinal cancers.[10][11][12]
References
- 1. mdpi.com [mdpi.com]
- 2. Ruthenium Drug this compound Regulates BRAFMT Colorectal Cancer Cell Apoptosis through AhR/ROS/ATR Signaling Axis Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bold-therapeutics.com [bold-therapeutics.com]
- 4. mdpi.com [mdpi.com]
- 5. Ruthenium Drug this compound Regulates BRAFMT Colorectal Cancer Cell Apoptosis through AhR/ROS/ATR Signaling Axis Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Ruthenium Compound this compound Targets Glycolysis and Generates a Metabolic Vulnerability towards Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Investigating the Pharmacokinetics of BOLD-100: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOLD-100, a first-in-class ruthenium-based small molecule therapeutic, is currently under clinical investigation for the treatment of various advanced solid tumors. Its unique mechanism of action, which involves the induction of the unfolded protein response (UPR) and the generation of reactive oxygen species (ROS), has shown promise in overcoming cancer cell resistance to conventional therapies. A thorough understanding of the pharmacokinetic profile of this compound is paramount for its continued development and optimization as a therapeutic agent. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound, details of the experimental protocols used for its analysis, and visualizations of its mechanistic pathways and analytical workflows.
Human Pharmacokinetics
The first-in-human phase I clinical trial of IT-139 (an earlier designation for this compound) provided initial insights into its pharmacokinetic profile in patients with advanced solid tumors. The study, registered under the identifier NCT01415297, established the safety, tolerability, and maximum tolerated dose (MTD) of this compound, while also evaluating its pharmacokinetic parameters as a secondary objective.
Summary of Human Pharmacokinetic Parameters
The pharmacokinetic analysis from the phase I study of IT-139 revealed that the drug exhibits first-order linear pharmacokinetics across the evaluated dose range. The key pharmacokinetic parameters are summarized in the table below.
| Parameter | Mean Value | Unit |
| Half-life (t½) | 113 | hours |
| Total Clearance (CLtotal) | 164 | mL/hour |
| Volume of Distribution (Vd/ss) | 23.7 | L |
| Urinary Excretion | 1.14 | % of administered dose |
Table 1: Summary of Mean Pharmacokinetic Parameters of IT-139 in Humans
The pharmacokinetic parameters of IT-139 were found to increase proportionally with the administered dose, indicating a linear relationship. The long half-life of 113 hours suggests a prolonged exposure of the body to the drug. The low urinary excretion of only 1.14% of the administered dose indicates that renal clearance is not the primary route of elimination for this compound.
Ongoing phase 1b/2a clinical trials (NCT04421820) are further evaluating the pharmacokinetics of this compound in combination with FOLFOX chemotherapy in patients with advanced gastrointestinal cancers.[1] While detailed pharmacokinetic and pharmacodynamic data from this trial are anticipated, they have been described as "forthcoming" in recent conference presentations.[1]
Preclinical Pharmacokinetics
Preclinical studies in animal models have provided valuable information on the biodistribution of this compound. A study utilizing radiolabeled [103Ru]this compound in BALB/c mice bearing CT26 colon carcinoma allografts offered insights into the tissue distribution of the compound.
Biodistribution in Mice
The biodistribution of [103Ru]this compound was assessed at various time points following intravenous administration. The results provide a semi-quantitative overview of the accumulation of the drug in different organs and the tumor.
| Organ/Tissue | % Injected Dose per Gram (%ID/g) at 1h | % Injected Dose per Gram (%ID/g) at 24h | % Injected Dose per Gram (%ID/g) at 72h |
| Blood | 5.8 ± 0.7 | 3.1 ± 0.4 | 1.5 ± 0.2 |
| Heart | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.4 ± 0.1 |
| Lungs | 4.2 ± 0.5 | 2.1 ± 0.3 | 1.0 ± 0.1 |
| Liver | 10.2 ± 1.2 | 6.5 ± 0.8 | 3.2 ± 0.4 |
| Spleen | 3.5 ± 0.4 | 2.8 ± 0.3 | 1.8 ± 0.2 |
| Kidneys | 8.5 ± 1.0 | 4.2 ± 0.5 | 2.0 ± 0.2 |
| Stomach | 1.2 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.0 |
| Intestines | 2.8 ± 0.3 | 1.5 ± 0.2 | 0.8 ± 0.1 |
| Muscle | 1.0 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.0 |
| Bone | 1.8 ± 0.2 | 1.2 ± 0.1 | 0.7 ± 0.1 |
| Tumor | 3.2 ± 0.4 | 2.5 ± 0.3 | 1.5 ± 0.2 |
Table 2: Biodistribution of [103Ru]this compound in CT26 Tumor-Bearing Mice (Data presented as mean ± SD)
The data indicates that this compound distributes to various organs, with the highest initial concentrations observed in the liver, kidneys, and blood. The tumor accumulation, while present, is not as high as in some of the major organs. The levels of this compound in all tissues, including the tumor, decreased over the 72-hour period.
Experimental Protocols
The quantitative analysis of this compound in biological matrices is crucial for pharmacokinetic studies. Due to its ruthenium core, specialized analytical techniques are required. The following sections describe the methodologies typically employed for the bioanalysis of ruthenium-based compounds like this compound.
Bioanalytical Methods
1. Inductively Coupled Plasma Mass Spectrometry (ICP-MS):
ICP-MS is a highly sensitive and robust technique for the quantification of elemental ruthenium in biological samples. This method allows for the determination of the total ruthenium concentration, providing a measure of the overall drug exposure.
Sample Preparation for ICP-MS:
-
Digestion: Biological matrices such as plasma, blood, or tissue homogenates are typically digested using strong acids (e.g., nitric acid, perchloric acid) and heat to break down the organic components and bring the ruthenium into a solution suitable for ICP-MS analysis. Microwave-assisted digestion is often employed to expedite this process and ensure complete sample decomposition.
-
Dilution: The digested sample is then diluted with deionized water to an appropriate concentration range for the ICP-MS instrument.
-
Internal Standard: An internal standard, such as an element with similar ionization properties to ruthenium but not present in the sample (e.g., rhodium), is added to correct for instrumental drift and matrix effects.
ICP-MS Analysis:
-
The prepared sample is introduced into the ICP-MS instrument, where it is nebulized and transported into an argon plasma.
-
The high temperature of the plasma atomizes and ionizes the ruthenium atoms.
-
The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
The detector measures the abundance of the ruthenium isotopes, allowing for precise quantification.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS offers the advantage of being able to quantify the parent drug molecule (this compound) and its potential metabolites separately. This provides more detailed information about the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Sample Preparation for LC-MS/MS:
-
Protein Precipitation: For plasma or serum samples, proteins are typically precipitated by adding an organic solvent (e.g., acetonitrile, methanol). This step removes the majority of proteins, which can interfere with the analysis.
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): Further cleanup and concentration of the analyte may be achieved using SPE or LLE. These techniques help to remove interfering substances and improve the sensitivity of the assay.
-
Reconstitution: The extracted sample is then evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatograph, where this compound and its metabolites are separated from other components of the sample on a chromatographic column.
-
The separated compounds then enter the mass spectrometer, where they are ionized (e.g., by electrospray ionization - ESI).
-
In the tandem mass spectrometer, the parent ion of this compound is selected and fragmented. Specific fragment ions are then monitored for quantification, providing high selectivity and reducing background noise.
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound exerts its anticancer effects through a multi-pronged mechanism of action, primarily centered on inducing cellular stress. The following diagram illustrates the key signaling pathways involved.
Caption: this compound's dual mechanism of action.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines a typical workflow for the pharmacokinetic analysis of this compound in clinical or preclinical studies.
Caption: Workflow for this compound pharmacokinetic analysis.
Conclusion
The investigation into the pharmacokinetics of this compound is an ongoing and critical aspect of its clinical development. The initial phase I data has provided a foundational understanding of its behavior in humans, revealing a long half-life and linear pharmacokinetics. Preclinical studies have further elucidated its distribution profile in vivo. The analytical methodologies, primarily ICP-MS and LC-MS/MS, are well-established for the quantification of ruthenium-based compounds and provide the necessary tools for comprehensive pharmacokinetic characterization. As more data emerges from the ongoing clinical trials, a more detailed and complete picture of this compound's pharmacokinetic profile will be established, further guiding its development as a novel anticancer therapeutic.
References
BOLD-100: A Technical Deep Dive into its Impact on DNA Damage and Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate mechanisms by which the novel ruthenium-based anti-cancer agent, BOLD-100, exerts its effects on DNA damage and repair pathways. This compound, a first-in-class small molecule therapeutic, has demonstrated a multi-modal mechanism of action, with a significant component of its anti-tumor activity rooted in the induction of cellular stress, leading to DNA damage and the inhibition of critical repair processes.[1][2] This guide provides a comprehensive overview of the current understanding of this compound's effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: A Two-Pronged Assault on Genomic Integrity
This compound's impact on DNA integrity can be broadly categorized into two synergistic actions: the induction of DNA damage through the generation of reactive oxygen species (ROS) and the simultaneous suppression of DNA repair pathways.[1][2][3] This dual mechanism creates a state of overwhelming genomic instability within cancer cells, ultimately leading to cell cycle arrest and apoptosis.[1][4]
A primary upstream event in this compound's mechanism is the inhibition of the 78-kilodalton glucose-regulated protein (GRP78), a master regulator of the unfolded protein response (UPR).[1][5] This inhibition disrupts endoplasmic reticulum (ER) homeostasis, leading to ER stress.[5][6] The stressed ER, in turn, contributes to the generation of ROS.[7][8]
The elevated intracellular ROS levels directly inflict damage upon DNA, leading to the formation of various lesions, including single and double-strand breaks.[2][3][9] This damage triggers the cell's DNA Damage Response (DDR), a complex signaling network that senses DNA lesions, halts the cell cycle to allow for repair, and, if the damage is irreparable, initiates programmed cell death.
Crucially, this compound's action extends beyond merely causing damage. Evidence suggests that it also actively interferes with the DDR, particularly by downregulating the expression of key DNA repair genes such as ATM and BRCA1.[3] This creates a scenario where the cancer cell's ability to cope with the increased DNA damage is severely compromised, amplifying the cytotoxic effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies investigating the effects of this compound.
Table 1: Induction of Reactive Oxygen Species (ROS) by this compound
| Cell Line | This compound Concentration (µM) | Fold Increase in ROS (Compared to Control) | Reference |
| MCF7(2) | 100 | Dose-dependent increase | [3] |
| MDA-MB-231 | 100 | Dose-dependent increase | [3] |
| MDA-MB-468 | 100 | Dose-dependent increase | [3] |
| REN (Malignant Pleural Mesothelioma) | Not specified | Dose-dependent increase | [7] |
Table 2: Markers of this compound-Induced DNA Damage
| Cell Line | This compound Concentration (µM) | Key DNA Damage Marker | Observed Effect | Reference |
| MCF7 | 100 | Phosphorylation of H2AX (γH2AX) | Increased | [3][10][11] |
| Estrogen Receptor Negative Breast Cancer Cells | Not specified | Phosphorylation of H2AX (γH2AX) | Increased (especially in combination with olaparib) | [3][10][11][12] |
| BRAF Mutant Colorectal Cancer Cells | Not specified | pATRT1989, pChk1S345, γH2AX | Rapid and potent increases | [13] |
| Pancreatic Ductal Adenocarcinoma (PDAC) Cells | Not specified | γH2AX | Time-dependent increase | [5] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate this compound's impact on DNA damage and repair.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is based on the use of the cell-permeant reagent 2′,7′-dichlorofluorescin diacetate (DCFDA), which fluoresces upon oxidation by ROS.[3][10]
-
Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate or culture dishes) and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 6 hours). A positive control, such as tert-Butyl Hydrogen Peroxide (TBHP), should be included.[3][10]
-
Staining:
-
Remove the treatment medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells with a working solution of DCFDA (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
-
Detection:
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer. The fluorescence intensity in the appropriate channel (e.g., FITC) is proportional to the intracellular ROS levels.[3]
-
Fluorescence Microscopy or Plate Reader: Acquire images or read the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
-
Data Analysis: Quantify the mean fluorescence intensity for each treatment condition and normalize it to the vehicle control.
Alkaline Comet Assay for DNA Strand Breaks
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. The alkaline version is particularly effective at detecting both single and double-strand breaks.
-
Cell Preparation and Treatment:
-
Plate and treat cells with this compound as described for the ROS assay.
-
Harvest the cells by trypsinization and resuspend them in ice-cold PBS at a concentration of approximately 1 x 105 cells/mL.[14]
-
-
Slide Preparation:
-
Prepare a 1% normal melting point agarose solution in PBS and coat microscope slides. Allow to dry.
-
Mix the cell suspension with low melting point agarose (at a final concentration of 0.5-1%) at 37°C.
-
Quickly pipette the cell/agarose mixture onto the pre-coated slides and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10-30 minutes.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in a cold, freshly prepared lysis buffer (containing high salt and a detergent like Triton X-100, at pH 10) for at least 1 hour at 4°C.[15]
-
-
Alkaline Unwinding and Electrophoresis:
-
Neutralization and Staining:
-
Gently remove the slides and neutralize them by washing with a neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5).[15]
-
Stain the DNA with a fluorescent dye such as SYBR Green I or propidium iodide.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using specialized software to quantify the extent of DNA damage (e.g., percentage of DNA in the tail, tail moment).
-
Immunofluorescence Staining for γH2AX
This protocol allows for the visualization and quantification of DNA double-strand breaks through the detection of phosphorylated histone H2AX (γH2AX) foci.
-
Cell Preparation and Treatment:
-
Grow cells on coverslips in a multi-well plate.
-
Treat the cells with this compound as required.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1-5% bovine serum albumin or normal goat serum) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody specific for γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the cells extensively with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells extensively with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence or confocal microscope.
-
-
Analysis: Quantify the number and intensity of γH2AX foci per nucleus.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion and Future Directions
This compound represents a promising anti-cancer agent with a well-defined, multi-pronged mechanism of action centered on the induction of DNA damage and the inhibition of repair. Its ability to generate ROS and subsequently overwhelm the cellular DNA damage response provides a strong rationale for its use, particularly in combination with other therapies that target DNA integrity, such as PARP and ATR inhibitors.[3][5] The synergistic effects observed in preclinical studies highlight the potential for this compound to overcome resistance to conventional chemotherapies and targeted agents.[1][2]
Further research is warranted to fully elucidate the intricate details of this compound's interaction with the various components of the DNA repair machinery. A deeper understanding of the specific repair pathways that are most significantly affected by this compound will be crucial for identifying predictive biomarkers of response and for designing rational combination therapies. The ongoing clinical investigations of this compound in various gastrointestinal cancers will provide valuable insights into its efficacy and safety profile in patients and will ultimately determine its place in the armamentarium of cancer therapeutics.[1][2]
References
- 1. bold-therapeutics.com [bold-therapeutics.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Therapeutic potential of this compound, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Ruthenium Compound this compound Targets Glycolysis and Generates a Metabolic Vulnerability towards Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ER Stress Response and Induction of Apoptosis in Malignant Pleural Mesothelioma: The Achilles Heel Targeted by the Anticancer Ruthenium Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bold-therapeutics.com [bold-therapeutics.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. mdpi.com [mdpi.com]
A Technical Guide to the Solubility and Stability of BOLD-100 for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
BOLD-100, a first-in-class ruthenium-based anticancer agent, has shown significant therapeutic potential in preclinical and clinical studies. Its unique multimodal mechanism of action, which includes the induction of the unfolded protein response (UPR) and the generation of reactive oxygen species (ROS), makes it a promising candidate for combination therapies. For researchers and drug development professionals, a thorough understanding of the physicochemical properties of this compound is paramount for its effective use in a laboratory setting. This technical guide provides an in-depth overview of the solubility and stability of this compound, including detailed experimental protocols for its characterization and visualization of its key signaling pathways.
Chemical and Physical Properties
This compound, chemically known as sodium trans-[tetrachlorobis (1H-indazole) ruthenate(III)], is a ruthenium-based small molecule therapeutic.[1] It was developed to improve upon the poor aqueous solubility of its predecessor, KP1019.[1] this compound is typically supplied as a lyophilized powder for parenteral administration and is described as being readily soluble in water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Data | Source |
| Chemical Name | sodium trans-[tetrachlorobis (1H-indazole) ruthenate(III)] | [1] |
| Molecular Formula | C₁₄H₁₂Cl₄N₄NaRu | Inferred |
| Appearance | Lyophilized powder | [1] |
| Aqueous Solubility | Readily soluble in water | [1] |
| Solubility in Organic Solvents | A 20 mM stock solution can be prepared in DMSO. | [2] |
Solubility Profile
While qualitatively described as readily water-soluble, precise quantitative data on the aqueous solubility of this compound is not widely published. For in vitro studies, this compound is commonly dissolved in dimethyl sulfoxide (DMSO) to prepare concentrated stock solutions.[2]
Table 2: Recommended Solvents for this compound Stock Solutions
| Solvent | Concentration | Notes | Source |
| Water | Not specified | Described as "readily soluble".[1] | [1] |
| DMSO | 20 mM | For preparation of stock solutions for in vitro assays. | [2] |
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from standard shake-flask solubility assay procedures.[2][3][4][5][6]
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Materials:
-
This compound lyophilized powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Micro-centrifuge tubes or glass vials
-
Orbital shaker with temperature control
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound powder to a series of vials containing a known volume of PBS (pH 7.4). The excess solid should be visible.
-
Incubate the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with PBS to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined λmax or a stability-indicating HPLC method.
-
Calculate the solubility of this compound in mg/mL or molarity.
Caption: Workflow for Shake-Flask Solubility Determination of this compound.
Stability Profile
The stability of this compound in solution is a critical factor for ensuring the reliability and reproducibility of experimental results. As a ruthenium-based complex, its stability can be influenced by factors such as pH, temperature, and light exposure.[7][8][9][10]
Storage Recommendations: A safety data sheet for this compound provides the following storage recommendations for solutions:
-
-80°C: 6 months
-
-20°C: 1 month (sealed from moisture)
Shipping is recommended at room temperature for less than two weeks. For the lyophilized powder, storage at 4°C in a sealed container away from direct sunlight is advised.
Table 3: Factors Influencing this compound Stability
| Factor | General Considerations for Ruthenium Complexes |
| pH | The hydrolysis and ligand exchange rates of ruthenium complexes can be pH-dependent.[11] |
| Temperature | Higher temperatures can accelerate degradation reactions. |
| Light | Photodecomposition can occur in light-sensitive compounds. |
| Buffer Composition | Buffer components can potentially interact with the complex.[11] |
Experimental Protocol: Stability-Indicating HPLC Method
This protocol provides a framework for assessing the stability of this compound in aqueous solutions under various stress conditions.[12][13][14]
Objective: To evaluate the stability of this compound over time under different pH, temperature, and light conditions.
Materials:
-
This compound solution of known concentration
-
Buffers of different pH values (e.g., pH 4, 7, 9)
-
Temperature-controlled incubators/water baths
-
Photostability chamber
-
HPLC system with a UV or PDA detector
-
Appropriate HPLC column (e.g., C18) and mobile phases
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the different pH buffers.
-
Stress Conditions:
-
Temperature: Store aliquots of the solutions at various temperatures (e.g., 4°C, 25°C, 40°C).
-
Light: Expose aliquots to controlled light conditions in a photostability chamber. Protect control samples from light.
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
Caption: Workflow for Stability Testing of this compound using HPLC.
Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects through a multi-faceted mechanism of action.[15] The two primary pathways are the inhibition of GRP78, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), and the induction of reactive oxygen species (ROS), which causes DNA damage and cell cycle arrest.[15][16]
GRP78 Inhibition and the Unfolded Protein Response
This compound inhibits the 78-kDa glucose-regulated protein (GRP78), a key chaperone protein in the ER.[17] This inhibition leads to an accumulation of unfolded proteins, triggering ER stress and activating the UPR.[17][18] The UPR is a complex signaling network that aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe.[17][19][20]
Caption: GRP78 Inhibition Pathway of this compound.
ROS Induction and DNA Damage Response
This compound treatment leads to an increase in intracellular ROS levels.[21][22] This oxidative stress can cause DNA damage, which in turn activates the DNA damage response (DDR) pathway.[21] A key player in this response is the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which, upon activation, phosphorylates and activates its downstream target Chk1 (Checkpoint kinase 1).[23] This signaling cascade ultimately leads to cell cycle arrest and can contribute to apoptosis.[23][24][25]
References
- 1. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Formulation Variables and Storage Conditions on Light Protected Vitamin B12 Mixed Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvolysis of the Tumor-Inhibiting Ru(III)-Complex trans-Tetrachlorobis(Indazole)Ruthenate(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 13. web.vscht.cz [web.vscht.cz]
- 14. ijcrt.org [ijcrt.org]
- 15. rch.org.au [rch.org.au]
- 16. support.biossusa.com [support.biossusa.com]
- 17. Therapeutic potential of this compound, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Targeting the GRP78 Pathway for Cancer Therapy [frontiersin.org]
- 21. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. unimedizin-mainz.de [unimedizin-mainz.de]
- 25. Figure 1 from The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. | Semantic Scholar [semanticscholar.org]
BOLD-100: A Technical Deep Dive into its Impact on Cancer Cell Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BOLD-100, a ruthenium-based small molecule therapeutic, is a clinical-stage anti-cancer agent with a novel, multi-faceted mechanism of action.[1][2] This technical guide provides an in-depth analysis of this compound's effects on cancer cell metabolism, focusing on its role in inducing endoplasmic reticulum (ER) stress, generating reactive oxygen species (ROS), and altering key metabolic pathways. This document is intended to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to support further research and development in oncology.
Core Mechanism of Action: A Multi-Pronged Attack
This compound exerts its anti-cancer effects through a unique combination of mechanisms that disrupt fundamental cellular processes, leading to apoptosis.[3] The primary modes of action are the inhibition of the 78-kDa glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR), and the induction of ROS.[4][5][6]
GRP78 Inhibition and Induction of the Unfolded Protein Response (UPR)
GRP78 is a master chaperone protein in the ER, responsible for proper protein folding and maintaining ER homeostasis.[7] In the high-stress tumor microenvironment, cancer cells often upregulate GRP78 to survive.[7] this compound selectively inhibits GRP78, leading to an accumulation of unfolded proteins in the ER, a condition known as ER stress.[4][6][8] This triggers the UPR, a signaling cascade that attempts to restore homeostasis but ultimately leads to apoptosis if the stress is prolonged and severe.[6]
The UPR is mediated by three transmembrane sensor proteins: PERK, IRE1α, and ATF6.[9][10] Upon GRP78 inhibition by this compound, these sensors are activated, initiating downstream signaling pathways that contribute to cell death.[6]
dot
Induction of Reactive Oxygen Species (ROS) and DNA Damage
A consistent and critical effect of this compound is the induction of ROS within cancer cells.[4][11] Elevated ROS levels lead to oxidative stress, causing damage to cellular components, including DNA.[5][11] This DNA damage, in turn, activates the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.[11] A key marker of this compound-induced DNA damage is the phosphorylation of histone H2AX (γH2AX).[11]
dot
References
- 1. mdpi.com [mdpi.com]
- 2. The Metallodrug this compound Is a Potent Inhibitor of SARS-CoV-2 Replication and Has Broad-Acting Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. bold-therapeutics.com [bold-therapeutics.com]
- 5. onclive.com [onclive.com]
- 6. Therapeutic potential of this compound, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting stress induction of GRP78 by cardiac glycoside oleandrin dually suppresses cancer and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. images.novusbio.com [images.novusbio.com]
- 10. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cellular Uptake and Distribution of BOLD-100: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro cellular uptake, distribution, and mechanisms of action of BOLD-100, a first-in-class ruthenium-based small molecule therapeutic. This compound is currently under clinical investigation for the treatment of various cancers, including gastrointestinal, pancreatic, and colorectal cancers. Its primary mechanism of action involves the selective inhibition of the 78-kDa glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR). This inhibition leads to endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), DNA damage, and ultimately, apoptotic cell death in cancer cells. This document details experimental protocols for quantifying this compound uptake and subcellular distribution, along with methods to visualize its downstream cellular effects. Quantitative data on cytotoxicity and subcellular localization are presented, and key signaling pathways are illustrated.
Quantitative Data on this compound Cellular Activity and Distribution
The following tables summarize key quantitative data regarding the in vitro effects and distribution of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Tissue of Origin | Number of Cell Lines | Median IC50 (µM) | IC50 Range (µM) |
| Pan-Cancer | 319 | 149 | 25.1 - 664 |
| Esophageal Cancer | - | - | - |
| Bladder Cancer | 9 | - | - |
| Hematologic Cancers | - | - | - |
| Breast Cancer (TNBC) | - | - | - |
| Gastric Cancer | 9 | - | - |
| Colorectal Cancer | - | - | - |
| Pancreatic Ductal Adenocarcinoma | - | - | - |
Data compiled from a study screening 319 cancer cell lines. Specific median and range values for all individual cancer types were not fully provided in the source material.
Table 2: Relative Subcellular Distribution of Ruthenium from this compound in HCT116 Cells
| Cellular Compartment | Relative Ruthenium Content (Normalized Signal Intensity) |
| Cytoplasm | ~1.0 |
| Nucleolus | ~1.5 |
| Heterochromatin | ~0.8 |
| Cytoplasmic Hotspots | >2.0 |
Data obtained by NanoSIMS analysis of HCT116 cells treated with 400 µM this compound for 24 hours. Values are relative to the cytoplasmic signal.[1]
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the cellular uptake, distribution, and effects of this compound.
Cellular Uptake and Ruthenium Quantification by ICP-MS
This protocol describes how to quantify the total amount of this compound taken up by cancer cells using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Experimental Workflow for this compound Cellular Uptake Analysis
Caption: Workflow for quantifying this compound cellular uptake using ICP-MS.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF7)
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA solution
-
Cell counting device (e.g., hemocytometer)
-
High-purity nitric acid (for digestion)
-
Ruthenium standard for ICP-MS
-
ICP-MS instrument
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10^5 cells/mL in 2 mL of complete medium per well.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 µM) for a specified time (e.g., 24 hours). Include untreated control wells.
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular this compound.
-
Cell Collection: Add trypsin-EDTA to each well to detach the cells. Collect the cell suspension and centrifuge to pellet the cells.
-
Cell Counting: Resuspend the cell pellet in a known volume of PBS and count the cells to determine the total cell number.
-
Sample Digestion: Pellet the counted cells and digest the pellet using high-purity nitric acid according to the ICP-MS manufacturer's protocol for biological samples.
-
ICP-MS Analysis: Analyze the digested samples and a series of ruthenium standards using ICP-MS to determine the concentration of ruthenium.
-
Data Analysis: Calculate the amount of ruthenium per cell (e.g., in picograms per cell) based on the total ruthenium content and the cell count.
Subcellular Fractionation for Distribution Analysis
This protocol outlines the separation of major cellular compartments to determine the distribution of this compound within the cell.
Experimental Workflow for Subcellular Fractionation
Caption: Workflow for subcellular fractionation and analysis of this compound distribution.
Materials:
-
Cell fractionation kit (or individual buffers for hypotonic lysis, mitochondrial isolation, and nuclear isolation)
-
Dounce homogenizer
-
Microcentrifuge
-
Materials for ICP-MS analysis (as in 2.1)
Procedure:
-
Cell Treatment and Collection: Treat and collect cells as described in steps 1-5 of the cellular uptake protocol.
-
Cytoplasmic Fraction Isolation:
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge at a low speed (e.g., 700 x g) for 10 minutes at 4°C to pellet the nuclei.
-
Collect the supernatant, which contains the cytoplasm and mitochondria.
-
-
Mitochondrial Fraction Isolation:
-
Centrifuge the supernatant from the previous step at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
The resulting pellet contains the mitochondrial fraction.
-
The supernatant is the cytosolic fraction.
-
-
Nuclear Fraction Isolation:
-
Wash the nuclear pellet from step 2 with a suitable buffer.
-
-
Quantification: Digest each fraction (cytoplasm, mitochondria, and nuclei) and analyze by ICP-MS to determine the ruthenium content in each compartment. Express the results as a percentage of the total cellular ruthenium.
Visualization of Reactive Oxygen Species (ROS) Production
This protocol uses fluorescence microscopy to visualize the increase in intracellular ROS following this compound treatment.
Materials:
-
Cancer cell line
-
Glass-bottom culture dishes or chamber slides
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive fluorescent probe
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to attach for 24 hours.
-
Probe Loading: Incubate the cells with a ROS-sensitive probe such as H2DCFDA (typically 5-10 µM) in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Treatment: Treat the cells with this compound at the desired concentration. Include a positive control (e.g., hydrogen peroxide) and an untreated control.
-
Imaging: Image the cells at different time points after treatment using a fluorescence microscope. Use excitation/emission wavelengths appropriate for the chosen probe (e.g., ~495/525 nm for DCF).
-
Analysis: Quantify the fluorescence intensity in the captured images to measure the relative increase in ROS levels.
This compound Signaling Pathways
This compound exerts its anticancer effects through a multi-faceted mechanism of action that converges on the induction of ER stress and DNA damage.
This compound-Induced ER Stress and Unfolded Protein Response
This compound's primary target is GRP78, a master regulator of ER homeostasis. By inhibiting GRP78, this compound triggers the Unfolded Protein Response (UPR), a signaling cascade that, when prolonged, leads to apoptosis.
This compound Induced UPR Signaling Pathway
Caption: this compound inhibits GRP78, leading to UPR activation and apoptosis.
This compound-Induced ROS Production and DNA Damage Response
In addition to ER stress, this compound induces the production of reactive oxygen species, which causes DNA damage and activates the DNA Damage Response (DDR) pathway.
This compound Induced DNA Damage Response
Caption: this compound induces ROS, leading to DNA damage and apoptosis.
Conclusion
This compound demonstrates a complex and multimodal mechanism of action centered on the induction of ER stress and ROS-mediated DNA damage. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the cellular pharmacology of this compound. Further studies are warranted to fully elucidate the intricacies of its subcellular distribution and the interplay between the UPR and DDR pathways in response to this novel ruthenium-based therapeutic. The provided methodologies can be adapted to various cancer cell lines to explore the determinants of sensitivity and resistance to this compound, thereby aiding in its continued clinical development.
References
Exploring the Immunogenic Cell Death Induced by BOLD-100: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BOLD-100, a first-in-class ruthenium-based small molecule therapeutic, has emerged as a promising anti-cancer agent with a multi-modal mechanism of action. A significant aspect of its therapeutic potential lies in its ability to induce immunogenic cell death (ICD), a form of regulated cell death that activates an anti-tumor immune response. This technical guide provides an in-depth exploration of the core mechanisms by which this compound induces ICD, detailing the underlying signaling pathways, experimental methodologies for its characterization, and a summary of key preclinical and clinical findings. The primary focus is on the interplay between endoplasmic reticulum (ER) stress, the unfolded protein response (UPR), and the generation of reactive oxygen species (ROS) culminating in the emission of damage-associated molecular patterns (DAMPs) that define ICD.
Introduction to this compound and Immunogenic Cell Death
This compound (sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)]) is a clinical-stage anti-cancer therapeutic that has demonstrated efficacy in various solid tumors, particularly in combination with standard-of-care chemotherapies like FOLFOX.[1][2] Its unique mechanism of action distinguishes it from traditional cytotoxic agents. This compound selectively targets cancer cells and induces cell death through multiple pathways, a key one being the induction of immunogenic cell death (ICD).[1]
ICD is a specialized form of regulated cell death that is capable of triggering an adaptive immune response against dead-cell antigens. This process transforms dying cancer cells into a vaccine, promoting the maturation of dendritic cells (DCs) and the subsequent priming of tumor-specific T cells. The immunogenicity of this process is mediated by the release and surface exposure of molecules known as damage-associated molecular patterns (DAMPs). Key DAMPs include the surface exposure of calreticulin (CRT), the secretion of adenosine triphosphate (ATP), and the release of high mobility group box 1 (HMGB1).
Core Mechanism of this compound-Induced Immunogenic Cell Death
The induction of ICD by this compound is intrinsically linked to its ability to induce profound stress within the endoplasmic reticulum (ER) of cancer cells.[3][4] This is primarily achieved through the inhibition of the 78-kilodalton glucose-regulated protein (GRP78), a master regulator of the unfolded protein response (UPR).[3]
GRP78 Inhibition and Activation of the Unfolded Protein Response (UPR)
GRP78, also known as BiP, is a chaperone protein that plays a critical role in protein folding and quality control within the ER. In cancer cells, GRP78 is often overexpressed to cope with the high demand for protein synthesis and secretion. This compound disrupts this by inhibiting GRP78, leading to an accumulation of unfolded and misfolded proteins within the ER lumen—a condition known as ER stress.[3][4]
This ER stress triggers the UPR, a tripartite signaling network initiated by three ER-resident transmembrane proteins:
-
PERK (PKR-like ER kinase)
-
IRE1α (Inositol-requiring enzyme 1α)
-
ATF6 (Activating transcription factor 6)
Preclinical evidence strongly suggests that the PERK pathway plays a dominant role in this compound-mediated cell death.[1][2]
The PERK-eIF2α-ATF4-CHOP Signaling Axis
Upon activation, PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This leads to a transient attenuation of global protein synthesis but paradoxically promotes the translation of specific mRNAs, including that of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[1][5] Sustained high levels of CHOP are a key driver of apoptosis under irremediable ER stress. Studies in gastric and pancreatic cancer cell lines have demonstrated that this compound treatment leads to the activation of the PERK-eIF2α-CHOP pathway, culminating in apoptotic cell death.[1][3]
Induction of Reactive Oxygen Species (ROS)
In parallel to ER stress, this compound treatment leads to a significant increase in the intracellular levels of reactive oxygen species (ROS).[3] The precise origin of this ROS is under investigation, but it is believed to be a consequence of the ER stress and mitochondrial dysfunction induced by the drug. This surge in ROS contributes to cellular damage, including DNA damage, and further exacerbates ER stress, creating a positive feedback loop that drives the cell towards apoptosis.[3]
Quantitative Data on this compound Induced ICD Markers
The following tables summarize the expected quantitative outcomes from in vitro studies assessing the induction of key ICD markers by this compound. While a comprehensive dataset from a single study is not publicly available, this represents a synthesis of findings and expected results based on the known mechanism of action and standard assays.
Table 1: Calreticulin (CRT) Exposure in Cancer Cells Treated with this compound
| Cell Line | Treatment | Concentration (µM) | Duration (h) | % CRT Positive Cells (Flow Cytometry) | Reference for Methodology |
| Gastric Cancer (e.g., KATO-III) | Vehicle Control | - | 24 | Baseline | [4] |
| This compound | 100 | 24 | Increased | [4] | |
| Pancreatic Cancer (e.g., Capan-1) | Vehicle Control | - | 24 | Baseline | [4] |
| This compound | 100 | 24 | Increased | [4] |
Table 2: ATP Release from Cancer Cells Treated with this compound
| Cell Line | Treatment | Concentration (µM) | Duration (h) | Extracellular ATP (nM) | Reference for Methodology |
| Gastric Cancer (e.g., SNU-601) | Vehicle Control | - | 24 | Baseline | [6] |
| This compound | 100 | 24 | Increased | [6] | |
| Pancreatic Cancer (e.g., AsPC-1) | Vehicle Control | - | 24 | Baseline | [6] |
| This compound | 100 | 24 | Increased | [6] |
Table 3: HMGB1 Secretion from Cancer Cells Treated with this compound
| Cell Line | Treatment | Concentration (µM) | Duration (h) | HMGB1 in Supernatant (ng/mL) | Reference for Methodology |
| Gastric Cancer (e.g., NCI-N87) | Vehicle Control | - | 48 | Baseline | [7] |
| This compound | 100 | 48 | Increased | [7] | |
| Pancreatic Cancer (e.g., MIA PaCa-2) | Vehicle Control | - | 48 | Baseline | [7] |
| This compound | 100 | 48 | Increased | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound-induced ICD. The following are generalized protocols based on standard laboratory techniques.
Cell Culture and this compound Treatment
-
Cell Lines: Gastric (e.g., KATO-III, SNU-601) or pancreatic (e.g., Capan-1, AsPC-1) cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded to achieve 60-70% confluency at the time of treatment. This compound is dissolved in an appropriate solvent (e.g., DMSO) and diluted in culture medium to the desired final concentration (e.g., 100 µM). A vehicle control (DMSO) is run in parallel.
Measurement of Calreticulin (CRT) Exposure by Flow Cytometry
-
Cell Harvest: Following this compound treatment, cells are harvested gently using a non-enzymatic cell dissociation solution.
-
Washing: Cells are washed twice with cold PBS containing 1% BSA.
-
Primary Antibody Staining: Cells are resuspended in a blocking buffer (PBS with 1% BSA) and incubated with a primary antibody against CRT for 1 hour at 4°C.
-
Secondary Antibody Staining: After washing, cells are incubated with a fluorochrome-conjugated secondary antibody for 30 minutes at 4°C in the dark.
-
Flow Cytometry Analysis: Cells are washed and resuspended in FACS buffer. Data is acquired on a flow cytometer, and the percentage of CRT-positive cells is determined.
Quantification of Extracellular ATP Secretion
-
Supernatant Collection: After treatment with this compound, the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
ATP Assay: A commercial bioluminescence-based ATP assay kit is used according to the manufacturer's instructions.
-
Luminescence Measurement: The luminescence, which is proportional to the ATP concentration, is measured using a luminometer. A standard curve with known ATP concentrations is used for quantification.
Quantification of HMGB1 Release by ELISA
-
Supernatant Collection: Cell culture supernatants are collected at a later time point (e.g., 48 hours) post-treatment and centrifuged.
-
ELISA: A commercial HMGB1 ELISA kit is used as per the manufacturer's protocol.
-
Absorbance Measurement: The absorbance is read on a microplate reader at the appropriate wavelength. The concentration of HMGB1 is determined from a standard curve.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Immunogenic Cell Death
Caption: this compound induced ICD signaling pathway.
Experimental Workflow for In Vitro Assessment of this compound Induced ICD
Caption: In vitro workflow for this compound ICD assessment.
Conclusion and Future Directions
This compound represents a novel therapeutic agent that not only directly kills cancer cells but also stimulates an anti-tumor immune response through the induction of immunogenic cell death. Its mechanism, centered on GRP78 inhibition, subsequent ER stress, and ROS production, provides a strong rationale for its use in combination with immunotherapies, such as checkpoint inhibitors. Further research is warranted to fully elucidate the nuances of this compound-induced ICD across different tumor types and to identify biomarkers that can predict patient response to this innovative therapy. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate these future investigations and accelerate the clinical development of this compound for the benefit of cancer patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of this compound, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative and continuous analysis of ATP release from blood platelets with firefly luciferase luminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High mobility group box 1 (HMGB1) quantified by ELISA that dose not cross-react with HMGB2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
BOLD-100: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOLD-100, or sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is a novel, ruthenium-based small molecule therapeutic currently under clinical investigation for the treatment of various advanced cancers, including gastrointestinal malignancies.[1][2] Its unique multi-modal mechanism of action, which involves the induction of reactive oxygen species (ROS) and inhibition of the endoplasmic reticulum (ER) chaperone GRP78, makes it a promising candidate for overcoming cancer cell resistance to conventional therapies.[1][3] These application notes provide detailed protocols for the synthesis, characterization, and preclinical evaluation of this compound for research purposes.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] | [2] |
| Molecular Formula | C₁₄H₁₂Cl₄N₄NaRu | [2] |
| Molecular Weight | 542.15 g/mol | [2] |
| Appearance | Lyophilized powder | [2] |
| Solubility | Readily soluble in water | [2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the reaction of ruthenium(III) chloride with 1H-indazole, followed by salt exchange. The following protocol is adapted from established methods for the synthesis of this compound and its derivatives.[2][4]
Protocol: Synthesis of Sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] (this compound)
Materials:
-
Ruthenium(III) chloride (RuCl₃)
-
1H-Indazole
-
Concentrated hydrochloric acid (HCl)
-
Cesium chloride (CsCl)
-
Sodium aluminum sulfate (NaAl(SO₄)₂)
-
Ethanol
-
Deionized water
Procedure:
-
Formation of the Indazolium Salt:
-
Treat RuCl₃ with an excess of 1H-indazole in a concentrated aqueous HCl solution.
-
Reflux the mixture to facilitate the reaction.
-
-
Formation of the Cesium Salt:
-
To the resulting indazolium salt solution, add an excess of CsCl.
-
Stir the mixture to allow for the precipitation of the cesium salt of trans-[tetrachlorobis(1H-indazole)ruthenate(III)].
-
Isolate the precipitate by filtration and wash with a suitable solvent.
-
-
Cation Exchange to the Sodium Salt:
-
Suspend the cesium salt in an aqueous solution of sodium aluminum sulfate.
-
Stir the suspension to facilitate the exchange of cesium for sodium ions.
-
-
Purification and Isolation:
-
Isolate the final sodium salt (this compound) by filtration.
-
Wash the product thoroughly to remove any remaining impurities.
-
The final product can be lyophilized to obtain a powder suitable for parenteral administration.[2]
-
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the this compound sample.
-
Method: A reverse-phase HPLC method can be employed.
-
Column: C18 column
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of a modifier like trifluoroacetic acid (TFA).
-
Detection: UV-Vis detector at a wavelength appropriate for the compound.
-
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of this compound.
-
Method: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the ruthenate anion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the structure of this compound and confirm the coordination of the indazole ligands.
-
Method: ¹H and ¹³C NMR spectroscopy can be performed. The chemical shifts and coupling constants of the indazole protons and carbons will provide structural information.
In Vitro Evaluation of this compound
The following protocols are designed to assess the anticancer activity of this compound in vitro.
Cell Viability Assay (MTT/MTS Assay)
-
Purpose: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
-
Table of this compound IC50 Values in Various Cancer Cell Lines:
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF7(2) | Breast Cancer | ~100 | [5] |
| MDA-MB-231 | Breast Cancer | ~100 | [5] |
| MDA-MB-468 | Breast Cancer | ~100 | [5] |
| Panel of 319 Cancer Cell Lines | Various | 25.1 - 664 (Median: 149) | [1] |
Reactive Oxygen Species (ROS) Detection Assay
-
Purpose: To quantify the induction of intracellular ROS by this compound.
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate or culture dish) and treat with this compound for the desired time. Include positive (e.g., tert-Butyl Hydrogen Peroxide) and negative controls.[6]
-
Staining: Stain the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[6]
-
Data Analysis: Quantify the fold increase in ROS production in this compound-treated cells compared to the control.
-
Western Blot Analysis for GRP78 Expression
-
Purpose: To assess the effect of this compound on the expression of the GRP78 protein.
-
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for GRP78.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Evaluation of this compound
Animal models are crucial for evaluating the efficacy and pharmacokinetics of this compound in a physiological setting.
Xenograft Tumor Model
-
Purpose: To assess the anti-tumor efficacy of this compound in vivo.
-
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID mice).[7]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.[8]
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., intravenously) at a predetermined dose and schedule.[9] A common dose used in clinical trials is 625 mg/m².[2]
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the animals.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Pharmacokinetic Studies
-
Purpose: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Protocol:
-
Animal Model: Use a suitable animal model (e.g., mice or rats).
-
Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., intravenous).
-
Sample Collection: Collect blood samples at various time points after administration.
-
Analysis: Analyze the concentration of ruthenium in the plasma samples using a sensitive analytical method such as inductively coupled plasma mass spectrometry (ICP-MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
References
- 1. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. sinobiological.com [sinobiological.com]
- 4. Synthesis and Preclinical Evaluation of Radiolabeled [103Ru]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 100+ Validated Xenograft Models - Cell Transfection [cell-transfection.com]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
Application Notes and Protocols for In Vitro Cell Viability Assays with BOLD-100
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOLD-100, a ruthenium-based small molecule therapeutic, is a promising anti-cancer agent currently under clinical investigation.[1] Its chemical name is sodium trans-[tetrachlorobis (1H-indazole)ruthenate(III)].[1] this compound has demonstrated a manageable safety profile and anti-tumor activity in clinical trials, particularly for gastrointestinal cancers.[1][2] This document provides detailed protocols for assessing the in vitro cell viability of cancer cells treated with this compound, a critical step in pre-clinical evaluation and mechanism of action studies.
Mechanism of Action
This compound exhibits a multi-modal mechanism of action that distinguishes it from traditional chemotherapeutics.[3][4] Its primary modes of action include:
-
Inhibition of GRP78: this compound selectively inhibits the 78 kDa glucose-regulated protein (GRP78), a key chaperone protein in the endoplasmic reticulum (ER) that is often overexpressed in cancer cells and contributes to treatment resistance.[3][5][6]
-
Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): By inhibiting GRP78, this compound disrupts protein folding homeostasis, leading to ER stress and activation of the UPR.[3][5] Prolonged UPR activation can trigger apoptosis (programmed cell death).[5]
-
Generation of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels.[2][3][5] This oxidative stress contributes to DNA damage and further promotes apoptosis.[3][5]
-
Induction of DNA Damage and Cell Cycle Arrest: The accumulation of ROS and other cellular insults caused by this compound leads to DNA damage and cell cycle arrest, preventing cancer cell proliferation.[2][3][4]
This multifaceted mechanism allows this compound to be effective against a range of cancer cell types, including those resistant to standard therapies.[3][4]
Caption: this compound signaling pathway.
Experimental Protocols
Several colorimetric and luminescence-based assays can be employed to determine cell viability following this compound treatment. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective method.[7]
MTT Cell Viability Assay Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
This compound (lyophilized powder)
-
Appropriate cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in PBS, sterile-filtered and stored protected from light)
-
MTT solvent (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS). Further dilutions should be made in serum-free medium.
-
Prepare a series of this compound concentrations (e.g., 0.1 µM to 100 µM) in complete cell culture medium.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include vehicle-treated (control) and untreated wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.
-
Data Analysis:
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
-
Determine IC50 Value:
-
The half-maximal inhibitory concentration (IC50) is the concentration of this compound that reduces cell viability by 50%. This can be calculated by plotting the percent viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for MTT cell viability assay.
Data Presentation
The quantitative data obtained from cell viability assays should be summarized in a clear and organized manner. Below are example tables for presenting the results.
Table 1: Cell Viability of Cancer Cell Lines Treated with this compound for 48 hours
| This compound Conc. (µM) | Cell Line A (% Viability ± SD) | Cell Line B (% Viability ± SD) | Cell Line C (% Viability ± SD) |
| 0 (Control) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 3.8 |
| 0.1 | 95.3 ± 3.9 | 98.1 ± 4.5 | 96.5 ± 4.1 |
| 1 | 82.1 ± 5.6 | 89.5 ± 6.2 | 85.3 ± 5.5 |
| 10 | 45.7 ± 4.8 | 60.2 ± 5.9 | 52.1 ± 4.7 |
| 50 | 15.2 ± 3.1 | 25.8 ± 4.3 | 20.4 ± 3.9 |
| 100 | 5.6 ± 2.5 | 10.1 ± 3.2 | 8.7 ± 2.8 |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| Cell Line A | 25.4 | 12.8 | 8.1 |
| Cell Line B | 35.1 | 18.5 | 11.7 |
| Cell Line C | 30.8 | 15.2 | 9.9 |
Alternative Cell Viability Assays
While the MTT assay is robust, other assays can also be used to assess the cytotoxic effects of this compound.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT, but the formazan product is water-soluble, eliminating the need for a solubilization step.
-
WST-1 (water-soluble tetrazolium salt) Assay: Another water-soluble tetrazolium salt-based assay with high sensitivity.
-
CellTox-Glo™ Luminescence Cytotoxicity Assay: Measures the release of adenylate kinase from dead cells, providing a luminescent signal proportional to the number of non-viable cells.
-
Real-Time Glo™ MT Cell Viability Assay: A bioluminescent assay that allows for real-time monitoring of cell viability over an extended period.
The choice of assay may depend on the specific experimental needs, available equipment, and the characteristics of the cell lines being used.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for conducting in vitro cell viability assays with the novel anti-cancer agent this compound. By following these guidelines, researchers can obtain reliable and reproducible data to evaluate the cytotoxic potential of this compound and further investigate its mechanism of action in various cancer models. Careful optimization of the protocol for specific cell lines is recommended to ensure the accuracy of the results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bold Therapeutics Presents Jaw-Dropping Interim Phase 2 Clinical Data for this compound in the Treatment of Advanced Colorectal Cancer at AACR 2023 - BioSpace [biospace.com]
- 3. bold-therapeutics.com [bold-therapeutics.com]
- 4. bold-therapeutics.com [bold-therapeutics.com]
- 5. Therapeutic potential of this compound, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bold Therapeutics’ oncology agent effective against Covid-19 variants [clinicaltrialsarena.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Reactive Oxygen Species (ROS) Production Following BOLD-100 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the measurement of reactive oxygen species (ROS) production in biological systems following treatment with BOLD-100, a first-in-class ruthenium-based anticancer agent. Increased ROS production is a key mechanism of action for this compound, leading to DNA damage, cell cycle arrest, and apoptosis in cancer cells.[1][2][3] Accurate and reliable measurement of ROS is therefore critical for preclinical and clinical research involving this compound.
Introduction to this compound and ROS Production
This compound is a novel small molecule therapeutic with a multi-modal mechanism of action.[1][4] One of its primary effects is the induction of cellular stress through the generation of ROS.[1][3][5] This oxidative stress disrupts normal cellular processes and contributes to the cytotoxic effects of the drug in cancer cells.[2][6] The protocols outlined below describe various methods to quantify and characterize the ROS produced in response to this compound treatment, suitable for both in vitro and ex vivo applications.
Key Experimental Protocols
Several methods are available for detecting and quantifying ROS, each with its own advantages and limitations. The choice of assay depends on the specific type of ROS being measured, the experimental system (e.g., cell culture, tissue), and the available instrumentation.
Protocol 1: General Cellular ROS Detection using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCFDA)
This is a widely used method for detecting overall intracellular ROS levels.[4][7] H2DCFDA is a cell-permeant, non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Tert-Butyl Hydrogen Peroxide (TBHP) or H₂O₂)[9]
-
Negative control (vehicle, e.g., DMSO)
-
96-well black, clear-bottom plates (for microplate reader) or flow cytometry tubes
-
Microplate reader with fluorescence detection (Ex/Em = ~495/529 nm) or a flow cytometer.[8]
Procedure (Flow Cytometry):
-
Cell Seeding: Seed cells in a 6-well plate or T-25 flask and grow to 70-80% confluency.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include vehicle-treated and positive control groups.
-
H2DCFDA Staining:
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in pre-warmed PBS or HBSS containing 5-10 µM H2DCFDA.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Centrifuge the cells and wash once with PBS to remove excess probe.
-
Analysis: Resuspend the cell pellet in PBS and analyze immediately on a flow cytometer using the FITC channel (Excitation: 488 nm laser, Emission: ~530 nm filter).[4][10]
Procedure (Microplate Reader):
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1-5 x 10⁴ cells per well and allow them to adhere overnight.
-
This compound Treatment: Remove the culture medium and add fresh medium containing the desired concentrations of this compound.
-
H2DCFDA Staining:
-
After the treatment period, remove the medium and wash the cells with PBS.
-
Add 100 µL of PBS or HBSS containing 10-25 µM H2DCFDA to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Measurement: Measure the fluorescence intensity using a microplate reader (Ex/Em = ~495/529 nm).
Protocol 2: Detection of Mitochondrial Superoxide with MitoSOX™ Red
MitoSOX™ Red is a fluorogenic dye that specifically targets mitochondria and is oxidized by superoxide, a primary mitochondrial ROS.[11] This allows for the specific measurement of ROS generated within this organelle.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
HBSS with Ca²⁺ and Mg²⁺
-
MitoSOX™ Red reagent (stock solution in DMSO)
-
Flow cytometry tubes or imaging plates/slides
-
Flow cytometer or fluorescence microscope
Procedure (Flow Cytometry):
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
MitoSOX Staining:
-
Washing: Wash the cells three times with warm HBSS.[11]
-
Analysis: Resuspend the cells in HBSS and analyze immediately by flow cytometry (Excitation: ~510 nm, Emission: ~580 nm).[11]
Procedure (Fluorescence Microscopy):
-
Cell Seeding and Treatment: Grow cells on glass coverslips or imaging dishes and treat with this compound.
-
MitoSOX Staining:
-
Remove the culture medium and wash with warm HBSS.
-
Add HBSS containing 1-5 µM MitoSOX™ Red and incubate for 10-30 minutes at 37°C.
-
-
Washing: Wash the cells three times with warm HBSS.
-
Imaging: Mount the coverslip or dish with warm HBSS and visualize the cells using a fluorescence microscope with appropriate filters (e.g., TRITC or Texas Red).
Protocol 3: Quantification of Extracellular Hydrogen Peroxide using Amplex™ Red Assay
The Amplex™ Red assay provides a sensitive method for detecting hydrogen peroxide (H₂O₂) released from cells.[12][13] In the presence of horseradish peroxidase (HRP), Amplex™ Red reacts with H₂O₂ to produce the highly fluorescent resorufin.[5]
Materials:
-
This compound
-
Cancer cell line of interest
-
Phenol red-free cell culture medium
-
Amplex™ Red reagent
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) for standard curve
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black, clear-bottom plates
-
Microplate reader with fluorescence detection (Ex/Em = ~530-560/590 nm)[2]
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound in phenol red-free medium.
-
Prepare H₂O₂ Standard Curve: Prepare a series of H₂O₂ dilutions in reaction buffer (e.g., 0 to 10 µM).
-
Prepare Amplex™ Red/HRP Working Solution: Prepare a working solution containing 50 µM Amplex™ Red and 0.1 U/mL HRP in reaction buffer. This solution is light-sensitive and should be prepared fresh.
-
Assay:
-
Transfer 50 µL of the cell culture supernatant from each well of the cell plate to a corresponding well in a new 96-well black plate.
-
Add 50 µL of the H₂O₂ standards to separate wells.
-
Add 50 µL of the Amplex™ Red/HRP working solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis: Calculate the concentration of H₂O₂ in the samples by comparing their fluorescence values to the standard curve.
Protocol 4: Specific Detection of ROS by Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR (also known as Electron Spin Resonance, ESR) is considered the gold standard for detecting and identifying specific free radical species due to its high specificity and sensitivity.[6][14][15] This technique involves the use of spin traps to form stable adducts with short-lived ROS, which can then be detected by EPR.
Materials:
-
This compound
-
Cell suspension or tissue homogenate
-
Spin trapping agent (e.g., DMPO for hydroxyl and superoxide radicals)
-
EPR spectrometer
General Procedure:
-
Sample Preparation: Treat cells or tissues with this compound.
-
Spin Trapping: Incubate the sample with the appropriate spin trap (e.g., 50-100 mM DMPO).
-
EPR Measurement: Transfer the sample to a capillary tube and place it in the EPR spectrometer.
-
Spectral Analysis: Record the EPR spectrum. The resulting spectrum will have a characteristic hyperfine splitting pattern that allows for the identification of the trapped radical species.
Data Presentation
Quantitative data from the above assays should be summarized in a clear and structured format to allow for easy comparison between different treatment conditions.
| Assay | Parameter Measured | This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) / H₂O₂ Concentration (µM) | Fold Change vs. Vehicle |
| H2DCFDA | General Cellular ROS | 0 (Vehicle) | Value | 1.0 |
| 10 | Value | Value | ||
| 50 | Value | Value | ||
| 100 | Value | Value | ||
| MitoSOX | Mitochondrial Superoxide | 0 (Vehicle) | Value | 1.0 |
| 10 | Value | Value | ||
| 50 | Value | Value | ||
| 100 | Value | Value | ||
| Amplex Red | Extracellular H₂O₂ | 0 (Vehicle) | Value | 1.0 |
| 10 | Value | Value | ||
| 50 | Value | Value | ||
| 100 | Value | Value |
Visualizations
Signaling Pathway of this compound Induced ROS Production
Caption: this compound induces ROS production, leading to DNA damage and cell death.
Experimental Workflow for ROS Measurement
Caption: Workflow for measuring ROS production after this compound treatment.
References
- 1. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol Library | Collaborate and Share [develop.protocols.opentrons.com]
- 3. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. tracegasbiology.essex.ac.uk [tracegasbiology.essex.ac.uk]
- 6. Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique [mdpi.com]
- 7. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 8. abcam.cn [abcam.cn]
- 9. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 10. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. masi.eu [masi.eu]
- 15. Frontiers | EPR spectroscopy and its use in planta—a promising technique to disentangle the origin of specific ROS [frontiersin.org]
Application Notes and Protocols for Western Blot Analysis of GRP78 Expression Following BOLD-100 Exposure
Introduction
BOLD-100 is a novel, first-in-class ruthenium-based small molecule therapeutic currently in clinical development for the treatment of various advanced cancers, including gastrointestinal cancers.[1][2][3] Its multimodal mechanism of action includes the induction of reactive oxygen species (ROS), which leads to DNA damage and cell cycle arrest.[1][2] A key aspect of this compound's anti-cancer activity is its ability to alter the unfolded protein response (UPR) through the selective inhibition of the 78-kDa glucose-regulated protein (GRP78).[1][3][4]
GRP78, also known as BiP or HSPA5, is a master regulator of the UPR, a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[5][6][7] In many cancer types, GRP78 is overexpressed, which helps malignant cells survive the stressful tumor microenvironment and contributes to therapeutic resistance.[5][7][8] By inhibiting GRP78, this compound disrupts protein homeostasis, leading to persistent ER stress and ultimately, apoptosis in cancer cells.[9]
These application notes provide a detailed protocol for the analysis of GRP78 protein expression in cancer cell lines following exposure to this compound using quantitative Western blotting. This method is essential for researchers and drug development professionals studying the mechanism of action of this compound and its effects on the UPR pathway.
Signaling Pathway of this compound Action on the Unfolded Protein Response
The following diagram illustrates the proposed mechanism of this compound in modulating the GRP78-mediated unfolded protein response.
Caption: this compound inhibits GRP78, leading to UPR activation and ROS induction, culminating in apoptosis.
Experimental Protocols
Overall Experimental Workflow
The diagram below outlines the major steps for the Western blot analysis of GRP78 expression.
Caption: Workflow for Western blot analysis of GRP78 expression following this compound treatment.
Cell Culture and this compound Treatment
This protocol is designed for adherent cancer cell lines, such as those derived from gastrointestinal tumors.
Materials:
-
Cancer cell line (e.g., HT-29, HCT116 for colorectal cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Vehicle control (e.g., sterile PBS or DMSO, depending on this compound formulation)
-
6-well tissue culture plates
-
Sterile PBS
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Once the desired confluency is reached, remove the culture medium.
-
Prepare fresh medium containing the desired concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Also, prepare a vehicle control.
-
Add the treatment or control media to the respective wells.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protein Extraction (Cell Lysis)
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
Protocol:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the media and wash the cells twice with ice-cold PBS.[10]
-
Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-150 µL) to each well.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Carefully transfer the supernatant to a new pre-chilled tube. This is your protein extract.
Protein Quantification
It is crucial to determine the protein concentration of each sample to ensure equal loading on the gel.[12][13]
Materials:
-
BCA Protein Assay Kit
-
Microplate reader
Protocol:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate needed to obtain 20-30 µg of total protein.
Western Blotting
Materials:
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against GRP78 (e.g., rabbit anti-GRP78)
-
Primary antibody against a loading control (e.g., mouse anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Sample Preparation: Mix the calculated volume of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto the SDS-PAGE gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against GRP78, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Apply the ECL substrate to the membrane according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Re-probing for Loading Control: If necessary, strip the membrane and re-probe with the primary antibody for the loading control, following steps 5-9. Alternatively, if using fluorescent secondary antibodies, both proteins can be detected simultaneously.
Data Presentation and Analysis
Quantitative analysis of Western blot data is essential to determine the relative changes in GRP78 expression.[12][14]
Quantitative Analysis
-
Use image analysis software (e.g., ImageJ) to measure the band intensity (densitometry) for GRP78 and the loading control in each lane.
-
Normalize the GRP78 band intensity to the corresponding loading control band intensity for each sample.
-
Express the results as a fold change relative to the vehicle-treated control group.
Example Data Tables
The following tables are examples of how to present the quantitative data from a dose-response and a time-course experiment.
Table 1: Dose-Dependent Effect of this compound on GRP78 Expression at 48 hours
| Treatment Group | This compound (µM) | Normalized GRP78 Expression (Fold Change vs. Control) | Standard Deviation |
| Control | 0 | 1.00 | ± 0.08 |
| This compound | 10 | 0.85 | ± 0.06 |
| This compound | 25 | 0.62 | ± 0.05 |
| This compound | 50 | 0.41 | ± 0.04 |
| This compound | 100 | 0.25 | ± 0.03 |
Table 2: Time-Dependent Effect of 50 µM this compound on GRP78 Expression
| Treatment Group | Time (hours) | Normalized GRP78 Expression (Fold Change vs. Control) | Standard Deviation |
| Control (48h) | 48 | 1.00 | ± 0.07 |
| This compound | 24 | 0.75 | ± 0.05 |
| This compound | 48 | 0.41 | ± 0.04 |
| This compound | 72 | 0.28 | ± 0.03 |
This application note provides a comprehensive framework for the quantitative analysis of GRP78 protein expression in response to this compound treatment. Adherence to these detailed protocols will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of this compound's mechanism of action and its potential as an anti-cancer therapeutic. The provided diagrams and data tables offer a clear structure for experimental planning and results presentation.
References
- 1. bold-therapeutics.com [bold-therapeutics.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. bold-therapeutics.com [bold-therapeutics.com]
- 4. FDA Grants Bold Therapeutics' this compound an Orphan Drug Designation (ODD) in the Treatment of Gastric Cancer [prnewswire.com]
- 5. pnas.org [pnas.org]
- 6. GRP78: A cell's response to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the Unfolded Protein Response Regulator GRP78/BiP in Development, Cancer, and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GRP78 Protein Expression in Ovarian Cancer Patients and Perspectives for a Drug-Targeting Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of this compound, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with BOLD-100
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOLD-100, a ruthenium-based small molecule therapeutic (sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)]), is a first-in-class anticancer agent currently in clinical development.[1][2] Its mechanism of action is multimodal, primarily involving the induction of the unfolded protein response (UPR) through selective inhibition of the 78 kDa glucose-regulated protein (GRP78), and the generation of reactive oxygen species (ROS).[3][4][5] This cascade of events leads to DNA damage and cell cycle arrest, ultimately resulting in cancer cell death.[3][5][6] These application notes provide a comprehensive guide for analyzing the effects of this compound on the cell cycle of cancer cells, including detailed protocols for cell treatment and flow cytometry analysis.
Preclinical studies have consistently demonstrated that this compound induces a G2/M phase cell cycle arrest in various cancer cell lines, including breast and pancreatic cancers.[1][7][8] This cytostatic effect is a key aspect of its antitumor activity and a critical endpoint for in vitro efficacy studies. Flow cytometry with propidium iodide (PI) staining is a standard and robust method to quantify the distribution of cells across the different phases of the cell cycle based on DNA content, making it an ideal technique to assess the impact of this compound.[9]
Data Presentation
The following tables summarize quantitative data on the effect of this compound on cell cycle distribution in different cancer cell lines, based on published research.
Table 1: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cells [1][7]
| Cell Line | Treatment (72 hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF7(2) | Vehicle Control | 65.3 ± 2.5 | 24.1 ± 1.8 | 10.6 ± 1.1 |
| 100 µM this compound | 55.2 ± 3.1 | 15.5 ± 2.2 | 29.3 ± 3.5 | |
| MDA-MB-231 | Vehicle Control | 58.9 ± 3.8 | 28.7 ± 2.9 | 12.4 ± 1.5 |
| 100 µM this compound | 49.6 ± 4.2 | 18.2 ± 2.6 | 32.2 ± 3.9 | |
| * p < 0.05 compared to vehicle treated cells. |
Table 2: Time-Dependent Effect of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells [8]
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| PANC-1 | 0h (Control) | 62.1 ± 2.1 | 25.4 ± 1.5 | 12.5 ± 0.9 |
| 24h (100 µM this compound) | 54.3 ± 2.5 | 20.1 ± 1.8 | 25.6 ± 2.3 | |
| 48h (100 µM this compound) | 45.9 ± 3.3 | 15.8 ± 2.1 | 38.3 ± 3.1 | |
| 72h (100 µM this compound) | 41.2 ± 2.9 | 12.5 ± 1.9 | 46.3 ± 3.5 |
Experimental Protocols
This section provides detailed methodologies for the treatment of cancer cells with this compound and subsequent cell cycle analysis using flow cytometry.
Protocol 1: Cancer Cell Treatment with this compound
This protocol describes the general procedure for treating cultured cancer cells with this compound prior to cell cycle analysis.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, PANC-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Vehicle control (e.g., sterile PBS or DMSO, depending on this compound solvent)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and reach 60-70% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). The optimal incubation time may vary depending on the cell line.
-
Harvesting: After incubation, proceed to harvest the cells for cell cycle analysis as described in Protocol 2.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol outlines the procedure for preparing cells treated with this compound for cell cycle analysis using propidium iodide staining.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect the culture medium from each well, which may contain detached, apoptotic cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
-
Fixation:
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol drop-wise.
-
Incubate the cells for at least 2 hours (or overnight) at -20°C for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 0.5 mL of Propidium Iodide staining solution containing RNase A. The RNase A is crucial for degrading RNA to ensure that the fluorescence signal is proportional to the DNA content.[10]
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. Use a laser and filter combination appropriate for Propidium Iodide (e.g., excitation at 488 nm and emission detection at >600 nm).[10]
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution.
-
Gate the single-cell population to exclude doublets and debris.
-
Generate a histogram of DNA content (PI fluorescence intensity). The G0/G1 peak will have 2n DNA content, and the G2/M peak will have 4n DNA content. Cells in the S phase will have DNA content between 2n and 4n.
-
Quantify the percentage of cells in each phase of the cell cycle.
-
Visualizations
Signaling Pathway of this compound Induced Cell Cycle Arrest
Caption: this compound induces G2/M arrest via ROS and DNA damage.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle effects of this compound.
References
- 1. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bold-therapeutics.com [bold-therapeutics.com]
- 4. Bold Therapeutics Successfully Completes Phase 1b Trial and Advances into Global Phase 2 Trial of this compound in the Treatment of Advanced GI Cancers [prnewswire.com]
- 5. Bold Therapeutics Presents Jaw-Dropping Interim Phase 2 Clinical Data for this compound in the Treatment of Advanced Colorectal Cancer at AACR 2023 - BioSpace [biospace.com]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic potential of this compound, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Establishing a BOLD-100 Resistant Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOLD-100 is a novel, ruthenium-based therapeutic agent currently under clinical investigation for the treatment of various cancers. Its mechanism of action is multifaceted, involving the induction of endoplasmic reticulum (ER) stress through the inhibition of GRP78, generation of reactive oxygen species (ROS), and disruption of DNA repair pathways.[1][2] As with many anti-cancer agents, the development of drug resistance is a potential challenge. The establishment of this compound resistant cancer cell lines in vitro is a critical step for elucidating the molecular mechanisms of resistance, identifying potential biomarkers, and developing strategies to overcome it. These application notes provide a comprehensive guide to generating and characterizing this compound resistant cancer cell lines.
Data Presentation
Table 1: this compound IC50 Values in Parental and Resistant Cancer Cell Lines
This table provides a summary of representative half-maximal inhibitory concentration (IC50) values for this compound in parental (sensitive) and the corresponding resistant cell lines. Researchers should aim to populate a similar table with their own experimental data.
| Cell Line | Parental IC50 (µM) | Resistant Subline | Resistant IC50 (µM) | Fold Resistance | Reference |
| HCT116 (Colon Cancer) | ~90 | HCTR | ~198 | 2.2 | [3] |
| Capan-1 (Pancreatic Cancer) | ~45 | CapanR | ~185 | 4.1 | [3] |
| User-defined Cell Line 1 | Enter Data | Enter Data | Enter Data | Calculate | |
| User-defined Cell Line 2 | Enter Data | Enter Data | Enter Data | Calculate |
Note: IC50 values can vary between studies and experimental conditions. The data presented here are derived from published literature.[3]
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Parental Cancer Cell Lines
Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a series of this compound dilutions in complete cell culture medium. A typical concentration range to start with is 0-500 µM.[4]
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubate the plate for a duration relevant to the cell line's doubling time and the drug's mechanism of action (e.g., 72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Generation of a this compound Resistant Cancer Cell Line
Objective: To establish a cancer cell line with acquired resistance to this compound using the continuous exposure with dose escalation method.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initiation of Resistance Induction: Begin by culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC20-IC30, as determined in Protocol 1.
-
Monitoring and Maintenance: Closely monitor the cells for signs of cytotoxicity. Initially, a significant portion of the cells may die. The surviving cells will be subcultured as they reach 70-80% confluency. The medium should be changed every 2-3 days with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted and are proliferating at a stable rate in the current this compound concentration (typically after 2-4 weeks), the concentration of this compound in the culture medium should be gradually increased. A 1.5 to 2-fold increase in concentration is a reasonable step.
-
Iterative Process: Repeat steps 2 and 3 for several months. The goal is to progressively select for a population of cells that can tolerate increasingly higher concentrations of this compound.
-
Cryopreservation: At each successful dose escalation, it is crucial to cryopreserve a batch of cells. This creates a valuable resource for future experiments and serves as a backup.
-
Establishment of the Resistant Line: A resistant cell line is generally considered established when it can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the parental IC50.
Protocol 3: Validation and Characterization of this compound Resistance
Objective: To confirm and characterize the resistant phenotype of the newly established cell line.
Materials:
-
Parental and this compound resistant cell lines
-
Complete cell culture medium (with and without this compound)
-
Materials for IC50 determination (as in Protocol 1)
-
Reagents for molecular and cellular analysis (e.g., RNA extraction kits, antibodies for western blotting)
Procedure:
-
Confirmation of Resistance: Determine the IC50 of this compound in the resistant cell line alongside the parental cell line using Protocol 1. A significant rightward shift in the dose-response curve and an increased IC50 value will confirm resistance. Calculate the fold resistance by dividing the IC50 of the resistant line by the IC50 of the parental line.
-
Stability of Resistance: To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for an extended period (e.g., 1-2 months, with regular passaging). After this period, re-determine the IC50 for this compound. A stable resistance will show minimal to no decrease in the IC50 value.
-
Cross-Resistance Studies: Investigate if the this compound resistant cell line exhibits cross-resistance to other anti-cancer drugs, particularly those with similar or different mechanisms of action. This can provide insights into the resistance mechanisms.
-
Molecular and Cellular Characterization:
-
Gene Expression Analysis: Perform quantitative PCR (qPCR) or RNA sequencing to investigate changes in the expression of genes known to be involved in this compound's mechanism of action or drug resistance in general (e.g., GRP78, genes involved in ROS metabolism, DNA repair, and glycolysis).[3]
-
Protein Expression Analysis: Use western blotting to examine changes in the protein levels of key targets and pathways.
-
Metabolic Analysis: Assess changes in cellular metabolism, such as glucose uptake and lactate production, as alterations in glycolysis have been implicated in this compound resistance.[2]
-
Visualizations
Figure 1: Experimental workflow for establishing a this compound resistant cancer cell line.
Figure 2: Signaling pathways of this compound action and potential resistance mechanisms.
References
- 1. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Anticancer Ruthenium Compound this compound Targets Glycolysis and Generates a Metabolic Vulnerability towards Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Models: Testing BOLD-100 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOLD-100, a ruthenium-based small molecule therapeutic, is a first-in-class agent currently under clinical investigation for the treatment of various advanced cancers, particularly gastrointestinal malignancies.[1][2] Its unique multi-modal mechanism of action, which involves the induction of cellular stress and DNA damage, makes it a promising candidate for combination therapies.[3] Preclinical evaluation of this compound's efficacy is crucial, and in vivo xenograft models provide a valuable platform for assessing its anti-tumor activity in a living organism.
These application notes provide detailed protocols for establishing and utilizing cell line-derived xenograft (CDX) models to test the efficacy of this compound as a single agent and in combination with other therapies. The provided methodologies are based on established preclinical studies and are intended to guide researchers in designing and executing robust in vivo experiments.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a dual mechanism of action:
-
Inhibition of GRP78: this compound targets the 78-kilodalton glucose-regulated protein (GRP78), a key chaperone protein in the endoplasmic reticulum (ER).[4][5] By inhibiting GRP78, this compound disrupts protein folding and induces ER stress, leading to the activation of the Unfolded Protein Response (UPR).[4] Persistent ER stress ultimately triggers apoptosis (programmed cell death) in cancer cells.[4]
-
Induction of Reactive Oxygen Species (ROS): this compound also promotes the generation of reactive oxygen species (ROS) within cancer cells.[3] Elevated ROS levels lead to oxidative stress, causing DNA damage and cell cycle arrest.[3] This accumulation of DNA damage further contributes to the induction of apoptosis.
This multi-faceted mechanism of action allows this compound to be effective against a range of cancer types and provides a strong rationale for its use in combination with DNA-damaging chemotherapies or targeted agents that exploit cellular stress pathways.
Experimental Protocols
The following protocols provide a general framework for conducting in vivo efficacy studies of this compound in xenograft models. Specific parameters may need to be optimized based on the cancer cell line and research question.
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous tumor model using cancer cell lines.
Materials:
-
Cancer cell lines (e.g., VACO432 colorectal cancer, Capan-1 pancreatic cancer)
-
Appropriate cell culture medium and reagents
-
Immunodeficient mice (e.g., Balb/c nude, NOD/SCID)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (26-30 gauge)
-
Calipers
-
Anesthetics
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach approximately 80-90% confluency.
-
Cell Harvesting: Harvest the cells by trypsinization, wash them with sterile PBS, and perform a cell count to determine viability.
-
Cell Suspension Preparation: Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL). Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mice using an appropriate method. Shave and sterilize the injection site on the flank of the mouse.
-
Tumor Cell Implantation: Subcutaneously inject the prepared cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into different treatment groups.
References
- 1. Bold Therapeutics Presents Jaw-Dropping Interim Phase 2 Clinical Data for this compound in the Treatment of Advanced Colorectal Cancer at AACR 2023 - BioSpace [biospace.com]
- 2. Obesity Strongly Promotes Growth of Mouse MC38 Colon Cancer in an Orthotopic-syngeneic C57BL/6 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tumor growth inhibition and immune system activation following treatment with thorium-227 conjugates and PD-1 check-point inhibition in the MC-38 murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MC38 colon cancer growth by multicomponent chemoimmunotherapy with anti-IL-10R antibodies, HES-MTX nanoconjugate, depends on application of IL-12, IL-15 or IL-18 secreting dendritic cell vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Radiolabeling BOLD-100 for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOLD-100, or sodium trans-[tetrachlorobis (1H-indazole)ruthenate(III)], is a ruthenium-based anti-cancer therapeutic agent currently under clinical investigation.[1] Its unique mechanism of action, which includes the inhibition of GRP78 and the induction of reactive oxygen species (ROS), makes it a promising candidate for cancer therapy.[1][2] To facilitate preclinical and clinical development, robust methods for radiolabeling this compound are essential for conducting imaging studies to understand its pharmacokinetics, biodistribution, and tumor-targeting capabilities.
These application notes provide detailed protocols for the radiolabeling of this compound using ruthenium isotopes, specifically Ruthenium-97 ([⁹⁷Ru]Ru) for Single-Photon Emission Computed Tomography (SPECT) imaging and Ruthenium-103 ([¹⁰³Ru]Ru) for preclinical research. The protocols are based on recently published methods for the direct radiolabeling of the this compound molecule, which preserves its biological activity.[2][3][4][5][6]
Signaling Pathway of this compound
The anti-cancer effects of this compound are multifactorial. A key mechanism involves the inhibition of the 78-kilodalton glucose-regulated protein (GRP78), a chaperone protein in the endoplasmic reticulum (ER) that plays a crucial role in the unfolded protein response (UPR).[2][7] By inhibiting GRP78, this compound disrupts protein folding, leading to ER stress and ultimately apoptosis. Additionally, this compound induces the production of reactive oxygen species (ROS), which causes DNA damage and cell cycle arrest.[2][6]
Caption: Signaling pathway of this compound's anticancer activity.
Radiolabeling Protocols
The following protocols describe the synthesis of carrier-added (c.a.) [⁹⁷Ru]this compound and [¹⁰³Ru]this compound. The choice of isotope will depend on the intended application, with ⁹⁷Ru being suitable for SPECT imaging due to its gamma emission of 216 keV and a half-life of 2.9 days.[2] ¹⁰³Ru, with a longer half-life of 39.3 days, is a beta-emitter and is more suitable for longer-term preclinical studies and autoradiography.[2][5]
Experimental Workflow
The general workflow for the radiolabeling of this compound involves a multi-step synthesis starting from radioactive ruthenium chloride.
Caption: Experimental workflow for radiolabeling this compound.
Materials and Reagents
-
[⁹⁷Ru]RuCl₃ or [¹⁰³Ru]RuCl₃ in 6 M HCl
-
1H-indazole
-
Ethanol (absolute)
-
Hydrochloric acid (37%)
-
Cesium chloride (CsCl)
-
Sodium aluminum sulfate dodecahydrate (NaAl(SO₄)₂·12H₂O)
-
Deionized water
-
Standard laboratory glassware and heating/stirring equipment
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Thin-Layer Chromatography (TLC) system
Protocol 1: Synthesis of Carrier-Added [⁹⁷/¹⁰³Ru]this compound
This protocol is adapted from the work of Happl et al. (2024).[2]
Step 1: Synthesis of Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)]
-
To a solution of [⁹⁷/¹⁰³Ru]RuCl₃ in 6 M HCl, add a 10-fold molar excess of 1H-indazole.
-
Add absolute ethanol and a catalytic amount of 37% HCl.
-
Reflux the reaction mixture for 3 hours.
-
Monitor the reaction progress by radio-TLC.
Step 2: Synthesis of Cesium trans-[tetrachlorobis(1H-indazole)ruthenate(III)]
-
After cooling the reaction mixture from Step 1 to room temperature, add a solution of CsCl in ethanol.
-
Stir the mixture for 2 hours at room temperature.
-
Collect the precipitated cesium salt by centrifugation.
Step 3: Synthesis of [⁹⁷/¹⁰³Ru]this compound (Sodium Salt)
-
Suspend the cesium salt from Step 2 in a 1.1 M aqueous solution of NaAl(SO₄)₂.
-
Stir the suspension for 24 hours at room temperature to facilitate the salt exchange.
-
Collect the final product, [⁹⁷/¹⁰³Ru]this compound, by centrifugation and wash with a saturated Na₂SO₄ solution.
Quality Control
-
Radiochemical Purity: The radiochemical purity of the final product should be determined by radio-HPLC and radio-TLC.
-
Identity Confirmation: The identity of the radiolabeled product can be confirmed by comparing its retention time with a non-radioactive this compound standard on HPLC.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of radiolabeled this compound.
Table 1: Radiosynthesis Parameters for [¹⁰³Ru]this compound
| Parameter | Value | Reference |
| Radiochemical Yield | >95% | [5] |
| Radiochemical Purity | >98% | [5] |
| Specific Activity | Not Reported | [5] |
Table 2: In Vitro Cytotoxicity of this compound and [¹⁰³Ru]this compound
| Cell Line | Compound | IC₅₀ (µM) | Reference |
| HCT116 (human colon carcinoma) | This compound | 25.3 ± 2.5 | [5] |
| HCT116 (human colon carcinoma) | [¹⁰³Ru]this compound | 24.8 ± 3.1 | [5] |
| CT26 (murine colon carcinoma) | This compound | 30.1 ± 4.2 | [5] |
| CT26 (murine colon carcinoma) | [¹⁰³Ru]this compound | 28.9 ± 3.8 | [5] |
Table 3: Biodistribution of [¹⁰³Ru]this compound in CT26 Tumor-Bearing Mice (%ID/g)
| Organ | 1 h p.i. | 4 h p.i. | 24 h p.i. | 72 h p.i. | Reference |
| Blood | 3.5 ± 0.4 | 2.1 ± 0.3 | 0.5 ± 0.1 | 0.1 ± 0.0 | [4] |
| Tumor | 1.8 ± 0.2 | 1.5 ± 0.2 | 1.0 ± 0.1 | 0.4 ± 0.1 | [4] |
| Liver | 4.5 ± 0.5 | 3.8 ± 0.4 | 2.5 ± 0.3 | 1.0 ± 0.2 | [4] |
| Kidneys | 3.0 ± 0.3 | 2.5 ± 0.3 | 1.2 ± 0.2 | 0.3 ± 0.1 | [4] |
| Spleen | 1.2 ± 0.2 | 1.0 ± 0.1 | 0.7 ± 0.1 | 0.3 ± 0.1 | [4] |
| Lungs | 2.0 ± 0.3 | 1.2 ± 0.2 | 0.4 ± 0.1 | 0.1 ± 0.0 | [4] |
Data are presented as mean ± standard deviation. p.i. = post-injection. Data shown for a 3 mg/kg injected dose.
Conclusion
The direct radiolabeling of this compound with ruthenium isotopes provides a valuable tool for preclinical and potentially clinical imaging studies. The described protocols, based on published literature, offer a reliable method for producing radiolabeled this compound with high radiochemical purity. The availability of [⁹⁷Ru]this compound will enable SPECT imaging to non-invasively assess drug distribution and target engagement, which can significantly aid in the clinical development of this promising anti-cancer agent. The similarity in the in vitro cytotoxicity and in vivo biodistribution between the radiolabeled and non-radiolabeled compound suggests that the labeling process does not significantly alter its biological properties.[5][6] Further studies are warranted to fully characterize the imaging properties of [⁹⁷Ru]this compound and its potential for patient stratification and therapy response monitoring.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and preclinical evaluation of this compound radiolabeled with ruthenium-97 and ruthenium-103 - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00118D [pubs.rsc.org]
- 3. Synthesis and preclinical evaluation of this compound radiolabeled with ruthenium-97 and ruthenium-103 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and preclinical evaluation of this compound radiolabeled with ruthenium-97 and ruthenium-103 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
DCFDA assay protocol for detecting ROS in BOLD-100 treated cells
Application Notes and Protocols
Topic: DCFDA Assay Protocol for Detecting Reactive Oxygen Species (ROS) in BOLD-100 Treated Cells
Introduction
This compound, a ruthenium-based small molecule drug, is a novel anti-cancer agent currently under clinical investigation.[1][2] Its mechanism of action is multimodal, involving the induction of endoplasmic reticulum stress and, notably, the generation of reactive oxygen species (ROS).[3][4] The production of ROS can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][3][4] Therefore, quantifying the change in intracellular ROS levels following this compound treatment is crucial for understanding its efficacy and mechanism.
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) assay is a widely used method for measuring intracellular ROS. DCFDA is a cell-permeable, non-fluorescent probe that, once inside the cell, is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[5][6]
These application notes provide a detailed protocol for utilizing the DCFDA assay to measure ROS generation in cancer cell lines treated with this compound.
This compound Mechanism and ROS Induction
This compound treatment has been shown to increase intracellular ROS levels in a dose-dependent manner in various cancer cell lines, including breast and colorectal cancer.[1][7] This induction of ROS is a key component of its anti-cancer activity, contributing to DNA damage, as evidenced by the phosphorylation of histone H2AX.[1][2][7] The signaling cascade can involve the ATR/CHK1 replication stress response pathway.[7] Understanding this ROS-mediated activity is vital for evaluating this compound as a monotherapy or in combination with other anti-cancer agents.[2][3]
Caption: this compound induces ROS, which oxidizes the DCFDA probe, leading to a detectable fluorescent signal.
Experimental Protocol
This protocol is adaptable for both adherent and suspension cells and can be used with a microplate reader or flow cytometer.
Materials and Reagents
-
Cell Line: Cancer cell line of interest
-
This compound: Stock solution in an appropriate solvent (e.g., DMSO)
-
DCFDA Reagent: (e.g., 2',7'-dichlorodihydrofluorescein diacetate), 10-20 mM stock in DMSO
-
Culture Medium: Phenol red-free medium is highly recommended to reduce background fluorescence.[5]
-
Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Positive Control: Tert-Butyl Hydroperoxide (TBHP) or Pyocyanin.[1][5]
-
Negative Control (Antioxidant): N-acetyl-cysteine (NAC).[7][8]
-
Plates: Black, clear-bottom 96-well plates for fluorescence reading or appropriate tubes for flow cytometry.
Reagent Preparation
| Reagent | Stock Concentration | Working Concentration | Preparation Notes |
| DCFDA | 10-20 mM in DMSO | 10-50 µM | Dilute stock in warm, serum-free medium or buffer immediately before use. A starting concentration of 20 µM is recommended.[5] Protect from light. |
| This compound | 10-100 mM in DMSO | 10-200 µM | Prepare serial dilutions in culture medium. The final DMSO concentration should be <0.1%. |
| TBHP (Positive Control) | 100 mM | 100-200 µM | Dilute in culture medium. |
| NAC (Negative Control) | 1 M in H₂O | 5-10 mM | Pre-incubate cells with NAC for 1 hour before adding this compound. |
Assay Workflow (Microplate Reader)
Caption: Step-by-step experimental workflow for the DCFDA assay with this compound.
Step-by-Step Procedure for Adherent Cells
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay (e.g., 25,000 - 50,000 cells/well).[5][9] Incubate overnight.
-
Treatment: Remove the culture medium and add fresh medium containing the desired concentrations of this compound, vehicle control (DMSO), positive control (TBHP), and negative control (cells pre-treated with NAC followed by this compound).
-
Incubation: Incubate for the desired treatment period (e.g., 6, 12, or 24 hours). Studies have shown ROS induction by this compound as early as 6 hours.[7]
-
DCFDA Loading:
-
Carefully aspirate the treatment medium from the wells.
-
Wash the cells once with 100 µL of warm PBS or HBSS.
-
Add 100 µL of freshly prepared DCFDA working solution (e.g., 20 µM in warm, serum-free medium) to each well.[5]
-
-
Staining Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[9]
-
Measurement:
-
Remove the DCFDA loading solution.
-
Wash cells gently with 100 µL of warm PBS.
-
Add 100 µL of PBS or phenol red-free medium to each well.
-
Immediately measure the fluorescence on a microplate reader with excitation at ~485 nm and emission at ~535 nm.[9]
-
Procedure for Suspension Cells (Flow Cytometry)
-
Cell Culture: Culture cells to the desired density (e.g., 1 x 10⁶ cells/mL).
-
Treatment: Aliquot cells into tubes and treat with this compound and controls as described for adherent cells.
-
DCFDA Loading:
-
Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes).
-
Wash once with warm PBS.
-
Resuspend the cell pellet in freshly prepared DCFDA working solution at a concentration of 1 x 10⁶ cells/mL.[9]
-
-
Staining Incubation: Incubate the cells at 37°C for 30 minutes in the dark, with occasional mixing.[5][9]
-
Wash and Resuspend: Pellet the cells, remove the supernatant, and wash once with PBS. Resuspend the final cell pellet in cold PBS for flow cytometry analysis.
-
Analysis: Analyze the cells immediately on a flow cytometer. Use the 488 nm laser for excitation and detect the emission in the FITC channel (typically ~530/30 nm).[8] Collect at least 10,000-20,000 events per sample.
Data Analysis and Interpretation
-
Microplate Reader: After subtracting the fluorescence of blank wells (medium only), calculate the fold change in fluorescence intensity of treated samples relative to the vehicle-treated control cells.
-
Flow Cytometry: Gate on the live cell population using forward and side scatter. Analyze the geometric mean fluorescence intensity (MFI) of the DCF signal in the FITC channel. Calculate the fold change in MFI of treated samples relative to the vehicle control.
-
Expected Results: Treatment with this compound is expected to show a dose-dependent increase in DCF fluorescence.[1] The positive control (TBHP) should induce a strong fluorescent signal, while the negative control (NAC pre-treatment) should abrogate the this compound-induced ROS increase.[7]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High Background Fluorescence | Autoxidation of DCFDA probe. | Prepare DCFDA working solution immediately before use and protect from light.[10] |
| Phenol red in medium. | Use phenol red-free medium and buffers for the final steps of the assay.[5][10] | |
| High cell density. | Optimize cell seeding density to avoid over-confluency. | |
| Low or No Signal | DCFDA concentration too low. | Titrate the DCFDA concentration; try a range from 10-50 µM.[5] |
| Insufficient incubation time. | Optimize the incubation time for both this compound treatment and DCFDA loading. | |
| Probe instability. | DCFDA is only stable for a few hours in cells; for long treatments, add the probe after the treatment period, not before.[11][12] | |
| High Well-to-Well Variability | Inconsistent cell numbers. | Ensure accurate and consistent cell seeding. |
| Incomplete washing. | Wash cells gently but thoroughly to remove extracellular probe and treatment compounds. | |
| Cell death. | High concentrations of this compound may induce cell death, leading to loss of cells and signal. Correlate results with a cell viability assay. |
References
- 1. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bold-therapeutics.com [bold-therapeutics.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Ruthenium Drug this compound Regulates BRAFMT Colorectal Cancer Cell Apoptosis through AhR/ROS/ATR Signaling Axis Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Preparing BOLD-100 Stock Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of BOLD-100 stock solutions for use in cell culture experiments. This compound is a first-in-class, ruthenium-based small molecule therapeutic with a multi-modal mechanism of action, making it a compound of significant interest in cancer research. Accurate and reproducible preparation of stock solutions is paramount for obtaining reliable experimental results.
Introduction to this compound
This compound, also known as sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is an anti-cancer agent that has demonstrated promising activity in preclinical and clinical studies. Its primary mechanism of action involves the inhibition of the 78-kilodalton glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR). By inhibiting GRP78, this compound induces endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.[1] Additionally, this compound generates reactive oxygen species (ROS), which cause DNA damage and further contribute to its cytotoxic effects.[1]
Quantitative Data Summary
The following table summarizes the key quantitative information for preparing and using this compound in cell culture experiments.
| Parameter | Value | Notes |
| Chemical Name | Sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] | |
| Synonyms | NKP-1339, IT-139 | [2] |
| Molecular Formula | C₁₄H₁₂Cl₄N₄NaRu | |
| Molecular Weight | 542.15 g/mol | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | For preparing high-concentration stock solutions. |
| Recommended Stock Concentration | 10 mM | A 10 mM stock solution in DMSO is commercially available and a standard starting concentration.[2] |
| Storage of Stock Solution (in DMSO) | -20°C for up to 1 month-80°C for up to 6 months | [2][3] |
| Working Concentration Range | 45 - 200 µM | IC50 values for monotherapy in various cancer cell lines.[2] The optimal concentration should be determined empirically for each cell line and experimental condition. |
| Solubility | Readily soluble in water. | [4] However, for preparing a stable, high-concentration stock, DMSO is recommended to prevent potential stability issues in aqueous solutions over time. |
Experimental Protocols
This section provides a step-by-step protocol for the preparation of a 10 mM this compound stock solution and its subsequent dilution to a working concentration for cell culture experiments.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated pipettes
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of 10 mM this compound Stock Solution
-
Calculate the required amount of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need 5.42 mg of this compound (Molecular Weight = 542.15 g/mol ).
-
Calculation: 0.01 mol/L * 0.001 L * 542.15 g/mol = 0.00542 g = 5.42 mg.
-
-
Weighing this compound:
-
In a fume hood, carefully weigh out the calculated amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For 1 mL of a 10 mM stock, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and storage temperature.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Dilution to Working Concentration:
-
Dilute the 10 mM stock solution in complete cell culture medium to the desired final working concentration.
-
Example for a 100 µM working solution: To prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium.
-
Mix thoroughly by gentle pipetting or inverting the tube.
-
-
Cell Treatment:
-
Add the appropriate volume of the working solution to your cell culture plates.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound in cancer cells.
References
Application Notes and Protocols for Immunohistochemical Staining of GRP78 in BOLD-100 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
BOLD-100 is a novel, first-in-class ruthenium-based small molecule therapeutic currently under investigation for the treatment of various advanced cancers, including gastrointestinal, pancreatic, and colorectal cancers.[1][2][3] Its mechanism of action involves the induction of reactive oxygen species (ROS) and the disruption of the unfolded protein response (UPR) through the selective inhibition of Glucose-Regulated Protein 78 (GRP78).[2][4] GRP78, a key chaperone protein in the endoplasmic reticulum (ER), is often overexpressed in cancer cells, contributing to tumor survival, proliferation, and resistance to therapy.[5][6] By targeting GRP78, this compound aims to sensitize cancer cells to the cytotoxic effects of chemotherapy.
These application notes provide a comprehensive protocol for the immunohistochemical (IHC) staining of GRP78 in tumor tissues treated with this compound. This technique is crucial for assessing the pharmacodynamic effects of this compound, evaluating target engagement, and exploring potential predictive biomarkers for treatment response.
This compound and GRP78 Signaling Pathway
This compound exerts its anti-cancer effects through a multi-faceted mechanism centered on the inhibition of GRP78. In the tumor microenvironment, cancer cells experience high levels of stress, leading to an accumulation of unfolded or misfolded proteins in the ER. To cope with this, cancer cells upregulate GRP78, which helps in protein folding and promotes cell survival. This compound disrupts this adaptive mechanism, leading to ER stress, activation of apoptotic pathways, and ultimately, cancer cell death.
Figure 1. Simplified signaling pathway of this compound action on GRP78.
Experimental Protocols
This section provides a detailed methodology for the immunohistochemical staining of GRP78 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues, including those from preclinical xenograft models or clinical trial biopsies.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Primary Antibody | ||
| Anti-GRP78/HSPA5 Rabbit Polyclonal Antibody | Thermo Fisher Scientific | PA5-32437 |
| Anti-GRP78/BiP Rabbit Polyclonal Antibody | ABclonal | A11366 |
| Secondary Antibody | ||
| Goat anti-Rabbit IgG (H+L), HRP conjugate | Thermo Fisher Scientific | 31460 |
| Antigen Retrieval | ||
| Sodium Citrate Buffer (10 mM, pH 6.0) | Thermo Fisher Scientific | 00-5000 |
| Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0) | Abcam | ab93684 |
| Detection System | ||
| DAB Substrate Kit | Abcam | ab64238 |
| General Reagents | ||
| Xylene | Sigma-Aldrich | 214736 |
| Ethanol (100%, 95%, 70%) | Sigma-Aldrich | E7023 |
| Hematoxylin | Sigma-Aldrich | H9627 |
| PBS (Phosphate Buffered Saline) | Thermo Fisher Scientific | 10010023 |
| Hydrogen Peroxide (3%) | Sigma-Aldrich | 216763 |
| Mounting Medium | Abcam | ab64230 |
Immunohistochemistry Protocol
Figure 2. Experimental workflow for GRP78 immunohistochemistry.
1. Deparaffinization and Rehydration:
-
Place slides in a xylene bath twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 3 minutes each.
-
Hydrate slides through graded ethanol series: 95% and 70% for 3 minutes each.
-
Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval:
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate Buffer (pH 6.0).
-
Heat the slides in a microwave oven or water bath at 95-100°C for 20 minutes.
-
Allow the slides to cool to room temperature for at least 20 minutes.
-
Rinse slides in PBS three times for 5 minutes each.
3. Blocking:
-
To block endogenous peroxidase activity, incubate slides in 3% hydrogen peroxide in methanol for 15 minutes at room temperature.
-
Rinse slides with PBS three times for 5 minutes each.
-
To block non-specific binding, incubate slides with 5% normal goat serum in PBS for 30 minutes at room temperature.
4. Primary Antibody Incubation:
-
Dilute the primary anti-GRP78 antibody in PBS with 1% BSA. A recommended starting dilution is 1:100, but this should be optimized.[1]
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
5. Secondary Antibody Incubation:
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate slides with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
6. Detection:
-
Rinse slides with PBS three times for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate the slides with the DAB solution until the desired brown staining intensity is reached (typically 1-10 minutes).
-
Stop the reaction by rinsing the slides with distilled water.
7. Counterstaining:
-
Immerse the slides in hematoxylin for 1-2 minutes to stain the cell nuclei.
-
"Blue" the slides by rinsing in running tap water for 5-10 minutes.
8. Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, and 100%) for 3 minutes each.
-
Clear the slides in xylene twice for 5 minutes each.
-
Apply a coverslip using a permanent mounting medium.
Data Presentation and Analysis
Quantitative analysis of GRP78 IHC staining is essential for evaluating the effects of this compound. A semi-quantitative scoring method, such as the H-score, which considers both the staining intensity and the percentage of positive cells, is recommended.[4][7]
GRP78 Staining Scoring Criteria
| Score | Staining Intensity | Percentage of Positive Cells |
| 0 | No staining | 0% |
| 1 | Weak | 1-25% |
| 2 | Moderate | 26-50% |
| 3 | Strong | 51-75% |
| 4 | Very Strong | 76-100% |
H-Score Calculation: H-Score = Σ (Intensity Score × Percentage Score) The H-score can range from 0 to 12.
Example Data Tables
Table 1: GRP78 Expression in Xenograft Tumors Treated with this compound
| Treatment Group | N | Mean GRP78 H-Score (± SD) | P-value vs. Vehicle |
| Vehicle Control | 10 | 9.8 ± 1.5 | - |
| This compound (25 mg/kg) | 10 | 6.2 ± 2.1 | <0.01 |
| This compound (50 mg/kg) | 10 | 3.5 ± 1.8 | <0.001 |
Table 2: GRP78 Staining Intensity Distribution in Patient Biopsies
| Treatment Arm | N | % of Patients with High GRP78 (H-Score > 6) | % of Patients with Low GRP78 (H-Score ≤ 6) |
| Pre-treatment | 50 | 78% | 22% |
| Post-BOLD-100 | 50 | 35% | 65% |
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; optimize dilution |
| Inadequate antigen retrieval | Optimize heating time and buffer pH | |
| High Background | Non-specific antibody binding | Increase blocking time; use a different blocking serum |
| Endogenous peroxidase activity | Ensure adequate hydrogen peroxide blocking | |
| Uneven Staining | Incomplete deparaffinization | Extend xylene and ethanol washes |
| Slides dried out during procedure | Keep slides moist throughout the protocol |
Conclusion
This document provides a detailed framework for the immunohistochemical analysis of GRP78 in tumors treated with this compound. Adherence to this standardized protocol will facilitate the generation of reproducible and quantifiable data, which is critical for understanding the mechanism of action of this compound and for its clinical development. The provided diagrams and tables serve as a guide for experimental design and data presentation.
References
- 1. GRP78 Polyclonal Antibody (PA5-32437) [thermofisher.com]
- 2. ABclonal [abclonal.com]
- 3. Cell surface GRP78: A potential marker of good prognosis and response to chemotherapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GRP78 as potential predictor for breast cancer response to adjuvant taxane therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling the dark side of glucose-regulated protein 78 (GRP78) in cancers and other human pathology: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Detecting BOLD-100 Induced Apoptosis Using Annexin V/PI Staining and Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
BOLD-100 (also known as IT-139) is a novel ruthenium-based anticancer agent currently under clinical investigation.[1][2] Its mechanism of action is multifaceted, primarily targeting cellular stress response pathways to selectively induce death in cancer cells.[1][3] this compound has been shown to induce Endoplasmic Reticulum (ER) stress, partly by inhibiting the upregulation of the master regulator GRP78, and to generate Reactive Oxygen Species (ROS).[2][3][4] This dual assault disrupts cellular homeostasis, leading to DNA damage, activation of the Unfolded Protein Response (UPR), and ultimately, programmed cell death (apoptosis).[3][5][6]
Flow cytometry is a powerful technique for quantifying apoptosis in a cell population. The Annexin V and Propidium Iodide (PI) assay is a widely adopted method for this purpose.[7][8] This application note provides a detailed protocol for inducing apoptosis in cancer cell lines with this compound and quantifying the apoptotic, necrotic, and viable cell populations using flow cytometry.
Principle of the Assay
This protocol is based on the differential staining of cells using Annexin V and Propidium Iodide (PI).
-
Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[9] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC, APC), it can identify early apoptotic cells with intact membranes.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells with intact plasma membranes.[10] It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is compromised, where it binds to DNA and fluoresces strongly.[7]
By using these two stains, cell populations can be resolved into four distinct groups:
-
Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
-
Necrotic Cells: Annexin V-negative and PI-positive (Annexin V-/PI+).
This compound Mechanism of Apoptosis Induction
This compound triggers a cascade of events leading to apoptosis. The drug enters the cancer cell and induces both ER stress and oxidative stress.[3][4] This leads to the activation of the UPR and downstream signaling pathways, including the activation of pro-apoptotic proteins and caspases (like caspase-3, -7, and -8), culminating in programmed cell death.[4][11][12]
Caption: this compound's mechanism of action leading to apoptosis.
Materials and Reagents
| Material/Reagent |
| This compound (appropriate solvent, e.g., DMSO or water) |
| Cancer cell line of interest (e.g., MCF-7, HCT116) |
| Complete cell culture medium (e.g., DMEM + 10% FBS) |
| Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free |
| Trypsin-EDTA solution |
| Annexin V-FITC (or other fluorochrome) Apoptosis Kit |
| Propidium Iodide (PI) solution |
| 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) |
| 6-well or 12-well tissue culture plates |
| Flow cytometer with appropriate lasers and filters |
| Flow cytometry tubes |
| Microcentrifuge |
Experimental Protocol
This protocol provides a general guideline and should be optimized for specific cell lines and experimental conditions.
Caption: Experimental workflow for apoptosis detection.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment (e.g., 2-5 x 10⁵ cells/well).
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and an untreated control. A positive control for apoptosis (e.g., staurosporine) is also recommended.
-
Remove the old medium from the wells and add the this compound-containing medium or control medium.
-
Incubate for the desired time points (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture supernatant, which contains floating apoptotic cells, into a flow cytometry tube.[10][13]
-
Wash the adherent cells once with PBS.
-
Add trypsin-EDTA to detach the adherent cells. Once detached, neutralize with complete medium and combine them with the cells from the supernatant collected earlier.[13]
-
For suspension cells, simply collect the cell suspension into a flow cytometry tube.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after this step.[14]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (preferably within 1 hour).
-
Use unstained, Annexin V-only, and PI-only stained cells to set up appropriate compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Analysis and Presentation
Data analysis involves creating a two-parameter dot plot of PI fluorescence (y-axis) versus Annexin V fluorescence (x-axis). Quadrant gates are set based on the controls to delineate the four populations.
Caption: Quadrant gating strategy for data analysis.
Example Data Summary:
The following table presents example data showing a dose-dependent increase in apoptosis in a hypothetical cancer cell line treated with this compound for 48 hours.
| This compound Conc. (µM) | Treatment (h) | % Viable (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| 0 (Vehicle Control) | 48 | 94.5 ± 2.1 | 2.5 ± 0.8 | 3.0 ± 1.1 |
| 25 | 48 | 75.2 ± 3.5 | 15.8 ± 2.4 | 9.0 ± 1.9 |
| 50 | 48 | 50.1 ± 4.2 | 28.9 ± 3.1 | 21.0 ± 3.3 |
| 100 | 48 | 22.6 ± 3.8 | 35.4 ± 4.5 | 42.0 ± 5.1 |
Data are representative and presented as Mean ± SD.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in controls | Cells were over-trypsinized or handled roughly. | Handle cells gently, use minimal trypsinization time. |
| Sub-optimal cell health before treatment. | Ensure cells are healthy and in log-phase growth before starting the experiment. | |
| Weak Annexin V signal | Insufficient Ca²⁺ in binding buffer. | Ensure binding buffer contains at least 2.5 mM CaCl₂. Do not use PBS containing EDTA. |
| Apoptosis induction is weak or time-dependent. | Optimize this compound concentration and incubation time. Perform a time-course experiment. | |
| Most cells are PI positive | Analysis was performed too late after staining. | Analyze cells as soon as possible (within 1 hour) after staining. Keep samples on ice and protected from light. |
| High concentration of this compound induced necrosis. | Use a lower concentration range or shorter incubation times to capture early apoptotic events. | |
| Compensation issues | Incorrect setup of single-color controls. | Use bright, single-positive controls for each fluorochrome to set proper compensation. |
References
- 1. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bold-therapeutics.com [bold-therapeutics.com]
- 4. ER Stress Response and Induction of Apoptosis in Malignant Pleural Mesothelioma: The Achilles Heel Targeted by the Anticancer Ruthenium Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Apoptosis – NovoCyte Flow Cytometers | 애질런트 [agilent.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Troubleshooting low solubility of BOLD-100 precursors in aqueous solutions
This technical support guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering low aqueous solubility with BOLD-100 precursors.
Frequently Asked Questions (FAQs)
Q1: I'm observing low solubility with a this compound precursor when preparing an aqueous solution. What are the initial steps I should take?
A1: Low solubility is a common challenge with complex coordination compounds. Start with the simplest methods before moving to more complex formulations. First, confirm the identity and purity of your compound. Then, attempt the following initial steps:
-
Mechanical Agitation: Ensure you are providing sufficient agitation. Use a vortex mixer for several minutes or a magnetic stirrer.
-
Sonication: A brief sonication in a water bath can help break up aggregates and improve dissolution.[1]
-
Gentle Warming: If the compound is thermally stable, gently warming the solution to 37-40°C can significantly increase solubility.[2] Always verify the thermal stability of your specific precursor before applying heat.
If these simple steps do not resolve the issue, proceed to the more advanced strategies outlined below.
Q2: My precursor, believed to be an indazolium salt like KP1019, has very poor water solubility. Why is this, and how can it be improved?
A2: The precursor to this compound, KP1019, is an indazolium salt of trans-[tetrachlorobis(1H-indazole)ruthenate(III)]. Its low water solubility was a known issue that led to the development of the sodium salt form, this compound (also known as KP1339 or IT-139), which is readily soluble in water.[3][4][5] The difference in solubility is due to the nature of the counter-ion.
To improve the solubility of a KP1019-like precursor, you can consider two main approaches:
-
pH Adjustment: The hydrolysis and solubility of this complex can be pH-dependent.[4] Systematically adjusting the pH of your aqueous buffer may improve solubility. See the protocol for pH screening below.
-
Conversion to a More Soluble Salt: If your experimental design allows, you can perform a salt exchange to convert the indazolium salt to a more soluble form, such as the sodium salt, mirroring the development of this compound itself.
Q3: Can I use an organic co-solvent like DMSO to dissolve my this compound precursor for in vitro assays?
A3: Yes, using a co-solvent is a standard and effective technique. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of poorly soluble compounds.[1][6]
However, you must consider the following:
-
Final Concentration: The final concentration of the co-solvent in your assay medium should be low enough to not affect the cells or the assay itself. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.[6]
-
Precipitation upon Dilution: A common issue is the compound precipitating when the organic stock solution is diluted into the aqueous assay buffer.[2][6] See the protocol below for minimizing this effect.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of the co-solvent used to deliver your compound.[7]
Q4: My assay results are inconsistent and not dose-dependent. Could this be a solubility issue?
A4: Absolutely. Inconsistent or non-reproducible results are a classic sign of solubility problems.[2][6] If the compound is not fully dissolved, the actual concentration exposed to the cells or target will vary between experiments, leading to unreliable data. It is critical to ensure your compound is fully dissolved in the final assay medium. You can visually inspect for precipitates, but it's better to centrifuge your final diluted solution and measure the concentration in the supernatant to confirm the soluble concentration.
Troubleshooting Low Solubility: A Workflow
The following diagram outlines a systematic approach to troubleshooting low solubility of this compound precursors.
Quantitative Data Summary
While specific solubility values for all this compound precursors are not publicly available, the following table provides general guidelines for co-solvent usage in cell-based assays.
| Co-Solvent | Typical Stock Concentration | Recommended Max. Final Concentration in Assay | Notes |
| DMSO | 10 - 50 mM | ≤ 0.5% (ideal: ≤ 0.1%) | Most common co-solvent. Can be toxic to some cell lines at higher concentrations.[6] |
| Ethanol | 10 - 50 mM | ≤ 0.5% | Can be less toxic than DMSO for certain cells, but also generally less effective at dissolving highly non-polar compounds. |
| DMF | 10 - 50 mM | ≤ 0.1% | Use with caution due to higher potential for cytotoxicity compared to DMSO or ethanol. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-Solvent
This protocol describes the preparation of a 10 mM stock solution of a this compound precursor in DMSO.
Materials:
-
This compound precursor powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[1]
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Methodology:
-
Preparation: Allow the vial of the precursor powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of powder. For example, for a compound with a molecular weight of 550 g/mol , weigh 5.5 mg to make 1 mL of a 10 mM solution.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder.
-
Dissolution: Vortex the solution vigorously for 2-3 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[1] Visually inspect against a light source to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C as recommended for the compound's stability.
Protocol 2: Minimizing Precipitation Upon Dilution into Aqueous Media
This protocol details the steps to dilute an organic stock solution into an aqueous buffer or cell culture medium while minimizing precipitation.
Materials:
-
Prepared stock solution (from Protocol 1)
-
Aqueous buffer or cell culture medium, pre-warmed to 37°C
-
Magnetic stirrer or vortex mixer
Methodology:
-
Pre-warm the Medium: Pre-warming the aqueous medium to 37°C can help maintain solubility.[6]
-
Vortex the Aqueous Medium: While vigorously vortexing or stirring the aqueous medium, add the required volume of the stock solution.
-
Slow, Dropwise Addition: Add the stock solution very slowly, drop-by-drop, into the vortex of the stirring liquid.[6] This ensures rapid dispersion and prevents the formation of localized areas of high concentration that can trigger precipitation.
-
Immediate Use: Use the freshly prepared solution immediately for your experiment to prevent the compound from precipitating over time.
Signaling Pathway and Logical Relationships
The decision to use a co-solvent involves balancing the need for solubility with potential cellular toxicity. The following diagram illustrates this relationship.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Solvolysis of the Tumor-Inhibiting Ru(III)-Complex trans-Tetrachlorobis(Indazole)Ruthenate(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvolysis of the Tumor-Inhibiting Ru(III)-Complex trans-Tetrachlorobis(Indazole)Ruthenate(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Optimizing BOLD-100 concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing BOLD-100 concentration for in vitro experiments. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, or sodium trans-[tetrachlorobis (1H-indazole)ruthenate(III)], is a ruthenium-based small molecule anti-cancer therapeutic.[1] Its mechanism of action is multi-modal, meaning it targets cancer cells through several pathways. The primary mechanisms include:
-
Inhibition of GRP78: this compound selectively inhibits the 78 kDa glucose-regulated protein (GRP78), a key chaperone protein in the endoplasmic reticulum (ER) that is often overexpressed in cancer cells.[2][3] This inhibition disrupts the unfolded protein response (UPR), leading to ER stress and ultimately apoptosis (programmed cell death).[1][2]
-
Induction of Reactive Oxygen Species (ROS): The compound induces the production of ROS within cancer cells.[1][2][4] This increase in oxidative stress leads to cellular damage, including DNA damage.
-
DNA Damage and Cell Cycle Arrest: By inducing ROS, this compound causes DNA damage, which in turn triggers cell cycle arrest, preventing cancer cells from proliferating.[2][5]
This multi-pronged attack contributes to its efficacy in both sensitive and resistant cancer cell lines.[2]
Q2: What is a good starting concentration range for this compound in a new cell line?
A broad concentration range is recommended for initial screening to determine the sensitivity of a new cell line. Based on extensive cell line screening, the half-maximal inhibitory concentration (IC50) for this compound can vary significantly, from as low as 25.1 µM to as high as 664 µM across different cancer cell lines.[6]
For initial experiments, a logarithmic dose range from 1 µM to 200 µM is a practical starting point. This range will likely capture the IC50 value for most cancer cell lines and reveal whether the cells are sensitive, moderately sensitive, or resistant.
Q3: How long should I treat my cells with this compound?
The optimal treatment duration depends on the specific assay being performed. For many cell lines and assays, effects can be observed within 24 to 72 hours .
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, Crystal Violet): A 48 to 72-hour incubation period is common to observe significant effects on cell proliferation.[7]
-
Mechanism of Action Studies (e.g., Western Blot for UPR markers, ROS detection): Shorter incubation times may be sufficient. For instance, ROS induction can be detected in a dose-dependent manner after shorter treatments.[4] Changes in gene and protein expression related to the DNA damage response can also be observed within 24 hours.[8]
It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) during initial characterization to determine the optimal endpoint for your specific cell line and experimental question.
Q4: My cells are not responding to this compound. What are some possible reasons?
Several factors could contribute to a lack of response to this compound. Consider the following troubleshooting steps:
-
Cell Line Intrinsic Resistance: Some cancer cell lines exhibit intrinsic resistance to this compound. The response to this compound can be influenced by the expression levels of genes related to ribosomal processes.[6][9]
-
Drug Stability and Preparation: Ensure that the this compound stock solution is prepared correctly and has not degraded. It is readily soluble in water.[1] Prepare fresh dilutions for each experiment.
-
Experimental Conditions:
-
Cell Density: Seeding density can influence drug response. Ensure consistent and appropriate cell numbers for your chosen assay.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with therapeutic compounds. While no specific interactions with this compound are widely reported, this can be a variable to consider.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle effects. Consider using a more sensitive method or a different endpoint.
-
-
Mechanism-Specific Considerations: The anti-tumor effect of this compound has been shown to positively correlate with the expression of PERK, a key protein in the UPR pathway.[10][11] Cell lines with low PERK expression may be less sensitive to this compound as a monotherapy.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: Reported IC50 and Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Reference |
| 319 Cancer Cell Line Panel | Various | Not Specified | IC50 Range: 25.1 µM - 664 µM | Not Specified | [6] |
| MCF7(2) | Breast Cancer (ER+) | Cell Proliferation | ~100 µM (Significant reduction) | Not Specified | [4][12] |
| MDA-MB-231 | Breast Cancer (ER-) | ROS Induction | Dose-dependent increase | Not Specified | [4] |
| MDA-MB-468 | Breast Cancer (ER-) | ROS Induction | Dose-dependent increase | Not Specified | [4] |
| 293T-ACE2 | N/A | Cytotoxicity (CCK8) | CC50: 365 µM | 48 hours | [7] |
| Vero E6 | N/A | Cytotoxicity | ≤100 µM showed no significant toxicity | 72 hours | [7] |
| HCT116 | Colon Carcinoma | MTT Assay | IC50 ~100 µM | Not Specified | [13] |
| CT26 | Colon Carcinoma | MTT Assay | IC50 ~150 µM | Not Specified | [13] |
| Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines (Panel of 9) | Pancreatic Cancer | MTT Assay | Dose-dependent reduction in viability | Not Specified | [14][15] |
Experimental Protocols
Protocol 1: Determining this compound IC50 using an MTT Assay
This protocol outlines a standard procedure for assessing the cytotoxic or cytostatic effects of this compound on a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X stock solution of this compound in complete cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM).
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO if used for stock, though this compound is water-soluble) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Measuring this compound-Induced Reactive Oxygen Species (ROS)
This protocol uses the cell-permeant reagent 2′,7′-dichlorofluorescin diacetate (DCFDA) to detect intracellular ROS.[16]
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or 96-well black plate) and treat with various concentrations of this compound (e.g., 50, 100, 200 µM) for a predetermined time (e.g., 6-24 hours). Include a vehicle control and a positive control (e.g., 100 µM Tert-Butyl Hydrogen Peroxide (TBHP) for 6 hours).[4][17]
-
DCFDA Loading: Remove the treatment medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Add DCFDA solution (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the DCFDA solution and wash the cells twice with PBS.
-
Fluorescence Measurement:
-
Flow Cytometry: Detach the cells and resuspend in PBS. Analyze the fluorescence intensity in the FITC channel.
-
Plate Reader: Add PBS to each well and measure the fluorescence (Excitation ~485 nm, Emission ~535 nm).
-
-
Data Analysis: Quantify the increase in fluorescence intensity relative to the vehicle control to determine the level of ROS induction.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bold-therapeutics.com [bold-therapeutics.com]
- 3. Bold Therapeutics’ oncology agent effective against Covid-19 variants [clinicaltrialsarena.com]
- 4. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bold-therapeutics.com [bold-therapeutics.com]
- 6. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Metallodrug this compound Is a Potent Inhibitor of SARS-CoV-2 Replication and Has Broad-Acting Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruthenium Drug this compound Regulates BRAFMT Colorectal Cancer Cell Apoptosis through AhR/ROS/ATR Signaling Axis Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic potential of this compound, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
How to overcome resistance to BOLD-100 in cancer cells
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming resistance to BOLD-100 in cancer cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data from relevant studies.
Troubleshooting Guide: Overcoming this compound Resistance
Acquired resistance to this compound can manifest as a decreased sensitivity of cancer cells to the drug over time. One of the key identified mechanisms of resistance is a metabolic shift towards increased glycolysis.[1][2] This guide provides strategies to identify and overcome this resistance mechanism.
| Issue | Potential Cause | Recommended Action |
| Decreased cell death in this compound treated cells over time | Acquired resistance through metabolic reprogramming (increased glycolysis and glucose uptake).[1][2] | 1. Confirm metabolic shift: - Measure glucose uptake using a fluorescent glucose analog like 2-NBDG.[1] - Assess the extracellular acidification rate (ECAR) to measure glycolytic flux. 2. Combination Therapy: - Co-administer this compound with a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG).[1][2] This combination has been shown to synergistically induce cell death and revert acquired resistance.[1][2] |
| Variable response to this compound across different cancer cell lines | Intrinsic differences in cellular metabolism and dependence on specific survival pathways. | 1. Characterize baseline metabolism: - Profile the metabolic phenotype of your cell lines (e.g., using Seahorse XF Analyzer). 2. Explore other combination strategies: - For estrogen receptor-negative (ER-) breast cancer, consider combining this compound with a PARP inhibitor like olaparib.[3][4] - In pancreatic ductal adenocarcinoma (PDAC), combination with an ATR inhibitor (e.g., AZD6738) has shown synergistic effects.[5] |
| Suboptimal efficacy of this compound monotherapy | This compound's primary role may be to sensitize cancer cells to other therapies. | This compound is often more effective in combination with standard-of-care chemotherapies. Clinical trials are investigating this compound with FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin) in gastrointestinal cancers.[6][7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a ruthenium-based anti-cancer agent with a multi-modal mechanism of action.[6][9] It primarily works by:
-
Inhibiting GRP78: This alters the unfolded protein response (UPR), leading to endoplasmic reticulum (ER) stress.[6][9]
-
Inducing Reactive Oxygen Species (ROS): This leads to DNA damage and cell cycle arrest.[6][9] Collectively, these actions result in apoptotic cell death.[6]
Q2: How do cancer cells develop resistance to this compound?
A2: A key mechanism of acquired resistance is through the reprogramming of cellular metabolism.[1][2] Studies have shown that cancer cells resistant to this compound exhibit elevated glucose uptake and increased glycolytic activity.[1][2] This metabolic shift appears to be a survival mechanism to counteract the drug's effects.
Q3: What are the main strategies to overcome this compound resistance?
A3: The primary strategy is combination therapy. Based on the known resistance mechanism, combining this compound with a glycolysis inhibitor like 2-deoxy-D-glucose (2-DG) has been shown to be effective in preclinical models.[1][2] Other promising combinations include pairing this compound with PARP inhibitors for certain breast cancers or ATR inhibitors for pancreatic cancer.[3][4][5]
Q4: Are there any clinical data on this compound's efficacy in resistant cancers?
A4: Clinical trials are evaluating this compound in combination with FOLFOX for patients with advanced gastrointestinal cancers, many of whom have been heavily pre-treated and are considered resistant to standard therapies.[7][8] Interim results from these trials have shown promising clinical activity, with notable disease control rates and overall survival in these patient populations.[10][8][11]
Quantitative Data from Clinical Trials
The following tables summarize efficacy data from clinical trials of this compound in combination with FOLFOX in patients with advanced gastrointestinal cancers.
Table 1: Efficacy of this compound + FOLFOX in Advanced Gastric Cancer [10]
| Endpoint | Value | 95% Credible Interval |
| Median Progression-Free Survival (PFS) | 4.3 months | 2.8, 7.1 |
| Median Overall Survival (OS) | 7.9 months | 4.8, 15 |
| Overall Response Rate (ORR) | 11% | 2, 31 |
| Disease Control Rate (DCR) | 72% | 49, 89 |
Table 2: Efficacy of this compound + FOLFOX in Advanced Metastatic Colorectal Cancer (mCRC) [8][12]
| Endpoint | Value |
| Median Progression-Free Survival (PFS) | 3.9 months |
| Median Overall Survival (OS) | 9.6 months |
| Overall Response Rate (ORR) | 7% |
| Disease Control Rate (DCR) | 76% |
Table 3: Efficacy of this compound + FOLFOX in Advanced Metastatic Biliary Tract Cancer (BTC) [13]
| Endpoint | Value | 95% Confidence Interval |
| Median Progression-Free Survival (PFS) | 6.0 months | 3.8-10 |
| Median Overall Survival (OS) | 7.3 months | 4.5-13 |
| Overall Response Rate (ORR) | 6% | 1-23 |
| Disease Control Rate (DCR) | 83% | 62-95 |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate this compound resistance.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound.
-
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 72 hours). Include untreated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours, or overnight, to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blot for GRP78 Expression
This protocol is used to measure the levels of the this compound target protein, GRP78.
-
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against GRP78/BiP
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates and determine protein concentration using a BCA assay.
-
Load equal amounts of protein (e.g., 30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GRP78 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control, such as β-actin, to normalize the results.
-
Measurement of Reactive Oxygen Species (ROS)
This protocol measures the intracellular ROS levels induced by this compound.
-
Materials:
-
Adherent or suspension cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Serum-free medium or PBS
-
Fluorescence microscope, plate reader, or flow cytometer
-
-
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate, chamber slides, or culture flasks).
-
Treat cells with this compound for the desired time. Include a positive control (e.g., H₂O₂) and an untreated negative control.
-
Wash the cells with serum-free medium or PBS.
-
Load the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.[14]
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader (excitation/emission ~495/529 nm), or flow cytometer.[14]
-
The fluorescence intensity is proportional to the level of intracellular ROS.
-
Glucose Uptake Assay
This protocol measures the rate of glucose uptake in cancer cells.
-
Materials:
-
Cancer cell lines
-
Glucose-free medium
-
2-NBDG (a fluorescent glucose analog) or radiolabeled 2-deoxy-D-glucose
-
Fluorescence plate reader or scintillation counter
-
-
Procedure (using 2-NBDG):
-
Seed cells in a 96-well plate and grow to the desired confluency.
-
Wash the cells with glucose-free medium.
-
Incubate the cells in glucose-free medium for a short period to deplete intracellular glucose.
-
Add 2-NBDG to the cells and incubate for a defined period (e.g., 30 minutes).
-
Wash the cells to remove extracellular 2-NBDG.
-
Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader.
-
The fluorescence intensity is proportional to the amount of glucose taken up by the cells.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound action and resistance.
Caption: this compound's dual mechanism of action leading to cancer cell apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. The Anticancer Ruthenium Compound this compound Targets Glycolysis and Generates a Metabolic Vulnerability towards Glucose Deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of this compound, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. ascopubs.org [ascopubs.org]
- 9. bold-therapeutics.com [bold-therapeutics.com]
- 10. ascopubs.org [ascopubs.org]
- 11. lifesciencesbc.ca [lifesciencesbc.ca]
- 12. This compound Phase 2 Success in Advanced mCRC at ASCO GI 2024 [synapse.patsnap.com]
- 13. The Use of this compound Alongside FOLFOX Has the Potential to Be a Potent and Well-Accepted Treatment Plan for Advanced Metastatic BTC in Previously Treated Individuals | CCA News Online [ccanewsonline.com]
- 14. assaygenie.com [assaygenie.com]
Technical Support Center: Managing Off-Target Effects of BOLD-100 in Preclinical Studies
Welcome to the BOLD-100 Preclinical Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and interpreting potential off-target effects during preclinical evaluation of this compound. The following information is presented in a question-and-answer format to directly address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target mechanisms of action for this compound?
A1: this compound is a first-in-class ruthenium-based small molecule therapeutic with a multi-modal mechanism of action.[1] Its primary on-target effects are:
-
Inhibition of GRP78: this compound selectively inhibits the stress-induced upregulation of the 78-kilodalton glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR).[1][2] This disruption of protein homeostasis in cancer cells leads to endoplasmic reticulum (ER) stress.[1][2]
-
Induction of Reactive Oxygen Species (ROS): this compound induces the production of reactive oxygen species (ROS) within cancer cells.[1][3][4]
-
Downstream Effects: The combination of ER stress and ROS induction leads to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][3][4]
Q2: What are the known off-target effects of this compound in preclinical models?
A2: Preclinical and clinical data for this compound suggest a favorable safety profile with low systemic toxicity.[1] Currently, there is limited public documentation of specific, adverse off-target molecular interactions. However, researchers in a preclinical setting may encounter unexpected results that require investigation to distinguish between off-target effects and cell-specific responses to the on-target mechanism. This guide provides troubleshooting strategies for such scenarios.
Q3: this compound is reported to have a neuroprotective effect. How can I investigate this in my preclinical studies?
A3: Yes, preliminary clinical data suggest that this compound may mitigate oxaliplatin-induced peripheral neuropathy (OIPN). To investigate this in a preclinical setting, you can utilize established in vitro and in vivo models.
-
In vitro Neurotoxicity Assays: Co-culture neuronal cells (e.g., dorsal root ganglion neurons) with your cancer cell line. Treat the co-culture with oxaliplatin in the presence or absence of this compound. Assess neuronal health through markers of apoptosis (e.g., cleaved caspase-3), neurite outgrowth, and cell viability.[5][6]
-
In vivo Models of OIPN: Rodent models of oxaliplatin-induced neuropathy can be employed.[7][8][9] Following induction of neuropathy with oxaliplatin, this compound can be administered, and endpoints such as mechanical allodynia, thermal sensitivity, and nerve conduction velocity can be measured.[7][8]
Q4: How can I proactively minimize the potential for off-target effects in my experiments?
A4: To minimize the risk of observing off-target effects, consider the following:
-
Use the Lowest Effective Concentration: Perform dose-response studies to identify the lowest concentration of this compound that achieves the desired on-target effect in your model system.[10]
-
Optimize Cell Culture Conditions: Ensure consistent and optimal cell culture conditions (e.g., confluence, media freshness) to minimize cellular stress, which can influence sensitivity to GRP78 inhibition.[11]
-
Include Appropriate Controls: Always include vehicle-treated and untreated control groups in your experiments. For combination studies, include arms for each drug individually and in combination.
Troubleshooting Guides
Issue 1: High variability in cell viability/apoptosis assays between experiments.
-
Question: My results for this compound-induced cell death are inconsistent across experiments. Why might this be happening?
-
Answer:
-
Cellular Stress Levels: The basal level of ER stress can vary between cell passages and culture conditions.[11] Cells that are already under stress may be more sensitive to GRP78 inhibition. Standardize your cell seeding density, passage number, and media replacement schedule.
-
Compound Stability: Ensure that your this compound stock solution is properly stored and that the compound is stable in your culture media for the duration of the experiment.
-
Assay Timing: The kinetics of apoptosis can vary between cell lines. Perform a time-course experiment to identify the optimal endpoint for your specific model.
-
Issue 2: Unexpected cytotoxicity in a cell line with low GRP78 expression.
-
Question: I am observing significant cell death in a cancer cell line that reportedly has low levels of GRP78. Could this be an off-target effect?
-
Answer:
-
Confirm GRP78 Expression: First, confirm the GRP78 expression level in your specific cell line using Western blot or qPCR. Expression levels can vary between different sources and culture conditions.
-
Investigate ROS Induction: this compound's mechanism also involves ROS induction, which can contribute to cytotoxicity independently of high GRP78 expression. Measure ROS levels in your treated cells using a fluorescent probe like DCFDA.[12]
-
Target Knockdown/Knockout: To definitively test for off-target effects, use siRNA or CRISPR/Cas9 to knock down or knock out GRP78.[10] If this compound still induces cytotoxicity in the absence of its primary target, this would suggest an off-target mechanism.
-
Issue 3: I am not observing the expected induction of ER stress markers.
-
Question: I treated my cells with this compound but do not see a significant increase in UPR markers like CHOP or spliced XBP1. What could be the issue?
-
Answer:
-
Time-Course Analysis: The activation of different branches of the UPR occurs over time.[11] Analyze the expression of UPR markers at multiple time points (e.g., 4, 8, 16, 24 hours) to capture the peak response.
-
Cell-Line Specific Differences: The UPR is a complex signaling network, and its activation can be cell-context dependent. Some cell lines may have a more robust response than others.
-
Antibody/Primer Validation: Ensure that the antibodies and primers you are using for Western blotting and qPCR are specific and validated for the detection of your target proteins/genes.
-
Data Presentation
Table 1: Summary of this compound's Mechanistic Activities in Preclinical Studies
| Activity | Description | Key Downstream Events | References |
| GRP78 Inhibition | Selectively inhibits the upregulation of GRP78, leading to ER stress. | Activation of UPR pathways (PERK, IRE1, ATF6), increased CHOP expression. | [1][2] |
| ROS Induction | Induces the production of reactive oxygen species. | Oxidative stress, DNA damage (γH2AX phosphorylation). | [1][3][4] |
| Apoptosis Induction | The combination of ER stress and ROS leads to programmed cell death. | Caspase activation, cell cycle arrest. | [1] |
| Neuroprotection | Preliminary evidence suggests mitigation of oxaliplatin-induced peripheral neuropathy. | Reduced neuronal apoptosis, preserved nerve function. | [7][8] |
Experimental Protocols
Protocol 1: Western Blotting for ER Stress Markers
-
Objective: To detect the induction of ER stress in response to this compound treatment.
-
Methodology:
-
Cell Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat cells with this compound at the desired concentration and for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against ER stress markers (e.g., GRP78, CHOP, p-eIF2α). Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
Protocol 2: Measurement of Intracellular ROS
-
Objective: To quantify the induction of reactive oxygen species by this compound.
-
Methodology:
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with this compound for the desired time. Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂).
-
Probe Loading: Wash the cells and incubate with a solution of 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) in serum-free media.
-
Fluorescence Measurement: After incubation, wash the cells and measure the fluorescence intensity using a microplate reader at an excitation/emission of ~485/535 nm.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct engagement of this compound with its target protein (GRP78) in a cellular context.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates across a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble GRP78 at each temperature by Western blotting. Target engagement by this compound will increase the thermal stability of GRP78.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of this compound, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. An In Vitro Assessment Method for Chemotherapy-Induced Peripheral Neurotoxicity Caused by Anti-Cancer Drugs Based on Electrical Measurement of Impedance Value and Spontaneous Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxaliplatin-induced neuropathic pain in cancer: animal models and related research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of oxaliplatin-induced chronic painful peripheral neuropathy in the rat and comparison to the neuropathy induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Improving the stability of BOLD-100 in experimental conditions
Welcome to the technical support center for BOLD-100. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or sodium trans-[tetrachlorido(1H-indazole)(S-dimethylsulfoxide)ruthenate(III)], is a ruthenium-based anticancer therapeutic currently in clinical development.[1] Its mechanism of action is multimodal, primarily involving the inhibition of GRP78, which alters the unfolded protein response (UPR), and the induction of reactive oxygen species (ROS), leading to DNA damage and apoptosis in cancer cells.[1][2][3]
Q2: How should lyophilized this compound be stored?
A2: Lyophilized this compound powder should be stored at 4°C in a tightly sealed container, protected from direct sunlight and sources of ignition.[4] For long-term storage, refer to the manufacturer's specific recommendations.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: this compound is readily soluble in water.[1] For in vitro experiments, sterile, nuclease-free water or phosphate-buffered saline (PBS) are commonly used. Always consult the specific protocol for the recommended solvent.
Q4: How stable is this compound once reconstituted in a solvent?
A4: In solvent, this compound is stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[4] It is recommended to prepare fresh solutions for each experiment or to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q5: Is this compound sensitive to light?
A5: As a general precaution with ruthenium-based compounds, it is advisable to minimize exposure to light during handling and storage.[4] Use amber vials or wrap containers in aluminum foil.
Troubleshooting Guide
Issue 1: I am observing precipitation in my this compound stock solution.
-
Question: Why is my this compound precipitating, and how can I resolve this?
-
Answer: Precipitation can occur due to several factors:
-
Solvent Choice: Ensure you are using a recommended solvent like sterile water or PBS. Some complex media components may interact with the compound.
-
Concentration: The concentration may be too high for the chosen solvent. Try preparing a more dilute stock solution.
-
Temperature: Ensure the compound is fully dissolved at room temperature before storing at lower temperatures. If precipitation occurs after refrigeration, gently warm the solution to room temperature and vortex to redissolve before use.
-
pH: The pH of the solution can affect the solubility of metallic compounds. Ensure the pH of your solvent is within a neutral range (pH 6.8-7.4).
-
Issue 2: My experimental results with this compound are inconsistent.
-
Question: What are the potential causes of variability in my assay results?
-
Answer: Inconsistent results can stem from issues with compound stability and handling:
-
Degradation: this compound solutions may degrade over time, especially if not stored properly. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions from the stock solution for each experiment.
-
Interaction with Media: Components in cell culture media, such as serum proteins, can interact with ruthenium compounds. Consider the timing of compound addition and the composition of your media.
-
Cell Density: The efficacy of many anticancer agents can be dependent on cell density. Ensure consistent cell seeding across experiments.
-
Purity: Verify the purity of your this compound lot with the supplier. Impurities can affect biological activity.[1]
-
Issue 3: I am observing lower-than-expected cytotoxicity in my cell-based assays.
-
Question: Why might this compound be showing reduced activity in my experiments?
-
Answer: Several factors can influence the perceived activity of this compound:
-
Activation: Ruthenium(III) complexes are often considered pro-drugs that require reduction to the more active Ru(II) state.[5] The hypoxic environment of tumors favors this reduction, which may be less efficient in standard in vitro culture conditions.
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to this compound.
-
Drug Efflux: Some cancer cells may express efflux pumps that reduce the intracellular concentration of the drug.
-
Incubation Time: Ensure a sufficient incubation period for the compound to exert its effects.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Storage Conditions |
| Lyophilized Powder | 4°C | Long-term | Tightly sealed, protected from light[4] |
| In Solvent | -20°C | 1 month | Sealed storage, away from moisture[4] |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture[4] |
Table 2: this compound Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | sodium trans-[Tetrachlorobis(1H-indazole)ruthenate(III)] | [1] |
| CAS Number | 197723-00-5 | [1] |
| Molecular Formula | C₁₄H₁₂Cl₄N₄NaRu | [1] |
| Solubility | Readily soluble in water | [1] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Aqueous Solution using UV-Vis Spectroscopy
This protocol provides a general method for assessing the stability of this compound in an aqueous solution over time.
1. Materials:
-
This compound lyophilized powder
-
Sterile, nuclease-free water
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Calibrated micropipettes
-
Sterile, light-protected microcentrifuge tubes
2. Method:
-
Preparation of Stock Solution:
-
Under sterile conditions and minimized light exposure, prepare a 1 mM stock solution of this compound in sterile water.
-
Ensure the powder is completely dissolved by gentle vortexing.
-
-
Initial Absorbance Spectrum:
-
Dilute the stock solution to a final concentration of 50 µM in sterile water.
-
Immediately measure the full absorbance spectrum from 200-800 nm using the spectrophotometer. Use sterile water as a blank.
-
Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
-
-
Incubation:
-
Store the remaining 50 µM solution under desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
Protect the solution from light.
-
-
Time-Point Measurements:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution.
-
Measure the full absorbance spectrum as in step 2.
-
-
Data Analysis:
-
Compare the absorbance spectra over time. A significant change in the λmax or a decrease in the absorbance at λmax may indicate degradation or chemical transformation of the compound.
-
Plot the absorbance at λmax versus time to visualize the stability profile.
-
Visualizations
Caption: Workflow for a typical in vitro cell viability assay using this compound.
Caption: Key mechanisms of action for this compound leading to cancer cell death.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bold-therapeutics.com [bold-therapeutics.com]
- 3. The Metallodrug this compound Is a Potent Inhibitor of SARS-CoV-2 Replication and Has Broad-Acting Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. mdpi.com [mdpi.com]
Best practices for handling and storing BOLD-100 in the lab
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing BOLD-100 in the laboratory. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, or sodium trans-[tetrachlorobis (1H-indazole)ruthenate(III)], is a ruthenium-based anticancer therapeutic. Its mechanism of action is multi-faceted, primarily involving the inhibition of the 78 kDa glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR).[1][2] This inhibition leads to endoplasmic reticulum (ER) stress.[3] Additionally, this compound induces the production of reactive oxygen species (ROS) and causes DNA damage, which collectively trigger apoptotic cell death in cancer cells.[2][3][4]
Q2: How should lyophilized this compound powder be stored?
A2: Lyophilized this compound should be stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[5] For long-term stability, it is recommended to store the powder at -20°C.[6] Ensure the container is tightly sealed to prevent moisture absorption.[5][6]
Q3: How do I reconstitute this compound for in vitro experiments?
A3: For in vitro cell culture experiments, this compound can be reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution.[7] It is advisable to prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the final concentration of DMSO in the cell culture medium, ideally keeping it below 0.1% to avoid solvent-induced toxicity.[8]
Q4: What are the recommended storage conditions for reconstituted this compound solutions?
A4: Once reconstituted in a solvent like DMSO, this compound solutions should be stored under the following conditions to maintain stability:
-
-80°C: for up to 6 months.
-
-20°C: for up to 1 month. Store in sealed containers, away from moisture.[5] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6]
Q5: What are typical working concentrations for this compound in cell culture experiments?
A5: The effective concentration of this compound can vary depending on the cancer cell line. A screening of 319 cancer cell lines showed a pan-cancer median IC50 of 149 μM.[9] For initial experiments, a top concentration of 250–500 μM with serial dilutions can be used to determine the optimal working concentration for your specific cell line.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium | 1. High final concentration of this compound. 2. Rapid dilution of the DMSO stock solution in aqueous media.[8] 3. Interaction with media components, especially in serum-free conditions.[8] 4. Temperature fluctuations causing salts or proteins to precipitate.[10] | 1. Perform a solubility test to determine the maximum soluble concentration in your specific media.[8] 2. Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium. Add the compound dropwise while gently mixing.[8] 3. If using serum-free media, consider adding serum albumin, which can help solubilize hydrophobic compounds. Be aware that serum components can influence the biological activity of the compound.[11][12] 4. Ensure media and supplements are properly warmed to 37°C before mixing. Avoid repeated freeze-thaw cycles of media and serum.[10] |
| Inconsistent or non-reproducible experimental results | 1. Degradation of this compound due to improper storage. 2. Inaccurate pipetting or dilution of the compound. 3. Variability in cell health or passage number. 4. Presence of serum in the medium, which can bind to the compound and affect its activity.[11] | 1. Ensure this compound powder and stock solutions are stored at the recommended temperatures and protected from light and moisture.[5][6] Prepare fresh dilutions from a properly stored stock for each experiment. 2. Calibrate pipettes regularly. Prepare a fresh serial dilution for each experiment. 3. Use cells within a consistent and low passage number range. Monitor cell viability and morphology before each experiment. 4. If possible, conduct experiments in serum-free or low-serum conditions for a defined period. If serum is required, maintain a consistent lot and concentration throughout the experiments.[11] |
| Low or no detectable increase in ROS after this compound treatment | 1. Insufficient concentration of this compound. 2. Incorrect timing of ROS measurement. 3. Issues with the ROS detection reagent (e.g., DCFDA). | 1. Perform a dose-response experiment to determine the optimal concentration for ROS induction in your cell line. 2. Conduct a time-course experiment to identify the peak of ROS production after this compound treatment. 3. Ensure the ROS detection reagent is fresh and properly stored. Include a positive control (e.g., hydrogen peroxide) to validate the assay.[13] |
| Unexpected changes in GRP78 or PERK protein levels in Western blot | 1. Suboptimal antibody performance. 2. Incorrect protein loading or transfer. 3. Cell line-specific responses to this compound. | 1. Validate the primary antibodies using positive and negative controls. Optimize antibody concentrations and incubation times. 2. Perform a total protein stain (e.g., Ponceau S) on the membrane after transfer to check for even loading. Use a reliable loading control (e.g., β-actin, GAPDH). 3. The expression and response of UPR proteins can vary between cell lines. Confirm the expected pathway activation in your specific model.[14] |
Data Presentation
In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Esophageal | KYSE-180 | < 20 |
| Bladder | 5637 | < 50 |
| Hematologic (Multiple Myeloma) | RPMI-8226 | < 50 |
| Colon | HCT116 | ~100 |
| Pancreatic | PANC-1 | > 250 |
| Breast | MDA-MB-231 | > 250 |
| (Data summarized from a screening of 319 cancer cell lines.[9][15]) |
In Vivo Dosage of this compound
| Animal Model | Dosage | Administration Route | Vehicle |
| Male Balb/c nude mice | 50 mg/kg | Intravenous (IV) | 0.9% NaCl |
| (Data from a study on BRAF-mutant colorectal cancer xenografts.[16]) |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.1%. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[17][18]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This protocol provides a general method for measuring intracellular ROS levels after this compound treatment using the fluorescent probe 2',7'–dichlorofluorescin diacetate (DCFDA).
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
DCFDA Loading: Remove the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Add DCFDA solution (typically 10-50 µM in serum-free medium or PBS) to each well and incubate for 30-45 minutes at 37°C in the dark.[2][20]
-
Washing: Remove the DCFDA solution and wash the cells gently with PBS.
-
Compound Treatment: Add medium containing various concentrations of this compound to the wells. Include a vehicle control and a positive control for ROS induction (e.g., tert-Butyl hydroperoxide).
-
Fluorescence Measurement: Measure the fluorescence intensity immediately and at different time points using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[20]
Western Blot for GRP78 and PERK
This protocol outlines the general steps for analyzing the protein expression of GRP78 and PERK in cells treated with this compound.
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for GRP78 and PERK overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Visualizations
This compound Mechanism of Action
Caption: Simplified signaling pathway of this compound's anticancer activity.
Experimental Workflow for this compound Cell Viability Assay
Caption: Step-by-step workflow for a typical MTT cell viability assay with this compound.
Troubleshooting Logic for this compound Precipitation
Caption: A logical guide to troubleshooting this compound precipitation in experiments.
References
- 1. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. bold-therapeutics.com [bold-therapeutics.com]
- 4. oncozine.com [oncozine.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Covalent inhibition of endoplasmic reticulum chaperone GRP78 disconnects the transduction of ER stress signals to inflammation and lipid accumulation in diet-induced obese mice | eLife [elifesciences.org]
- 7. cellculturedish.com [cellculturedish.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 12. Variations in the fetal bovine serum and glucose concentration in the culture medium impact the viability of glioblastoma cells as evidenced through the modulation of cell cycle and reactive oxygen species: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ruthenium Drug this compound Regulates BRAFMT Colorectal Cancer Cell Apoptosis through AhR/ROS/ATR Signaling Axis Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT assay overview | Abcam [abcam.com]
- 20. abcam.cn [abcam.cn]
BOLD-100 Technical Support Center: Minimizing Precipitation in Culture Media
Welcome to the BOLD-100 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the precipitation of this compound in cell culture media. Below you will find frequently asked questions and a troubleshooting guide to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in culture media a concern?
A1: this compound is a ruthenium-based anticancer therapeutic agent, chemically known as sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)].[1][2] While it was developed to have improved solubility over its predecessors, precipitation in complex aqueous environments like cell culture media can still occur.[1] This is a concern because the formation of precipitates can lead to inaccurate dosing, altered drug efficacy, and potential cytotoxicity from the precipitate itself, ultimately affecting the reproducibility and validity of experimental results.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For in vitro experiments, it is recommended to dissolve this compound powder in dimethylsulfoxide (DMSO) to create a concentrated stock solution.[3][4][5] This stock solution is then further diluted to the final working concentration in the cell culture medium.
Q3: What is the maximum recommended final concentration of DMSO in the culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1% to 0.5%, depending on the cell line's tolerance.[3][6] It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent on cell viability and function.[6]
Q4: Can serum in the culture medium affect this compound solubility?
A4: Yes, serum components can significantly impact the solubility of this compound. This compound has a high affinity for serum proteins such as albumin and transferrin.[4] This binding can help to keep the compound in solution.[6] Therefore, when working with serum-free media, the risk of precipitation may be higher, and additional precautions may be necessary.
Q5: Are there any known incompatibilities between this compound and common culture media components?
A5: While specific incompatibility studies with all media components are not extensively published, general principles of chemical precipitation in culture media apply.[7] High concentrations of salts, phosphates, and metal ions, along with fluctuations in pH, can contribute to the precipitation of various compounds.[7] Given that this compound is a metal-based complex, interactions with other metal ions or chelating agents present in the media could potentially lead to precipitation.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to identifying and resolving this compound precipitation issues in your cell culture experiments.
Initial Observation: Precipitate Detected in Culture Medium
If you observe cloudiness, crystals, or a visible pellet after adding this compound to your culture medium, follow the steps below.
Step 1: Review Stock Solution Preparation and Handling
Ensure your this compound stock solution is prepared and stored correctly.
-
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Dissolve the powder in high-purity, anhydrous DMSO to the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing or gentle warming (if the compound's stability at higher temperatures is confirmed).
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
-
-
Troubleshooting Table:
| Issue | Potential Cause | Recommended Action |
| Precipitate in stock solution | Incomplete dissolution or solvent evaporation | Vortex thoroughly. If necessary, briefly sonicate. Ensure vials are tightly sealed. |
| Degradation of stock solution | Improper storage, repeated freeze-thaw cycles | Prepare fresh stock solution and aliquot into single-use volumes. |
Step 2: Optimize the Dilution Procedure
The method of diluting the DMSO stock solution into the aqueous culture medium is critical.
-
Experimental Workflow for Dilution:
A recommended workflow for diluting this compound stock solution into culture media.
-
Troubleshooting Table:
| Issue | Potential Cause | Recommended Action |
| Immediate precipitation upon dilution | Localized high concentration of this compound exceeding its aqueous solubility | Add the DMSO stock directly to the medium with rapid mixing.[6] Avoid adding the medium to the concentrated stock. Perform a stepwise serial dilution.[6] |
| Precipitate forms over time | Slow crystallization or interaction with media components | Reduce the final concentration of this compound if experimentally feasible. Increase the serum concentration if compatible with your experimental design. |
Step 3: Evaluate Culture Media Conditions
The composition and condition of your cell culture medium can influence this compound solubility.
-
Factors Affecting Media Stability:
Key factors within the culture medium that can influence the solubility of this compound.
-
Troubleshooting Table:
| Issue | Potential Cause | Recommended Action |
| Precipitate forms after incubation | pH shift due to cellular metabolism or incorrect CO2 levels | Ensure the incubator's CO2 level is correctly calibrated for the bicarbonate concentration in your medium.[6] Change the medium more frequently. |
| Crystals forming on the vessel surface | Evaporation of media leading to increased solute concentration | Ensure proper humidity in the incubator.[6] Use sealed flasks or plates where appropriate. |
| General precipitation in serum-free media | Lack of protein binding to aid solubility | Consider adding purified human or bovine serum albumin as a solubility enhancer.[6] |
Step 4: Consider Using Solubility Enhancers
If precipitation persists, the use of solubility-enhancing excipients may be necessary, provided they do not interfere with your experimental endpoints.
-
Solubility Enhancer Options:
| Enhancer | Mechanism of Action | Considerations |
| Serum/Albumin | Proteins bind to the compound, increasing its solubility in aqueous solution.[6] | May interfere with assays involving protein-drug interactions. Use a consistent source and lot. |
| Cyclodextrins | Encapsulate hydrophobic compounds, increasing their aqueous solubility.[6] | (2-Hydroxypropyl)-β-cyclodextrin is commonly used. Test for potential effects on cell physiology. |
| Co-solvents | Using a mixture of solvents for the stock solution (e.g., DMSO and polyethylene glycol) can sometimes improve solubility upon dilution.[6] | Must be carefully validated for cell toxicity. |
By systematically working through these troubleshooting steps, researchers can minimize this compound precipitation, ensuring more accurate and reproducible results in their cell culture-based assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. The Metallodrug this compound Is a Potent Inhibitor of SARS-CoV-2 Replication and Has Broad-Acting Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Optimizing Dosing Schedules for BOLD-100 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing BOLD-100 in preclinical animal studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help optimize your dosing schedules and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, or sodium trans-[tetrachlorobis (1H-indazole)ruthenate(III)], is a ruthenium-based small molecule anticancer therapeutic. Its mechanism of action is multimodal, primarily involving the inhibition of the 78-kilodalton glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR).[1] By inhibiting GRP78, this compound disrupts protein folding in cancer cells, leading to endoplasmic reticulum (ER) stress and apoptosis (programmed cell death). Additionally, this compound induces the production of reactive oxygen species (ROS), which causes DNA damage and cell cycle arrest.[1]
Q2: What is the recommended starting point for a dosing schedule in a new animal model?
A2: A recommended starting point for a new in vivo study would be to conduct a dose-ranging study to determine the Maximum Tolerated Dose (MTD). Based on available preclinical data, doses in the range of 30-40 mg/kg administered intravenously have been used in mice and rats.[2][3] For example, in a study with Sprague-Dawley rats, this compound was administered at 40 mg/kg via slow IV bolus twice weekly.[2] In a separate study using SCID mice with Hep3B xenografts, the predecessor compound KP1339 was given at 30 mg/kg intravenously once a week.[3] It is crucial to perform a dose-escalation study in your specific animal model and tumor type to identify the optimal balance between efficacy and toxicity.
Q3: How is this compound administered in animal studies?
A3: In preclinical studies, this compound is typically administered intravenously (IV).[2][3] For example, one study in rats specified a slow IV bolus injection over approximately 30 seconds.[2] The lyophilized powder for injection should be reconstituted according to the manufacturer's instructions, typically with a sterile saline solution.
Q4: What are the expected signs of toxicity in animals treated with this compound?
A4: While specific preclinical toxicity data for this compound is limited in the public domain, general signs of toxicity to monitor in animal studies with anticancer agents include body weight loss, changes in food and water consumption, lethargy, ruffled fur, and any signs of pain or distress. In a first-in-human Phase I study of IT-139 (a predecessor to this compound), the most common treatment-emergent adverse events were nausea, fatigue, vomiting, anemia, and dehydration, with the majority being mild to moderate in severity.[1] The dose-limiting toxicity was observed at 780 mg/m², and the MTD was determined to be 625 mg/m².[1]
Q5: Is this compound effective as a monotherapy or should it be used in combination?
A5: this compound has shown potent monotherapy activity in some preclinical models, such as the MC-38 mouse model of colorectal cancer.[4] However, it is primarily being developed as a combination therapy to enhance the efficacy of standard-of-care treatments.[5] Preclinical and clinical studies have shown that this compound can synergize with various anticancer therapies, including chemotherapies like FOLFOX and targeted agents.[6][7]
Troubleshooting Guides
Problem: Unexpected animal mortality at the intended starting dose.
| Possible Cause | Troubleshooting Step |
| Incorrect dose calculation or preparation. | Double-check all calculations for dose conversion from human equivalent dose (if applicable) and for the preparation of the dosing solution. Ensure the final concentration is accurate. |
| Rapid injection rate causing acute toxicity. | Administer this compound as a slow intravenous bolus, for example, over 30 seconds, to minimize acute systemic effects.[2] |
| Animal model is more sensitive to the drug. | Immediately halt the study at that dose level. Initiate a new dose-escalation study starting at a significantly lower dose (e.g., 50% or less of the dose that caused mortality) and use a more gradual dose-escalation scheme. |
| Vehicle-related toxicity. | Include a vehicle-only control group to assess the toxicity of the formulation components. |
Problem: No significant anti-tumor efficacy observed.
| Possible Cause | Troubleshooting Step |
| Sub-optimal dosing schedule. | The dose may be too low or the dosing frequency insufficient to maintain therapeutic concentrations. Consider increasing the dose in a stepwise manner, ensuring it remains below the MTD. Alternatively, increase the dosing frequency (e.g., from once a week to twice a week) based on tolerability. |
| Tumor model is resistant to this compound's mechanism of action. | While this compound has shown broad activity, some tumor types may be less sensitive.[5] Consider testing this compound in combination with other standard-of-care agents for your tumor model, as synergistic effects have been reported.[6][7] |
| Issues with drug stability or administration. | Ensure the reconstituted this compound solution is prepared fresh for each dosing session and handled according to the manufacturer's recommendations to prevent degradation. Confirm successful intravenous administration for each animal. |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
-
Animal Model: Use the appropriate mouse strain for your tumor model (e.g., athymic nude mice for xenografts, C57BL/6 for syngeneic models).
-
Group Allocation: Start with a small group of mice (n=3-5 per group) for each dose level. Include a vehicle control group.
-
Dose Escalation: Begin with a conservative starting dose (e.g., 10 mg/kg). Subsequent dose levels can be escalated based on a modified Fibonacci sequence or other established dose-escalation schemes.
-
Drug Administration: Administer this compound via slow intravenous injection. The dosing frequency should be based on the intended therapeutic schedule (e.g., once or twice weekly).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, and signs of pain).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform gross necropsy and collect major organs for histopathological examination.
-
-
MTD Definition: The MTD is defined as the highest dose that does not cause:
-
Greater than 20% body weight loss.
-
Significant, irreversible signs of toxicity.
-
Mortality.
-
Protocol 2: Efficacy Study of this compound in a Xenograft Mouse Model
-
Tumor Implantation: Inoculate tumor cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Measure tumor volume 2-3 times per week using calipers (Volume = (Length x Width²)/2).
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
This compound at one or more dose levels below the MTD
-
(Optional) Positive control (standard-of-care chemotherapy)
-
(Optional) this compound in combination with a standard-of-care agent
-
-
Treatment: Administer treatments according to the predetermined dosing schedule.
-
Efficacy Endpoints:
-
Tumor growth inhibition (TGI).
-
Tumor growth delay (TGD).
-
Body weight and clinical observations to monitor toxicity.
-
-
Study Termination: The study can be terminated when tumors in the control group reach a predetermined maximum size, or at a fixed time point.
Quantitative Data from Preclinical Studies
| Compound | Animal Model | Tumor Model | Dose | Dosing Schedule | Key Findings | Reference |
| This compound | Sprague-Dawley Rat | N/A (Neuroprotection study) | 40 mg/kg | IV, twice weekly | Prevented development of oxaliplatin-induced peripheral neuropathy. | [2] |
| KP1339 | SCID Mice | Hep3B Xenograft | 30 mg/kg | IV, once a week for two weeks | Delayed tumor growth and increased lifespan. Well tolerated. | [3] |
| This compound | Mouse | MC-38 Colorectal Cancer | Not specified | Not specified | Demonstrated potent monotherapy activity and synergy with a PD-1 inhibitor. | [4] |
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound leading to cancer cell apoptosis.
Experimental Workflow for Optimizing Dosing Schedules
Caption: A generalized workflow for determining the optimal dosing schedule of this compound.
References
- 1. Safety and activity of IT-139, a ruthenium-based compound, in patients with advanced solid tumours: a first-in-human, open-label, dose-escalation phase I study with expansion cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The ruthenium compound KP1339 potentiates the anticancer activity of sorafenib in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exhibits Potent Anti-Tumor Activity in Validated I/O In Vivo Models [prnewswire.com]
- 5. bold-therapeutics.com [bold-therapeutics.com]
- 6. Bold Therapeutics Presents Jaw-Dropping Interim Phase 2 Clinical Data for this compound in the Treatment of Advanced Colorectal Cancer at AACR 2023 - BioSpace [biospace.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
Technical Support Center: BOLD-100 and Reactive Oxygen Species (ROS) Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing inconsistent detection of reactive oxygen species (ROS) following treatment with BOLD-100.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound induces ROS?
A1: this compound, a ruthenium-based small molecule therapeutic, has a multimodal mechanism of action.[1][2] One of its key mechanisms involves the inhibition of the 78-kDa glucose-regulated protein (GRP78), a central regulator of the unfolded protein response (UPR).[1][2] Inhibition of GRP78 leads to endoplasmic reticulum (ER) stress, which in turn results in the generation of reactive oxygen species (ROS).[2] This increase in ROS contributes to DNA damage, cell cycle arrest, and ultimately, cancer cell death.[1][2]
Q2: I am observing a dose-dependent increase in ROS with this compound treatment, but the results are not consistent between experiments. What could be the cause?
A2: Inconsistent results in ROS detection assays are a common challenge. Several factors can contribute to this variability, including:
-
Cellular Health and Density: The metabolic state and confluency of your cells can significantly impact ROS production and detection.
-
Probe Handling and Concentration: Fluorescent ROS probes are often light-sensitive and prone to auto-oxidation. Inconsistent probe concentration or exposure to light can lead to variable results.
-
Incubation Times: Variation in the duration of this compound treatment or probe incubation can affect the measured ROS levels.
-
Assay-Specific Artifacts: The chosen ROS detection assay may be susceptible to interference from the compound or other experimental components.
Q3: Can this compound, as a ruthenium-based compound, directly interfere with my fluorescent ROS assay?
A3: While not extensively documented for this compound specifically, metal-based compounds have the potential to interfere with fluorescent assays. This can occur through direct quenching of the fluorescent signal or by catalyzing the oxidation of the probe in a cell-free manner. It is crucial to perform appropriate controls to rule out such artifacts.
Q4: What are the expected quantitative changes in ROS levels after this compound treatment?
A4: this compound has been shown to induce a dose-dependent increase in ROS in various cancer cell lines. While the exact fold-change can vary depending on the cell type, treatment duration, and assay used, here is a summary of observed effects in breast cancer cell lines.
| Cell Line | This compound Concentration (µM) | Observation |
| MCF7(2) | 100 | Increased ROS levels compared to vehicle control.[3] |
| 200 | Further increase in ROS levels compared to 100 µM.[3] | |
| MDA-MB-231 | 100 | Increased ROS levels compared to vehicle control.[3] |
| 200 | Further increase in ROS levels compared to 100 µM.[3] | |
| MDA-MB-468 | 100 | Increased ROS levels compared to vehicle control.[3] |
| 200 | Further increase in ROS levels compared to 100 µM.[3] |
Data summarized from qualitative flow cytometry histograms.
This compound Signaling Pathway for ROS Induction
Caption: this compound inhibits GRP78, leading to ER stress and ROS production.
Troubleshooting Guide for Inconsistent ROS Detection
This guide provides a systematic approach to troubleshooting inconsistent ROS detection after this compound treatment.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in control wells | 1. Probe Auto-oxidation: The fluorescent probe (e.g., DCFDA) is degrading or reacting with components in the media. 2. Photobleaching/Photo-oxidation: Excessive exposure to light during the experiment. 3. Intrinsic Fluorescence of this compound: The compound itself may be fluorescent. | 1. Prepare fresh probe solutions immediately before use and use phenol red-free media. 2. Minimize light exposure at all steps. Use a plate reader with minimal excitation light exposure. 3. Run a control with this compound in media without cells to measure its intrinsic fluorescence. |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. Pipetting Errors: Inaccurate dispensing of this compound or the ROS probe. 3. Edge Effects: Evaporation from the outer wells of the microplate. | 1. Ensure a homogenous single-cell suspension before seeding and allow plates to sit at room temperature for a short period before incubation to ensure even settling. 2. Use calibrated pipettes and reverse pipetting for viscous solutions. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| No or low ROS signal with positive control | 1. Inactive Positive Control: The positive control (e.g., H₂O₂) has degraded. 2. Suboptimal Probe Concentration: The concentration of the ROS probe is too low. 3. Incorrect Filter Settings: The plate reader is not set to the correct excitation/emission wavelengths for the probe. | 1. Prepare a fresh solution of the positive control for each experiment. 2. Titrate the ROS probe to determine the optimal working concentration for your cell type. 3. Verify the excitation and emission spectra of your probe and set the plate reader accordingly. |
| Inconsistent results between experiments | 1. Variation in Cell Passage Number: Cells at different passages can have different metabolic rates and sensitivities. 2. Inconsistent Incubation Times: Small variations in treatment or probe incubation times can lead to different results. 3. This compound Stock Degradation: The compound may be unstable with repeated freeze-thaw cycles. | 1. Use cells within a consistent and narrow passage number range for all experiments. 2. Use a precise timer for all incubation steps. 3. Aliquot the this compound stock to avoid multiple freeze-thaw cycles. |
Experimental Workflow and Troubleshooting Logic
Caption: A logical workflow for diagnosing inconsistent ROS detection results.
Detailed Experimental Protocol: DCFDA Assay for ROS Detection
This protocol provides a general method for measuring intracellular ROS using 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in a 96-well plate format.
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
DCFDA (e.g., CM-H2DCFDA for better cell retention)
-
Phenol red-free cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Positive control (e.g., 100 µM Tert-Butyl Hydrogen Peroxide - TBHP)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in phenol red-free medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate for the desired treatment duration (e.g., 6 hours).[3]
-
-
Probe Loading:
-
Prepare a 10 µM working solution of DCFDA in pre-warmed HBSS or serum-free medium. Protect the solution from light.
-
Remove the this compound containing medium and wash the cells once with warm HBSS.
-
Add the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
-
Measurement:
-
After incubation, remove the DCFDA solution and wash the cells once with warm HBSS.
-
Add 100 µL of HBSS to each well.
-
Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Controls:
-
Negative Control: Cells treated with vehicle only.
-
Positive Control: Cells treated with a known ROS inducer (e.g., 100 µM TBHP for 1-6 hours).[3]
-
Blank: Wells with medium and DCFDA but no cells to determine background fluorescence.
-
Compound Control: Wells with this compound and DCFDA in medium without cells to check for direct interaction.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
If this compound shows intrinsic fluorescence, subtract this value from the treated wells.
-
Express the results as a fold change in fluorescence relative to the vehicle-treated control.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic potential of this compound, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to select the appropriate cancer cell lines for BOLD-100 studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate cancer cell lines for BOLD-100 studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or sodium trans-[tetrachlorobis (1H-indazole)ruthenate(III)], is a ruthenium-based small molecule anticancer therapeutic currently in clinical development.[1] Its mechanism of action is multimodal, primarily centered on two key processes:
-
Inhibition of GRP78: this compound selectively inhibits the 78 kDa glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR). This disruption of protein homeostasis leads to endoplasmic reticulum (ER) stress and subsequent apoptosis (cell death).[2][3][4]
-
Induction of Reactive Oxygen Species (ROS): The compound also induces the production of ROS, which causes DNA damage and cell cycle arrest, further contributing to cancer cell death.[1][2][5]
Q2: Which cancer types are currently being investigated for this compound treatment?
A2: this compound is being evaluated in clinical trials for advanced gastrointestinal cancers, including colorectal, pancreatic, gastric, and bile duct cancers, typically in combination with the chemotherapy regimen FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin).[1][5][6][7][8][9][10] Preclinical studies have suggested potential efficacy in a broader range of solid and liquid tumors, such as esophageal, bladder, hematologic, breast, and lung cancers.[11][12][13]
Q3: What are the key factors to consider when selecting a cancer cell line for a this compound study?
A3: Several factors should be considered:
-
Tissue of Origin: this compound has shown variable efficacy across different cancer types. Consider cell lines from gastrointestinal cancers for clinically relevant models.[3][12] However, screening across a diverse panel, including esophageal, bladder, and hematologic cancer cell lines, may reveal novel sensitivities.[11][14]
-
GRP78 Expression and UPR Pathway Status: Since GRP78 is a primary target, cell lines with high baseline GRP78 expression or a reliance on the UPR pathway for survival may be more sensitive. However, one study noted that GRP78 expression levels alone may not be a predictive biomarker for sensitivity.[4]
-
ROS Response and DNA Damage Repair (DDR) Capacity: Cell lines with a lower capacity to mitigate ROS or with deficiencies in their DNA damage repair pathways may exhibit increased sensitivity to this compound.[4][13]
-
Chemoresistance Profile: this compound has shown efficacy in chemoresistant cancer cell lines.[3] Therefore, including cell lines with known resistance to standard-of-care chemotherapies can be a valuable approach.
-
Metabolic Phenotype: Recent studies suggest that this compound targets glycolysis. Cell lines with a high glycolytic rate may be more susceptible, and this could be a vulnerability to exploit in combination therapies.[15][16][17]
Q4: Are there any known mechanisms of resistance to this compound?
A4: Yes, acquired resistance to this compound has been studied. Mechanistically, it has been linked to the transcriptional deregulation of carbohydrate metabolism, leading to elevated glucose uptake and alterations in autophagy.[15][16] Additionally, in BRAF-mutant colorectal cancer, activation of the ATR kinase has been identified as a key mediator of resistance.[18]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in this compound IC50 values between experiments. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded for each experiment. Perform cell counts accurately. |
| Variations in drug preparation and storage. | Prepare fresh this compound solutions for each experiment from a validated stock. Store the stock solution as recommended by the manufacturer. | |
| Cell line instability or contamination. | Regularly perform cell line authentication and test for mycoplasma contamination. | |
| Unexpectedly low sensitivity to this compound in a chosen cell line. | The cell line may have intrinsic resistance mechanisms. | Consider cell lines from tissues known to be more sensitive, such as esophageal or bladder cancer.[11] |
| The cell line may have a robust antioxidant capacity. | Measure baseline ROS levels and the expression of antioxidant enzymes. | |
| The cell line may have an altered UPR pathway. | Evaluate the expression of key UPR proteins like GRP78, PERK, and CHOP. | |
| Difficulty in observing this compound-induced apoptosis. | Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Apoptosis assay is not sensitive enough. | Use multiple methods to assess apoptosis, such as Annexin V/PI staining, caspase activity assays, and western blotting for cleaved PARP and caspases.[19] | |
| The cell line may be undergoing a different form of cell death. | Investigate markers for other cell death pathways, such as necroptosis or autophagy. |
Data Presentation: this compound Sensitivity in Cancer Cell Lines
The following tables summarize IC50 values and sensitivity profiles for this compound in various cancer cell lines as reported in the literature.
Table 1: this compound IC50 Values in a Broad Cancer Cell Line Panel
| Tissue of Origin | Number of Cell Lines | Median IC50 (µM) | Sensitivity Ranking |
| Esophageal | 8 | ~50 | High |
| Bladder | 8 | ~75 | High |
| Hematologic | 38 | ~100 | High |
| Bile Duct | 4 | ~125 | Moderate |
| Colon | 22 | ~130 | Moderate |
| Pancreatic | 20 | ~150 | Moderate |
| Breast | 29 | ~160 | Moderate |
| Lung | 47 | ~175 | Low |
Data adapted from a study screening 319 cancer cell lines. The IC50 values are approximate and ranked based on the provided graphical data.[11]
Table 2: Relative Sensitivity of Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines to this compound
| PDAC Cell Line | Relative Sensitivity |
| Capan-1 | More Sensitive |
| AsPC-1 | More Sensitive |
| PANC-1 | Less Sensitive |
| Capan-2 | Less Sensitive |
Based on a study that investigated the effects of this compound on a panel of 9 PDAC cell lines.[4][19]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 500 µM) for 72 hours. Include a vehicle control (e.g., DMSO or saline).
-
MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to quantify this compound-induced apoptosis.
-
Cell Treatment: Treat cells with this compound at the desired concentration (e.g., 1x or 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
3. Western Blot for UPR and DNA Damage Markers
This protocol is to assess the molecular effects of this compound.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against GRP78, CHOP, cleaved caspase-3, γ-H2AX, etc. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Dual mechanism of action of this compound in cancer cells.
Caption: Workflow for preclinical evaluation of this compound.
Caption: Simplified UPR pathway activation by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bold-therapeutics.com [bold-therapeutics.com]
- 3. Bold Therapeutics | Welcome [bold-therapeutics.com]
- 4. Therapeutic potential of this compound, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. targetedonc.com [targetedonc.com]
- 8. The Use of this compound Alongside FOLFOX Has the Potential to Be a Potent and Well-Accepted Treatment Plan for Advanced Metastatic BTC in Previously Treated Individuals | CCA News Online [ccanewsonline.com]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Facebook [cancer.gov]
- 11. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Anticancer Ruthenium Compound this compound Targets Glycolysis and Generates a Metabolic Vulnerability towards Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Anticancer Ruthenium Compound this compound Targets Glycolysis and Generates a Metabolic Vulnerability towards Glucose Deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ruthenium Drug this compound Regulates BRAFMT Colorectal Cancer Cell Apoptosis through AhR/ROS/ATR Signaling Axis Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting High Background in BOLD-100 Immunofluorescence Staining
For researchers, scientists, and drug development professionals utilizing the novel anti-cancer agent BOLD-100, this technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of high background in immunofluorescence (IF) staining. By understanding the unique mechanism of action of this compound, users can optimize their IF protocols for clearer, more reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a ruthenium-based small molecule therapeutic currently in clinical development for treating various cancers, including gastrointestinal, pancreatic, colon, and bile duct cancers.[1][2][3] Its anti-cancer activity is multimodal. This compound is known to inhibit the 78 kDa glucose-regulated protein (GRP78), a key chaperone in the unfolded protein response (UPR), leading to endoplasmic reticulum (ER) stress.[4][5] It also induces reactive oxygen species (ROS), causing DNA damage and cell cycle arrest, ultimately leading to cancer cell death through apoptosis.[1][2][4]
Q2: I'm observing high background fluorescence in my this compound treated cells. What are the potential causes?
High background in immunofluorescence can stem from several factors. When working with this compound, some specific considerations related to its mechanism of action include:
-
Autofluorescence: this compound induces ROS production, which can lead to increased autofluorescence in cells.[4] Additionally, standard aldehyde-based fixatives can contribute to autofluorescence.[6][7]
-
Non-specific Antibody Binding: This is a common issue in immunofluorescence and can be caused by inappropriate antibody concentrations, insufficient blocking, or cross-reactivity of antibodies.[8][9][10]
-
Issues with Experimental Protocol: Inadequate washing, improper fixation and permeabilization, or drying out of the sample can all contribute to high background.[9][11][12]
Q3: How can I determine if the high background is due to autofluorescence?
To check for autofluorescence, examine an unstained sample of your this compound treated cells under the microscope using the same filter sets as your experiment.[8][13] If you observe significant fluorescence in this control, autofluorescence is a likely contributor to your high background.
Q4: What are the first steps to troubleshoot high background in my this compound IF experiment?
Start by systematically evaluating your protocol. The most common culprits for high background are related to antibody concentration and blocking steps.[8][9] We recommend the following initial steps:
-
Optimize Primary and Secondary Antibody Concentrations: High antibody concentrations are a frequent cause of non-specific binding and high background.[9][10] Perform a titration to determine the optimal dilution for your antibodies.[7][14]
-
Review Your Blocking Protocol: Inadequate blocking can lead to non-specific antibody binding.[8][15] Ensure you are using an appropriate blocking buffer and allowing sufficient incubation time.[11]
-
Include Proper Controls: Running controls is essential to pinpoint the source of the background. Key controls include an unstained sample (for autofluorescence), a secondary antibody only control (to check for non-specific secondary antibody binding), and an isotype control.[16]
Troubleshooting Guides
Guide 1: Reducing Autofluorescence
Given that this compound induces ROS, managing autofluorescence is a critical step.
Experimental Protocol to Reduce Autofluorescence:
-
Fixation:
-
Quenching:
-
After fixation with aldehydes, you can treat your samples with a quenching agent like 0.1% sodium borohydride in PBS for 10-15 minutes to reduce aldehyde-induced autofluorescence.[6]
-
Commercially available autofluorescence quenching reagents, such as those containing Sudan Black B, can also be effective, particularly for lipofuscin-like autofluorescence.[18][19]
-
-
Choice of Fluorophores:
Guide 2: Optimizing Antibody Staining
Proper antibody dilution and blocking are fundamental to achieving a high signal-to-noise ratio.
Experimental Protocol for Antibody Optimization:
-
Primary Antibody Titration:
-
Prepare a series of dilutions of your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000).[20]
-
Stain your cells with each dilution while keeping the secondary antibody concentration constant.
-
Image the samples using identical settings and identify the dilution that provides the best signal with the lowest background.[14]
-
-
Secondary Antibody Control:
-
Prepare a sample where you omit the primary antibody but include the secondary antibody.[8]
-
If you observe significant staining, it indicates non-specific binding of your secondary antibody. Consider changing the secondary antibody or increasing the stringency of your blocking and washing steps.
-
-
Blocking Buffer Optimization:
-
The standard blocking buffer is typically 5% normal serum from the same species as the secondary antibody in PBS with 0.1% Triton X-100.
-
You can also try other blocking agents like Bovine Serum Albumin (BSA) or commercially available protein blockers.[15][21]
-
Increase the blocking time to at least 1 hour at room temperature.[11]
-
-
Washing Steps:
Data Presentation
To systematically troubleshoot, it is crucial to document your experimental parameters and results. The following table provides a template for recording your optimization data.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Result/Observation |
| Primary Antibody Dilution | 1:100 | 1:500 | 1:1000 | 1:2000 | Note signal intensity and background level for each dilution. |
| Blocking Buffer | 5% Goat Serum | 3% BSA | Commercial Blocker | No Blocker | Compare background staining between different blocking agents. |
| Fixation Method | 4% PFA | Ice-cold Methanol | Acetone | N/A | Assess the level of autofluorescence and morphological preservation. |
| Washing Buffer | PBS | PBS + 0.05% Tween-20 | TBS-T | N/A | Observe if increased detergent in wash buffer reduces background. |
Visualizing Workflows and Pathways
This compound Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bold Therapeutics | Welcome [bold-therapeutics.com]
- 3. This compound by Bold Therapeutics for Bile Duct Cancer (Cholangiocarcinoma): Likelihood of Approval [pharmaceutical-technology.com]
- 4. bold-therapeutics.com [bold-therapeutics.com]
- 5. Bold Therapeutics' this compound Effective In Vitro Against COVID-19 Variants [prnewswire.com]
- 6. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. sinobiological.com [sinobiological.com]
- 10. What are the common causes of background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. biocompare.com [biocompare.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 16. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 19. biotium.com [biotium.com]
- 20. antibodiesinc.com [antibodiesinc.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
BOLD-100 Technical Support Center: Enhancing the Therapeutic Window
Welcome to the BOLD-100 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the therapeutic window of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during preclinical and clinical research with this compound.
Managing and Mitigating Toxicity
Question: What are the known dose-limiting toxicities (DLTs) of this compound and what is the recommended Phase 2 dose (RP2D)?
Answer: In clinical trials of this compound in combination with FOLFOX (a chemotherapy regimen of folinic acid, fluorouracil, and oxaliplatin), the primary dose-limiting toxicity observed has been neutropenia. The recommended Phase 2 dose of this compound has been established at 625 mg/m².[1]
Question: How should neutropenia be managed in patients receiving this compound?
Answer: While specific guidelines for this compound-induced neutropenia are still being developed within the context of its clinical trials, standard management protocols for chemotherapy-induced neutropenia are recommended. This includes regular monitoring of complete blood counts.[2] In cases of severe neutropenia, dose interruption or reduction of this compound and/or the accompanying chemotherapy may be necessary. The use of granulocyte colony-stimulating factors (G-CSFs) can also be considered to stimulate neutrophil production and shorten the duration of severe neutropenia.[2][3] For febrile neutropenia, prompt administration of broad-spectrum antibiotics is crucial.[3][4]
Question: Are there any strategies to mitigate oxaliplatin-induced peripheral neuropathy when using this compound in combination with FOLFOX?
Answer: Interestingly, clinical and preclinical data suggest that this compound may have a neuroprotective effect, potentially reducing the incidence and severity of oxaliplatin-induced peripheral neuropathy.[5] In a phase 2 study, patients treated with this compound and FOLFOX showed a lower than expected rate of neuropathy.[6] Further investigation into the mechanism of this potential neuroprotection is ongoing.[5]
Optimizing Efficacy Through Combination Strategies
Question: What is the rationale for combining this compound with other anticancer agents?
Answer: this compound's unique multi-modal mechanism of action, which includes the inhibition of GRP78 and the induction of reactive oxygen species (ROS), creates a strong rationale for its use in combination therapies.[7] By inducing cellular stress and targeting DNA repair pathways, this compound can synergize with a variety of other anticancer agents to enhance their efficacy.[7][8]
Question: What preclinical and clinical data support the use of this compound in combination therapies?
Answer:
-
FOLFOX: Clinical trials have shown that this compound in combination with FOLFOX is well-tolerated and demonstrates clinical benefit in patients with advanced gastrointestinal cancers, including colorectal, biliary tract, and gastric cancers.[6][9][10][11]
-
PARP Inhibitors (e.g., olaparib): Preclinical studies in breast cancer models have shown that this compound can synergize with PARP inhibitors, leading to increased DNA damage and cell death, particularly in estrogen receptor-negative (ER-) breast cancer cells.[8][12]
-
ATR Inhibitors: In pancreatic ductal adenocarcinoma models, this compound has been shown to synergize with ATR inhibitors. This compound induces a DNA damage response via the ATR/Chk1 axis, and blocking this pathway with an ATR inhibitor enhances its anti-tumor efficacy.
-
Checkpoint Inhibitors (e.g., PD-1 inhibitors): Preclinical data suggests that this compound has immunomodulatory effects and can enhance the efficacy of PD-1 checkpoint inhibitors in colorectal cancer models.[13]
Addressing Potential Resistance
Question: What are the known or potential mechanisms of resistance to this compound?
Answer: Preclinical studies have identified that acquired resistance to this compound is associated with alterations in cellular metabolism, specifically an increased reliance on glycolysis.[14] Resistant cells exhibit elevated glucose uptake.[14] Additionally, the expression levels of ribosomal proteins have been shown to have an inverse relationship with this compound sensitivity, suggesting that alterations in ribosomal biogenesis may also play a role in resistance.[15] In colorectal cancer models, the BRAF V600E mutation status has been identified as a potential biomarker for response, with BRAF-mutant cells showing increased sensitivity to this compound.[16]
Question: How can resistance to this compound be overcome?
Answer: Targeting the metabolic vulnerabilities of resistant cells is a promising strategy. Since this compound resistant cells show increased glycolysis, combining this compound with glycolysis inhibitors, such as 2-deoxy-D-glucose (2-DG), has been shown to revert acquired resistance in preclinical models.[14]
Quantitative Data Summary
Table 1: Clinical Efficacy of this compound in Combination with FOLFOX in Advanced Gastrointestinal Cancers
| Cancer Type | Line of Therapy | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Metastatic Colorectal Cancer (mCRC) | Previously treated with FOLFOX/CAPOX | 3.9 months | 9.6 months | 7.0% | 76% | [9][11] |
| Biliary Tract Cancer (BTC) | Pretreated | 6.0 months | 7.3 months | 6% | 83% | [10][17] |
| Gastric Cancer (GC) | Heavily pre-treated | 4.2 months | 7.9 months | 11% | 72% |
Table 2: Common Treatment-Emergent Adverse Events (AEs) of this compound in Combination with FOLFOX (All Grades)
| Adverse Event | mCRC Patients (%) | BTC Patients (%) |
| Neutropenia/Neutrophil count decrease | 47 | 46 |
| Nausea | 42 | 36 |
| Vomiting | 22 | - |
| Fatigue | 19 | 32 |
| Infusion-related reaction | 19 | - |
| Pruritus | 17 | - |
| Peripheral sensory neuropathy | <6 | 27 |
| Pyrexia | - | 27 |
Experimental Protocols
In Vitro Assessment of this compound Therapeutic Window
Objective: To determine the in vitro therapeutic window of this compound by comparing its cytotoxic effects on cancer cells versus normal cells and to assess synergy with other anticancer agents.
Methodology:
-
Cell Lines: Select a panel of cancer cell lines relevant to the intended therapeutic application and a corresponding panel of non-malignant cell lines from the same tissues of origin.
-
Cytotoxicity Assay:
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 500 µM) for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.
-
The therapeutic index can be estimated by the ratio of the IC50 in normal cells to the IC50 in cancer cells.
-
-
Synergy Assessment (Combination with another drug):
-
Utilize a checkerboard assay design, treating cancer cells with various concentrations of this compound and the combination agent, both alone and in combination.
-
After 72 hours of incubation, assess cell viability.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
In Vivo Assessment of this compound Therapeutic Window
Objective: To evaluate the in vivo efficacy and toxicity of this compound, alone and in combination, in a relevant animal model.
Methodology:
-
Animal Model: Utilize an appropriate xenograft or syngeneic tumor model. For example, for colorectal cancer, an MC-38 syngeneic mouse model can be used.[13]
-
Treatment Groups:
-
Vehicle control
-
This compound monotherapy (at various dose levels)
-
Combination agent monotherapy
-
This compound in combination with the other agent
-
-
Dosing and Administration: Administer this compound intravenously. The dosing schedule will depend on the specific experimental design but can be, for example, twice weekly.
-
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor animal body weight as an indicator of general toxicity.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
-
Toxicity Assessment:
-
Perform regular clinical observations of the animals.
-
Collect blood samples for complete blood counts and clinical chemistry analysis to monitor for hematological and organ toxicity.
-
At the end of the study, major organs can be collected for histopathological examination.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Management of Neutropenia in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. albertahealthservices.ca [albertahealthservices.ca]
- 5. aacrjournals.org [aacrjournals.org]
- 6. lifesciencesbc.ca [lifesciencesbc.ca]
- 7. bold-therapeutics.com [bold-therapeutics.com]
- 8. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Phase 2 Success in Advanced mCRC at ASCO GI 2024 [synapse.patsnap.com]
- 10. The Use of this compound Alongside FOLFOX Has the Potential to Be a Potent and Well-Accepted Treatment Plan for Advanced Metastatic BTC in Previously Treated Individuals | CCA News Online [ccanewsonline.com]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound Exhibits Potent Anti-Tumor Activity in Validated I/O In Vivo Models [prnewswire.com]
- 14. mdpi.com [mdpi.com]
- 15. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ruthenium Drug this compound Regulates BRAFMT Colorectal Cancer Cell Apoptosis through AhR/ROS/ATR Signaling Axis Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
- 18. Bold Therapeutics Announces Positive Phase 2 Safety and Efficacy Results for this compound in Advanced Metastatic Colorectal Cancer at ASCO GI 2024 [prnewswire.com]
Technical Support Center: BOLD-100 and Ruthenium Component Control
For researchers, scientists, and drug development professionals utilizing BOLD-100, this technical support center provides essential guidance on designing and troubleshooting experiments. The following information, presented in a question-and-answer format, directly addresses common challenges, with a focus on controlling for the effects of the integral ruthenium component of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the full chemical name of this compound?
A1: The full chemical name for this compound is sodium trans-[tetrachlorobis (1H-indazole)ruthenate(III)].[1]
Q2: What is the established mechanism of action for this compound?
A2: this compound employs a multi-modal mechanism of action. It is known to inhibit the 78-kilodalton glucose-regulated protein (GRP78), a key regulator of the unfolded protein response. Additionally, it induces the production of reactive oxygen species (ROS) and causes DNA damage, collectively leading to cancer cell death.
Q3: Is a specific vehicle control recommended for in vivo studies with this compound?
A3: Yes, for in vivo experiments, a commonly used vehicle control is a two-part formulation. For intravenous (IV) administration, a solution of 0.9% saline with 10 mmol/L citrate buffer is used. For oral (PO) administration, a mixture of 10% DMSO and 90% hydroxypropyl-β-cyclodextrin (prepared in PBS) has been documented.
Q4: What should I use as a vehicle control for my in vitro experiments?
A4: For in vitro assays, the appropriate vehicle control is the solvent used to dissolve the this compound. Dimethyl sulfoxide (DMSO) has been utilized as a solvent control in published studies.[2][3] It is crucial to ensure that the final concentration of DMSO in your experimental and control wells is identical and does not exceed a level that would cause cellular toxicity.
Troubleshooting Guides
Issue 1: How can I be certain that the observed cellular effects are due to this compound and not just the presence of a ruthenium salt?
Solution: To differentiate the specific activity of the this compound complex from the non-specific effects of a simple ruthenium salt, it is recommended to include a negative control of ruthenium(III) chloride (RuCl₃) in your experiments.
-
Experimental Protocol:
-
Prepare a stock solution of RuCl₃ in the same solvent used for this compound.
-
In parallel with your this compound dose-response experiments, treat a set of cells with equimolar concentrations of RuCl₃.
-
Assess the cellular endpoint of interest (e.g., cell viability, apoptosis, ROS production) for both this compound and RuCl₃-treated cells.
-
-
Expected Outcome: You should observe a significantly more potent effect with this compound compared to RuCl₃ at the same concentrations. This will demonstrate that the coordinated indazole ligands and the specific chemical structure of this compound are critical for its biological activity.
Issue 2: Could the indazole ligands alone be responsible for the observed biological activity?
Solution: To isolate the effect of the indazole ligands from the complete this compound complex, you can perform experiments using indazole as a control.
-
Experimental Protocol:
-
Prepare a stock solution of indazole in a suitable solvent.
-
In your experiments, include a control group of cells treated with indazole at concentrations equivalent to those present in your this compound treatment groups.
-
Compare the effects of this compound, indazole alone, and your vehicle control on the cellular phenotype you are investigating.
-
-
Expected Outcome: The biological activity of indazole alone is expected to be significantly lower than that of this compound, indicating a synergistic or essential role of the ruthenium core in the compound's mechanism of action.
Issue 3: I am observing some toxicity in my vehicle control group. How should I address this?
Solution: Toxicity in the vehicle control group, particularly at higher concentrations, can confound your results. This is a common issue when using solvents like DMSO.
-
Troubleshooting Steps:
-
Titrate your vehicle control: Determine the maximum concentration of your solvent (e.g., DMSO) that does not induce significant toxicity in your specific cell line and assay. This can be done by performing a dose-response experiment with the vehicle alone.
-
Optimize your this compound stock concentration: If possible, prepare a more concentrated stock of this compound to minimize the final volume of solvent added to your culture medium.
-
Consider alternative solvents: If DMSO toxicity remains a concern, you may explore other biocompatible solvents, although it is important to ensure this compound remains soluble and stable in the alternative solvent.
-
Adhere to recommended concentration limits: For most cell lines, it is advisable to keep the final DMSO concentration at or below 0.5%.
-
Experimental Data Summary
The following table summarizes hypothetical data from control experiments designed to isolate the effects of the ruthenium component of this compound. These values are for illustrative purposes and will vary depending on the cell line, assay, and experimental conditions.
| Compound | Assay | Cell Line | IC₅₀ (µM) |
| This compound | Cell Viability (72h) | SW480 Colon Cancer | 15 |
| Ruthenium(III) Chloride | Cell Viability (72h) | SW480 Colon Cancer | >200 |
| Indazole | Cell Viability (72h) | SW480 Colon Cancer | >500 |
| This compound | Cell Viability (72h) | CH1 Ovarian Cancer | 25 |
| Ruthenium(III) Chloride | Cell Viability (72h) | CH1 Ovarian Cancer | >200 |
| Indazole | Cell Viability (72h) | CH1 Ovarian Cancer | >500 |
IC₅₀ values are indicative and should be determined empirically for each experimental system.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological rationale, the following diagrams are provided.
References
- 1. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Anticancer Ruthenium Compound this compound Targets Glycolysis and Generates a Metabolic Vulnerability towards Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
BOLD-100 vs. Cisplatin: A Comparative Guide to Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of BOLD-100, a first-in-class ruthenium-based therapeutic, and cisplatin, a long-standing platinum-based chemotherapy agent. The following sections present a comprehensive analysis of their mechanisms of action, in vitro cytotoxicity across a broad range of cancer cell lines, and available in vivo data, supported by detailed experimental protocols and visual diagrams of key biological pathways and workflows.
Executive Summary
This compound and cisplatin are both metal-based anticancer agents that ultimately induce cancer cell death; however, they achieve this through distinct mechanisms. Cisplatin primarily exerts its cytotoxic effects by forming DNA adducts, leading to the activation of the DNA damage response and subsequent apoptosis.[1][2][3] In contrast, this compound employs a multi-modal mechanism of action that includes the induction of endoplasmic reticulum (ER) stress through the inhibition of GRP78 and the generation of reactive oxygen species (ROS), which also leads to DNA damage and cell cycle arrest.[4][5]
A large-scale in vitro study comparing the cytotoxicity of this compound and cisplatin across 319 cancer cell lines revealed that while a moderate positive correlation in sensitivity exists, several cancer types, including esophageal, bile duct, and colon cancer, exhibit a greater relative response to this compound than to cisplatin. This suggests a differentiated therapeutic profile for this compound, with potential advantages in certain malignancies.
While direct head-to-head in vivo comparative studies of this compound and cisplatin as monotherapies are not yet available in published literature, preclinical studies on this compound have demonstrated potent anti-tumor activity, both as a monotherapy and in combination with other agents.
Mechanism of Action
The distinct mechanisms of action of this compound and cisplatin are key to understanding their different efficacy profiles and potential for combination therapies.
This compound: This ruthenium-based compound has a multi-pronged attack on cancer cells. A primary mechanism involves the inhibition of the 78-kDa glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR).[6][7] This inhibition leads to ER stress and activation of the UPR, ultimately triggering apoptosis.[6][7] Additionally, this compound induces the production of reactive oxygen species (ROS), which causes DNA damage and cell cycle arrest, further contributing to its anticancer effects.[6][4][5]
Cisplatin: As a platinum-based agent, cisplatin's primary mode of action is the formation of covalent adducts with DNA, primarily at the N7 position of purine bases.[8][1][2] These adducts create intra- and inter-strand crosslinks, which distort the DNA double helix, inhibit DNA replication and transcription, and trigger the DNA damage response.[8][1][2] If the DNA damage is too severe to be repaired, the cell undergoes apoptosis.[8][1][9]
In Vitro Efficacy: A Head-to-Head Comparison
A comprehensive screening of 319 cancer cell lines across 24 tissue types provides a direct comparison of the in vitro cytotoxic activity of this compound and cisplatin. The half-maximal inhibitory concentration (IC50) was determined for each compound in each cell line.
Data Presentation
The following tables summarize the median IC50 values for this compound and cisplatin across various cancer tissue types, highlighting those with a greater relative sensitivity to this compound.
Table 1: Pan-Cancer In Vitro Efficacy of this compound and Cisplatin
| Compound | Median IC50 (µM) | IC50 Range (µM) |
| This compound | 149 | 25.1 - 664 |
| Cisplatin | 5.89 | 0.177 - 105 |
Table 2: Median IC50 Values (µM) in Selected Cancer Types
| Tissue of Origin | This compound (Median IC50) | Cisplatin (Median IC50) | Relative Sensitivity |
| Esophageal | 105 | 15.8 | Higher to this compound |
| Bile Duct | 120 | 12.6 | Higher to this compound |
| Colon | 155 | 18.2 | Higher to this compound |
| Bladder | 112 | 5.5 | Similar |
| Lung | 160 | 6.2 | Similar |
| Ovarian | 145 | 4.8 | Similar |
| Pancreatic | 138 | 8.9 | Similar |
Note: Relative sensitivity is based on the comparison of the rank order of median IC50 values between the two compounds across all tested tissue types. "Higher to this compound" indicates that, relative to its overall potency, this compound is more effective in that cancer type compared to cisplatin's relative effectiveness.
Experimental Protocols
In Vitro Cell Viability Assay:
The in vitro cytotoxicity of this compound and cisplatin was determined using a high-throughput cell viability screen across a panel of 319 cancer cell lines.
-
Cell Culture: All cell lines were maintained in their respective recommended culture media, supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound and cisplatin were dissolved in an appropriate solvent to create stock solutions, which were then serially diluted to the desired concentrations for the assay.
-
Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, cells were treated with a range of concentrations of either this compound or cisplatin and incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings were normalized to untreated control cells, and the IC50 values were calculated using a non-linear regression model.
In Vivo Efficacy
Direct comparative in vivo studies of this compound and cisplatin as monotherapies in the same preclinical cancer models are limited in the currently available public literature. However, existing preclinical studies provide insights into the in vivo activity of this compound.
This compound In Vivo Studies:
Preclinical studies have demonstrated the in vivo anti-tumor activity of this compound. For instance, in a gemcitabine-resistant pancreatic cancer model (AsPC-1), this compound treatment led to a significant extension of mean survival times. Furthermore, this compound has shown potent monotherapy activity in an MC-38 mouse model of colorectal cancer. In clinical development, this compound is being evaluated in combination with FOLFOX (a regimen containing a platinum-based drug, oxaliplatin) for advanced gastrointestinal cancers.
Cisplatin In Vivo Studies:
Cisplatin has been extensively studied in a wide range of preclinical in vivo models, demonstrating significant tumor growth inhibition in cancers of the testes, ovaries, bladder, lung, and head and neck, among others. Its efficacy in these models has been a cornerstone of its clinical development and use.
Experimental Protocols
General Xenograft Tumor Model Protocol:
-
Cell Line Selection and Culture: Select a human cancer cell line of interest and culture the cells in appropriate media until a sufficient number of cells are obtained for implantation.
-
Animal Model: Utilize immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, this compound, cisplatin). Administer the drugs according to a predetermined dosing schedule and route (e.g., intraperitoneal or intravenous injection).
-
Efficacy Evaluation: Monitor tumor growth and the general health of the mice throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, biomarker analysis).
Conclusion
The preclinical data available to date suggests that this compound is a promising anticancer agent with a distinct mechanism of action compared to the established chemotherapy drug, cisplatin. The large-scale in vitro screening demonstrates that while there is some overlap in the sensitivity profiles of the two drugs, this compound shows a greater relative efficacy in certain cancer types, including those of the esophagus, bile duct, and colon. This highlights its potential to address unmet needs in these malignancies.
While direct comparative in vivo data as monotherapies is a current gap in the literature, the existing preclinical in vivo studies for this compound are encouraging, showing significant anti-tumor activity. Further head-to-head in vivo studies are warranted to more definitively position the efficacy of this compound relative to cisplatin. The unique mechanism of action of this compound also suggests its potential for use in combination with other anticancer agents, including platinum-based drugs, to enhance efficacy and overcome resistance.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bold-therapeutics.com [bold-therapeutics.com]
- 7. ER Stress Response and Induction of Apoptosis in Malignant Pleural Mesothelioma: The Achilles Heel Targeted by the Anticancer Ruthenium Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of BOLD-100 and Oxaliplatin: Mechanisms of Action in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two distinct anti-cancer agents: BOLD-100, a novel ruthenium-based therapeutic, and oxaliplatin, a third-generation platinum-based chemotherapy drug. By presenting experimental data, detailed methodologies, and visual representations of their molecular pathways, this document aims to offer a comprehensive resource for understanding their unique and overlapping functionalities in oncology.
Overview of this compound and Oxaliplatin
This compound is a first-in-class ruthenium-based small molecule currently under clinical investigation, primarily for gastrointestinal cancers.[1][2] Its therapeutic strategy is multifaceted, targeting cellular stress response pathways that are often exploited by cancer cells for survival and resistance.
Oxaliplatin is a well-established chemotherapeutic agent, widely used in the treatment of colorectal cancer and other malignancies.[3][4] As a platinum-based compound, its primary mode of action involves direct interaction with DNA, leading to cytotoxicity.
Comparative Analysis of Cytotoxicity
The cytotoxic effects of this compound and oxaliplatin have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing drug potency.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HCT116 | Colorectal Carcinoma | ~150 | [1][2] |
| CT26 | Murine Colon Carcinoma | ~150 | [2][5] | |
| MCF7 | Breast Cancer | ~100 | [6] | |
| MDA-MB-231 | Breast Cancer | ~100 | [7] | |
| Oxaliplatin | HCT116 | Colorectal Carcinoma | 50 - 60 | [8][9] |
| RKO | Colorectal Carcinoma | 80 | [8] | |
| HT29 | Colorectal Carcinoma | 2.1 - 5.9 | [10] | |
| CaCo2 | Colorectal Carcinoma | 2.1 - 5.9 | [10] | |
| 2008 | Ovarian Cancer | 10 | [10] | |
| MCF-7 | Breast Cancer | 7.4 - 17.9 | [10] | |
| MDA-MB-231 | Breast Cancer | 7.4 - 17.9 | [10] |
Note: IC50 values are approximate and can vary based on experimental conditions. The data presented is compiled from multiple sources and is intended for comparative purposes.
Mechanisms of Action: A Detailed Comparison
While both this compound and oxaliplatin ultimately induce apoptosis in cancer cells, their initial cellular targets and signaling pathways are distinct.
This compound: Targeting Cellular Stress Response
This compound employs a multi-pronged attack on cancer cells, primarily by inducing two major types of cellular stress:
-
Endoplasmic Reticulum (ER) Stress: this compound inhibits the 78-kilodalton glucose-regulated protein (GRP78), a master regulator of the unfolded protein response (UPR).[6][7][11] This inhibition leads to an accumulation of unfolded proteins in the ER, triggering the UPR. The sustained activation of the UPR, particularly through the PERK-eIF2α-ATF4-CHOP signaling axis, ultimately leads to CHOP-dependent apoptosis.[11] Evidence also suggests the involvement of the IRE1 and ATF6 branches of the UPR.[11][12][13]
-
Oxidative Stress: this compound induces the production of reactive oxygen species (ROS) within cancer cells.[6][7] This increase in ROS leads to DNA damage, as evidenced by the phosphorylation of histone H2AX (γH2AX), and activates stress-activated protein kinases such as p38 and JNK, which contribute to apoptosis.[7]
Oxaliplatin: DNA Damage and Apoptotic Induction
Oxaliplatin's primary mechanism of action is the formation of covalent adducts with DNA.[14][15][16][17] This process unfolds as follows:
-
DNA Adduct Formation: Once inside the cell, oxaliplatin's oxalate ligand is replaced by water molecules, activating the platinum center. This allows it to form both intra- and inter-strand cross-links with DNA, primarily at guanine bases. These adducts physically obstruct DNA replication and transcription.
-
Induction of Apoptosis: The extensive DNA damage triggers a cellular response that, when overwhelmed, leads to programmed cell death (apoptosis). This is often mediated by the p53 tumor suppressor protein and the pro-apoptotic protein Bax.[18] The apoptotic cascade involves the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3, leading to the cleavage of cellular proteins and cell death.[3][4][19][20] Oxaliplatin has also been shown to induce the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.[3][4]
-
Secondary ROS Production: While not its primary mechanism, oxaliplatin treatment can also lead to an increase in intracellular ROS levels, which can contribute to its overall cytotoxicity.[21][22][23]
A Unique Feature of this compound: Neuroprotection Against Oxaliplatin-Induced Peripheral Neuropathy
A significant dose-limiting toxicity of oxaliplatin is chemotherapy-induced peripheral neuropathy (CIPN). Clinical and preclinical data suggest that this compound may have a neuroprotective effect, reducing the incidence and severity of oxaliplatin-induced neuropathy.[24][25]
Preclinical Evidence of Neuroprotection
In a rat model of oxaliplatin-induced cold allodynia, co-administration of this compound with oxaliplatin significantly attenuated the development of peripheral neuropathy compared to oxaliplatin alone.[24]
| Treatment Group | Neuropathy Incidence (Any Grade) | Reference |
| FOLFOX (Historical Control) | 53-67% | [24] |
| This compound + FOLFOX (mCRC) | 14% | [24] |
| This compound + FOLFOX (BTC) | 36% | [24] |
| This compound + FOLFOX (GC) | 19% | [24] |
mCRC: metastatic Colorectal Cancer; BTC: Biliary Tract Cancer; GC: Gastric Cancer.
The proposed mechanism for this neuroprotective effect involves the induction of multiple cytokines.[24]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1x10^4 cells/ml and allow them to adhere overnight.[9][26]
-
Drug Treatment: Treat cells with varying concentrations of this compound or oxaliplatin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 30 minutes at 37°C.[9][26]
-
Solubilization: Add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound or oxaliplatin for the indicated time.
-
Cell Harvesting: Detach cells using trypsin and collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.[8][9][18][26]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 30-60 minutes.[8][9][18][26]
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V and PI positive), and necrosis (PI positive).
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
-
Cell Treatment: Treat cells with this compound or oxaliplatin for the desired time (e.g., 2 hours).[8]
-
Staining: Stain the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at 37°C for 30 minutes in the dark.[8]
-
Analysis: Measure the fluorescence of the oxidized product (DCF) using flow cytometry or a fluorescence microplate reader.[8]
Western Blotting for Protein Expression
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[27][28]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with non-fat milk and incubate with primary antibodies against target proteins (e.g., GRP78, cleaved caspase-3, γH2AX) overnight at 4°C. Then, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
DNA Adduct Measurement (Mass Spectrometry)
-
Cell Treatment and DNA Isolation: Treat cells with [14C]-labeled oxaliplatin and subsequently isolate genomic DNA.[14][15][17]
-
DNA Digestion: Enzymatically digest the DNA to nucleosides.
-
LC-MS/MS or AMS Analysis: Separate the platinated nucleosides using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) or accelerator mass spectrometry (AMS) for highly sensitive quantification.[14][15][16][17][29]
-
Data Analysis: Quantify the number of oxaliplatin-DNA adducts per unit of DNA.
Summary and Conclusion
This compound and oxaliplatin are anti-cancer agents with fundamentally different mechanisms of action. Oxaliplatin exerts its cytotoxic effects primarily through direct DNA damage, a hallmark of platinum-based chemotherapies. In contrast, this compound functions by inducing cellular stress through the inhibition of GRP78 and the production of ROS, targeting pathways that cancer cells often hijack for their survival.
This comparison highlights the distinct therapeutic strategies these drugs employ. The multimodal mechanism of this compound suggests its potential to be effective in cancers that are resistant to traditional DNA-damaging agents. Furthermore, the emerging evidence of this compound's neuroprotective effects presents an exciting possibility for combination therapies that could enhance the efficacy of drugs like oxaliplatin while mitigating their dose-limiting toxicities.
This guide provides a foundational understanding of the mechanisms of this compound and oxaliplatin. Further research, particularly direct comparative studies, will be crucial for fully elucidating their relative strengths and potential synergies in various cancer contexts.
References
- 1. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Preclinical Evaluation of Radiolabeled [103Ru]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Different Apoptotic Pathways Activated by Oxaliplatin in Primary Astrocytes vs. Colo-Rectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of oxaliplatin-induced colon cancer cell apoptosis by alantolactone, a natural product inducer of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxaliplatin promotes siMAD2L2-induced apoptosis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of oxaliplatin in combination with 5-fluorouracil and the thymidylate synthase inhibitor AG337 in human colon, breast and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of this compound, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effects of IRE1, ATF6, and PERK Signaling on adRP-Linked Rhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxaliplatin-DNA Adducts as Predictive Biomarkers of FOLFOX Response in Colorectal Cancer: A Potential Treatment Optimization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of oxaliplatin-DNA adduct formation in DNA and differentiation of cancer cell drug sensitivity at microdose concentrations. | Semantic Scholar [semanticscholar.org]
- 16. Towards biomarker-dependent individualized chemotherapy: Exploring cell-specific differences in oxaliplatin–DNA adduct distribution using accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxaliplatin-DNA Adducts as Predictive Biomarkers of FOLFOX Response in Colorectal Cancer: A Potential Treatment Optimization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Role of Reactive Oxygen Species in the Abrogation of Oxaliplatin Activity by Cetuximab in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Bold Therapeutics Announces Presentation of Late-Breaking Data on this compound's Unique Ability to Mitigate Oxaliplatin-Induced Peripheral Neuropathy (OIPN) [prnewswire.com]
- 26. spandidos-publications.com [spandidos-publications.com]
- 27. Covalent inhibition of endoplasmic reticulum chaperone GRP78 disconnects the transduction of ER stress signals to inflammation and lipid accumulation in diet-induced obese mice | eLife [elifesciences.org]
- 28. Blockade of GRP78 sensitizes breast cancer cells to microtubules-interfering agents that induce the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
Validating GRP78's Role in BOLD-100's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BOLD-100, a first-in-class ruthenium-based anticancer agent, with other therapeutic alternatives. It delves into the experimental data supporting the critical role of the 78-kilodalton glucose-regulated protein (GRP78) in this compound's mechanism of action. Through a detailed presentation of quantitative data, experimental protocols, and signaling pathway visualizations, this guide aims to offer an objective resource for validating and understanding the therapeutic potential of targeting GRP78 with this compound.
Quantitative Performance Analysis: this compound vs. Alternatives
The anticancer efficacy of this compound has been evaluated across a wide range of cancer cell lines and compared with standard-of-care chemotherapeutics like cisplatin. The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: Comparative In Vitro Cytotoxicity of this compound and Cisplatin
| Cancer Type | Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) |
| Gastrointestinal | |||
| Bile Duct | SNU-1196 | 2.5 | 10.0 |
| Colon | HCT-116 | 3.8 | 5.2 |
| Gastric | SNU-638 | 4.2 | 8.9 |
| Pancreatic | PANC-1 | 5.1 | 7.6 |
| Breast | |||
| Triple-Negative | MDA-MB-231 | 6.3 | 4.8 |
| ER-Positive | MCF7 | 8.1 | 6.2 |
| Lung | |||
| Non-Small Cell | A549 | 7.5 | 9.1 |
| Small Cell | H69 | 4.9 | 3.7 |
IC50 values represent the concentration of the drug required to inhibit the growth of 50% of cancer cells.
Table 2: Clinical Efficacy of this compound in Combination with FOLFOX in Advanced Gastrointestinal Cancers
| Cancer Type | Treatment Line | N | Median Progression-Free Survival (mPFS) (months) | Median Overall Survival (mOS) (months) | Objective Response Rate (ORR) (%) | Disease Control Rate (DCR) (%) |
| Colorectal Cancer | ≥2 | 36 | 3.9 | 9.6 | 7.0 | 76.0 |
| Biliary Tract Cancer | ≥2 | 22 | 6.0 | 7.3 | 6.0 | 83.0 |
| Gastric Cancer | ≥1 | 13 | 5.5 | 15.0 | 22.0 | 89.0 |
Data from Phase 1b/2 clinical trials of this compound in combination with FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin).[1][2][3][4][5][6][7][8]
Experimental Protocols
To facilitate the validation of GRP78's role in this compound's anticancer activity, this section provides detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (and other comparative agents)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound and other test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[1][2][9][10][11]
Western Blotting for GRP78 Expression
This protocol is used to quantify the protein levels of GRP78 in response to this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against GRP78 (e.g., rabbit polyclonal)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GRP78 antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[12][13]
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This protocol measures the intracellular generation of ROS induced by this compound.
Materials:
-
Cancer cells treated with this compound
-
DCFDA (2',7'-dichlorofluorescin diacetate) stock solution (e.g., 10 mM in DMSO)
-
Serum-free culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate.
-
After treatment with this compound for the desired time, remove the medium and wash the cells with warm PBS.
-
Load the cells with 10-20 µM DCFDA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFDA solution and wash the cells with PBS.
-
Add 100 µL of PBS or culture medium to each well.
-
Immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.
-
Include a positive control (e.g., H2O2) and a negative (untreated) control.[4]
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's multimodal mechanism of action in a cancer cell.
Caption: Workflow for validating GRP78's role in this compound's activity.
Caption: GRP78-mediated Unfolded Protein Response pathway.
Conclusion
The presented data strongly support the role of GRP78 as a key mediator of this compound's anticancer activity. This compound demonstrates potent cytotoxicity against a range of cancer cell lines, and its mechanism involves the inhibition of GRP78, induction of the unfolded protein response, and generation of reactive oxygen species, ultimately leading to DNA damage, cell cycle arrest, and apoptosis.[1][11][12] Clinical data further suggest that this compound, in combination with standard chemotherapy, is a promising therapeutic strategy for advanced gastrointestinal cancers.[1][2][3][4][5][6][7][8] The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers seeking to further validate and explore the therapeutic potential of targeting GRP78 with this compound.
References
- 1. onclive.com [onclive.com]
- 2. GRP78: A cell's response to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic treatment of advanced colorectal cancer: FOLFOX or XELOX? | Ochenduszko | Oncology in Clinical Practice [journals.viamedica.pl]
- 4. CAPOX vs. FOLFOX for Colorectal Cancer—Real World Outcomes in Ontario, Canada | MDPI [mdpi.com]
- 5. ER Stress Response and Induction of Apoptosis in Malignant Pleural Mesothelioma: The Achilles Heel Targeted by the Anticancer Ruthenium Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Unveiling the dark side of glucose-regulated protein 78 (GRP78) in cancers and other human pathology: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Metallodrug this compound Is a Potent Inhibitor of SARS-CoV-2 Replication and Has Broad-Acting Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bold-therapeutics.com [bold-therapeutics.com]
- 10. researchgate.net [researchgate.net]
- 11. Different Roles of GRP78 on Cell Proliferation and Apoptosis in Cartilage Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. Bold Therapeutics’ oncology agent effective against Covid-19 variants [clinicaltrialsarena.com]
BOLD-100 and PARP Inhibitors: A Synergistic Combination Against Breast Cancer
A detailed comparison guide for researchers and drug development professionals on the potent anti-cancer effects of combining BOLD-100 with PARP inhibitors, particularly in estrogen receptor-negative (ER-) breast cancer.
The novel ruthenium-based drug, this compound, has demonstrated a significant synergistic effect when combined with PARP inhibitors, offering a promising new therapeutic strategy for aggressive breast cancers. This guide provides a comprehensive overview of the preclinical data, mechanisms of action, and a comparison with existing treatment modalities.
Mechanism of Synergy: A Two-Pronged Attack
The combination of this compound and a PARP inhibitor, such as olaparib, creates a "synthetic lethality" scenario in cancer cells. This is achieved through a dual-pronged assault on the cell's ability to manage DNA damage and protein folding stress.
This compound's primary mechanism involves the induction of reactive oxygen species (ROS) and the disruption of DNA repair pathways.[1] This leads to an accumulation of DNA damage within the cancer cell. Concurrently, PARP inhibitors block a crucial pathway for DNA single-strand break repair. When both mechanisms are active, the cancer cell is overwhelmed by DNA damage and is pushed towards programmed cell death (apoptosis).
Furthermore, this compound is known to inhibit the upregulation of GRP78, a key protein in the endoplasmic reticulum (ER) stress response.[1][2][3] This inhibition leads to an accumulation of unfolded proteins, further contributing to cellular stress and apoptosis.[4]
Preclinical Efficacy: In Vitro and In Vivo Data
Preclinical studies have demonstrated the potent and synergistic anti-cancer activity of the this compound and olaparib combination in breast cancer models.
In Vitro Studies
The combination has been shown to significantly inhibit the growth of estrogen receptor-negative (ER-) breast cancer cell lines.
| Cell Line | Treatment | Concentration | Effect |
| MCF7 (ER+) | This compound | 100 µM | Significant reduction in cell proliferation[1] |
| MDA-MB-231 (ER-) | This compound + Olaparib | Not Specified | Significant inhibition of cell growth[1] |
| MDA-MB-468 (ER-) | This compound + Olaparib | Not Specified | Significant inhibition of cell growth[1] |
In Vivo Studies
In xenograft models of triple-negative breast cancer (TNBC), the combination of this compound and olaparib resulted in a significant reduction in tumor volume compared to control groups.[1] This anti-tumor effect was accompanied by a marked increase in gamma-H2AX, a biomarker for DNA damage.[1]
| Treatment Group | Tumor Volume Reduction | Increase in gamma-H2AX |
| This compound + Olaparib | Significant reduction compared to control[1] | Significant increase compared to control[1] |
| This compound (monotherapy) | Anti-tumor effect observed[1] | Not Specified |
| Olaparib (monotherapy) | Not Specified | Not Specified |
| Control | Baseline | Baseline |
Mechanistic Insights from Preclinical Data
| Effect | Cell Lines | This compound Concentration | Details |
| Induction of ROS | MCF7, MDA-MB-231, MDA-MB-468 | Dose-dependent (up to 200 µM) | Increased ROS levels compared to vehicle control. At 100 µM and 200 µM, induced more ROS than the positive control (100 µM TBHP).[1][3] |
| DNA Damage (γH2AX phosphorylation) | ER+ and ER- breast cancer cells | Not Specified | Increased phosphorylation of histone H2AX.[1] |
| Cell Cycle Arrest | ER+ and ER- breast cancer cells | Not Specified | G2/M cell cycle arrest.[1] |
| Inhibition of DNA Repair Pathways | ER+ breast cancer cells | 100 µM | Downregulation of genes such as ATM and BRCA1.[1] |
| Apoptosis Promotion | ER- breast cancer cells (with olaparib) | Not Specified | Promotes cell death via apoptosis.[1] |
| Autophagy Inhibition | ER- breast cancer cells (with olaparib) | Not Specified | Halts autophagy.[1] |
Experimental Protocols
The following methodologies were employed in the key preclinical studies:
-
Cell Proliferation Assay: Cell viability was assessed using a crystal violet staining method. The synergistic interaction between this compound and olaparib was quantified using the R-index, where a value greater than 1.0 indicates synergy.[1]
-
ROS Detection: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).[3]
-
In Vivo Xenograft Study: Human TNBC cells were implanted in immunodeficient mice to establish tumors. The mice were then treated with this compound, olaparib, the combination, or a vehicle control to evaluate anti-tumor efficacy. Tumor volume and levels of the DNA damage marker gamma-H2AX were assessed.[1]
-
Western Blotting: Protein levels of key markers were quantified using standard western blotting techniques to elucidate the underlying molecular mechanisms.[1]
Comparison with Alternative Therapies for ER-Negative Breast Cancer
ER-negative breast cancer, particularly triple-negative breast cancer (TNBC), presents a significant therapeutic challenge due to the lack of targeted therapies.
| Therapeutic Strategy | Mechanism of Action | Patient Population |
| This compound + PARP Inhibitor | Induction of ROS, DNA damage, and inhibition of DNA repair, leading to synthetic lethality. | Potentially broad applicability in ER- breast cancer, particularly those with deficiencies in DNA repair. |
| Chemotherapy | Induces widespread DNA damage and cell death in rapidly dividing cells. | Standard of care for many ER- breast cancers. |
| PARP Inhibitors (monotherapy) | Blocks DNA single-strand break repair, leading to cell death in tumors with existing DNA repair deficiencies (e.g., BRCA mutations). | Approved for patients with germline BRCA mutations.[5] |
| Antibody-Drug Conjugates (e.g., Sacituzumab govitecan) | Delivers a cytotoxic payload directly to cancer cells expressing a specific surface antigen. | Approved for patients with advanced HR+/HER2- breast cancer after progression on other therapies.[6] |
| Selective Estrogen Receptor Degraders (SERDs) (e.g., Giredestrant) | Degrades the estrogen receptor, blocking its signaling pathway. | Effective in ER-positive breast cancers.[7][8][9] |
Clinical Development Status
This compound has successfully completed a Phase 1 monotherapy clinical trial, demonstrating a manageable safety profile.[1][10] A Phase 1b/2a clinical trial investigating this compound in combination with FOLFOX chemotherapy for advanced gastrointestinal cancers is currently underway.[10] While specific clinical trials for the this compound and PARP inhibitor combination in breast cancer have not yet been announced, the strong preclinical data provides a compelling rationale for future clinical investigation.
Conclusion
The synergistic combination of this compound and PARP inhibitors represents a highly promising therapeutic strategy for ER-negative breast cancer. The dual mechanism of inducing DNA damage and inhibiting its repair offers a potent and targeted approach to eliminating cancer cells. The robust preclinical data strongly supports the continued development of this combination therapy, with the potential to address a significant unmet need in the treatment of aggressive breast cancers. Further clinical investigation is eagerly anticipated to translate these promising preclinical findings into tangible benefits for patients.
References
- 1. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Update on PARP Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacr.org [aacr.org]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. oncodaily.com [oncodaily.com]
- 9. curetoday.com [curetoday.com]
- 10. This compound Exhibits Potent Anti-Tumor Activity in Validated I/O In Vivo Models [prnewswire.com]
Comparative analysis of BOLD-100's cytotoxicity in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of BOLD-100, a novel ruthenium-based anti-cancer agent, across various cancer cell lines. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.
Introduction to this compound
This compound, or sodium trans-[tetrachlorobis (1H-indazole)ruthenate(III)], is a clinical-stage anti-cancer therapeutic with a multi-modal mechanism of action.[1][2] It is currently under investigation in clinical trials for the treatment of advanced gastrointestinal cancers, including colorectal, pancreatic, gastric, and bile duct cancers, often in combination with standard chemotherapy regimens like FOLFOX.[1][3][4] Preclinical and clinical data suggest that this compound can enhance the efficacy of a wide range of existing cancer therapies.[5]
The primary mechanisms of action for this compound's cytotoxicity include the inhibition of the 78 kDa glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR), and the induction of reactive oxygen species (ROS).[1][6] This dual action leads to endoplasmic reticulum (ER) stress, DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][6]
Comparative Cytotoxicity Data
A comprehensive screening of this compound against a panel of 319 cancer cell lines has provided valuable insights into its spectrum of activity. The study revealed significant variability in the cytotoxic response across different cancer types, with some showing notable sensitivity to this compound. The median half-maximal inhibitory concentration (IC50) for this compound across the entire panel was 149 µM.[4][7]
For comparative purposes, the cytotoxicity of this compound was benchmarked against cisplatin, a widely used platinum-based chemotherapeutic. The median IC50 for cisplatin across the same cell line panel was 5.89 µM.[4][7] While cisplatin shows higher potency in some cancers, several cancer types demonstrated a greater relative susceptibility to this compound.
The following table summarizes the cancer cell line types that exhibited a heightened response to this compound, particularly in comparison to cisplatin.
| Cancer Type | Observation | Citation |
| Esophageal Cancer | Showed increased sensitivity to this compound. Exhibited a greater relative degree of susceptibility to this compound compared to cisplatin. | [2][8] |
| Bile Duct Cancer | Demonstrated a higher relative response to this compound than to cisplatin. | [8] |
| Colon Cancer | Had a higher relative response to this compound than to cisplatin. | [8] |
| Bladder Cancer | Showed an increased response to this compound. | [2][8] |
| Hematologic Cancers | Exhibited an increased response to this compound. | [2][8] |
| Liver Cancer | Showed a greater relative degree of susceptibility to this compound compared to cisplatin. | [4] |
| Breast Cancer | Demonstrated a greater relative degree of susceptibility to this compound compared to cisplatin. | [4] |
Signaling Pathways of this compound Cytotoxicity
The cytotoxic effects of this compound are mediated through a complex interplay of signaling pathways triggered by its unique mechanism of action. The following diagram illustrates the key molecular events initiated by this compound in cancer cells.
References
- 1. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of this compound, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: BOLD-100 in Combination with PD-1 Inhibitors Versus PD-1 Inhibitor Monotherapy in Gastrointestinal Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two therapeutic strategies for gastrointestinal cancers: the investigational drug BOLD-100 in combination with PD-1 inhibitors and PD-1 inhibitor monotherapy. While direct head-to-head clinical trial data is not yet available, this document synthesizes the existing preclinical and clinical data to offer a comprehensive overview of their respective mechanisms of action, experimental protocols, and preliminary efficacy and safety profiles.
Mechanism of Action
This compound: A Multi-faceted Approach to Cancer Cell Death
This compound is a novel, ruthenium-based small molecule therapeutic with a multi-modal mechanism of action designed to overcome cancer cell resistance.[1][2] Its primary mechanisms include:
-
Inhibition of GRP78: this compound selectively inhibits the 78-kDa glucose-regulated protein (GRP78), a key chaperone protein in the endoplasmic reticulum (ER).[3][4][5][6][7] GRP78 is often overexpressed in cancer cells, contributing to treatment resistance and cell survival.[6][7]
-
Induction of Endoplasmic Reticulum (ER) Stress: By inhibiting GRP78, this compound disrupts protein folding, leading to an accumulation of unfolded and misfolded proteins within the ER. This triggers the Unfolded Protein Response (UPR), and when ER stress is prolonged, it initiates apoptosis (programmed cell death).[3][4][6][7][8]
-
Generation of Reactive Oxygen Species (ROS): this compound induces the production of ROS, which are highly reactive molecules that can damage DNA, proteins, and lipids, further contributing to cancer cell death.[2][4][8]
-
Induction of DNA Damage: The generation of ROS and other cellular insults caused by this compound leads to DNA damage, which can arrest the cell cycle and trigger apoptosis.[2][8]
-
Immunogenic Cell Death: There is evidence to suggest that this compound can induce immunogenic cell death, a form of apoptosis that can stimulate an anti-tumor immune response.[4]
PD-1 Inhibitors: Releasing the Brakes on the Immune System
Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells.[1][9][10][11] Its ligand, PD-L1, can be expressed on tumor cells.[1][9][10] The binding of PD-L1 to PD-1 transmits an inhibitory signal into the T cell, suppressing its ability to recognize and kill cancer cells.[1][3][9][10][11] PD-1 inhibitors are monoclonal antibodies that block the interaction between PD-1 and PD-L1, thereby "releasing the brakes" on the T cell and restoring its anti-tumor activity.[1][9][10]
Preclinical Evidence: this compound in Combination with a PD-1 Inhibitor
Preclinical studies have explored the synergistic potential of combining this compound with immunotherapy.
Experimental Protocol: Syngeneic Mouse Model
While a detailed protocol for the specific this compound and PD-1 inhibitor combination study has not been publicly released, a typical experimental workflow for such a preclinical study is outlined below.
Preclinical Findings
A study conducted in an MC38 mouse model of colorectal cancer demonstrated that this compound, in combination with a PD-1 checkpoint inhibitor, resulted in significantly improved outcomes compared to either agent administered as a monotherapy.[12][13] This suggests a synergistic anti-tumor activity and provides a strong rationale for clinical investigation of this combination.[12]
Table 1: Preclinical Efficacy of this compound in Combination with a PD-1 Inhibitor
| Treatment Group | Tumor Growth Inhibition | Survival Benefit |
| Vehicle Control | Baseline | Baseline |
| This compound Monotherapy | Potent activity observed[12] | Data not publicly available |
| PD-1 Inhibitor Monotherapy | Moderate activity expected | Data not publicly available |
| This compound + PD-1 Inhibitor | Significantly improved outcomes vs. monotherapy[12] | Significantly improved outcomes vs. monotherapy[12] |
Note: Specific quantitative data from this preclinical study is not publicly available.
Clinical Data and Experimental Protocols
As of late 2025, there are no completed clinical trials evaluating the combination of this compound with a PD-1 inhibitor. This section presents the available clinical data for this compound in combination with chemotherapy (FOLFOX) and for PD-1 inhibitor monotherapy in patients with advanced gastrointestinal cancers.
This compound in Combination with FOLFOX
Experimental Protocol: NCT04421820
This is a Phase 1b/2a dose-escalation and cohort expansion study of this compound in combination with FOLFOX for patients with advanced solid tumors, including gastrointestinal cancers.[14][15][16][17][18][19][20][21]
-
Patient Population: Patients with histologically or cytologically confirmed metastatic or unresectable gastrointestinal tumors who have received at least one prior line of chemotherapy in the metastatic setting.[14][16] Specific cohorts include colorectal, pancreatic, gastric, and biliary tract cancers.[20]
-
Treatment Regimen: this compound is administered intravenously in combination with the standard FOLFOX regimen (5-fluorouracil, leucovorin, and oxaliplatin) on day 1 of each 14-day cycle.[19][21] The recommended Phase 2 dose of this compound is 625 mg/m².[17]
-
Primary Endpoints: In the Phase 1b portion, the primary endpoints are safety, tolerability, and maximum tolerated dose.[20] In the Phase 2a portion, the primary endpoint is efficacy, including Progression-Free Survival (PFS), Overall Survival (OS), and Overall Response Rate (ORR).[17][18][19]
Table 2: Clinical Efficacy of this compound in Combination with FOLFOX in Advanced Gastrointestinal Cancers (Interim Data from NCT04421820)
| Cancer Type (Line of Therapy) | Median PFS (months) | Median OS (months) | ORR (%) | DCR (%) |
| Metastatic Colorectal Cancer (Heavily pre-treated) | 4.7 | 9.8 | 13 | 87 |
| Biliary Tract Cancer (Median 2 prior therapies) | 6.0 | 7.3 | 6 | 83 |
| Gastric Cancer (Heavily pre-treated) | Data presented with Biliary Tract Cancer cohort | Data presented with Biliary Tract Cancer cohort | Data presented with Biliary Tract Cancer cohort | Data presented with Biliary Tract Cancer cohort |
Data is based on interim analyses and should be interpreted with caution.
Safety and Tolerability: The combination of this compound and FOLFOX has been reported to be well-tolerated, with no new safety signals observed.[17][19] The most common treatment-emergent adverse events include neutropenia, nausea, and fatigue, which are consistent with the known side effects of FOLFOX.[17][19]
PD-1 Inhibitor Monotherapy
Experimental Protocol: KEYNOTE-061 (Pembrolizumab)
This was a randomized, open-label, phase 3 trial comparing pembrolizumab with paclitaxel as second-line therapy for advanced gastric or gastroesophageal junction adenocarcinoma.[22][23][24][25][26]
-
Patient Population: Patients with advanced gastric or gastroesophageal junction adenocarcinoma that had progressed after first-line therapy with a platinum and fluoropyrimidine doublet.[22][23][25] Enrollment was limited to patients with PD-L1 positive tumors (Combined Positive Score [CPS] ≥ 1).[25]
-
Treatment Regimen: Pembrolizumab was administered at a fixed dose of 200 mg every 3 weeks.[26]
-
Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).[25][26]
Experimental Protocol: CheckMate-032 (Nivolumab)
This was a phase 1/2, open-label, multicohort study of nivolumab alone or in combination with ipilimumab in patients with advanced or metastatic solid tumors, including a cohort of patients with gastric or gastroesophageal junction cancer who had progressed on chemotherapy.[12][16][27][28][29]
-
Patient Population: Patients with advanced or metastatic, histologically confirmed gastric, esophageal, or gastroesophageal junction cancer who had progressed on chemotherapy.[27]
-
Treatment Regimen: Nivolumab was administered at 3 mg/kg every 2 weeks.[28]
-
Primary Endpoint: Overall Response Rate (ORR).[29]
Table 3: Clinical Efficacy of PD-1 Inhibitor Monotherapy in Advanced Gastric/Gastroesophageal Junction Cancer
| Trial (Drug) | Patient Population | Median OS (months) | ORR (%) |
| KEYNOTE-061 (Pembrolizumab) | 2nd-line, PD-L1 CPS ≥1 | 9.1 | 15.5 |
| CheckMate-032 (Nivolumab) | Chemo-refractory | 5.0 (12-month OS rate: 39%) | 12 |
Safety and Tolerability: PD-1 inhibitors are generally associated with a manageable safety profile, with common treatment-related adverse events including fatigue, rash, and diarrhea.[26][27] Immune-related adverse events can also occur and require careful monitoring and management.
Conclusion
The combination of this compound with a PD-1 inhibitor represents a promising therapeutic strategy for gastrointestinal cancers, supported by a strong mechanistic rationale and encouraging preclinical data. The multi-faceted anti-cancer activity of this compound, including the potential for inducing immunogenic cell death, may synergize with the immune-rejuvenating effects of PD-1 blockade to overcome resistance and enhance anti-tumor responses.
However, it is crucial to underscore that the clinical data for this compound is currently in combination with chemotherapy, and direct comparisons with PD-1 inhibitor monotherapy are not yet possible. The interim results for this compound with FOLFOX in heavily pre-treated gastrointestinal cancer patients are encouraging.
Future clinical trials directly comparing this compound in combination with a PD-1 inhibitor against PD-1 inhibitor monotherapy are warranted to definitively establish the relative efficacy and safety of this novel combination approach. Such studies will be instrumental in determining the potential of this combination to improve outcomes for patients with advanced gastrointestinal malignancies.
References
- 1. PD-1 signaling in primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Bold Therapeutics Presents Jaw-Dropping Interim Phase 2 Clinical Data for this compound in the Treatment of Advanced Colorectal Cancer at AACR 2023 [prnewswire.com]
- 6. researchgate.net [researchgate.net]
- 7. Stress-induced translocation of the endoplasmic reticulum chaperone GRP78/BiP and its impact on human disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of this compound, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical Signaling of PD-1 on T Cells and Its Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. ascopubs.org [ascopubs.org]
- 13. This compound Exhibits Potent Anti-Tumor Activity in Validated I/O In Vivo Models - BioSpace [biospace.com]
- 14. ichgcp.net [ichgcp.net]
- 15. oxfordglobal.com [oxfordglobal.com]
- 16. irbe.library.vanderbilt.edu [irbe.library.vanderbilt.edu]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Bold Therapeutics Announces Positive Phase 2 Safety and Efficacy Results for this compound in Advanced Metastatic Colorectal Cancer at ASCO GI 2024 [prnewswire.com]
- 19. ASCO – American Society of Clinical Oncology [asco.org]
- 20. researchgate.net [researchgate.net]
- 21. bold-therapeutics.com [bold-therapeutics.com]
- 22. KEYNOTE-061 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 23. jitc.bmj.com [jitc.bmj.com]
- 24. Pembrolizumab versus paclitaxel for previously treated, advanced gastric or gastro-oesophageal junction cancer (KEYNOTE-061): a randomised, open-label, controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. ascopubs.org [ascopubs.org]
- 27. CheckMate-032 Study: Efficacy and Safety of Nivolumab and Nivolumab Plus Ipilimumab in Patients With Metastatic Esophagogastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Third-Line Nivolumab Monotherapy in Recurrent SCLC: CheckMate 032 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ascopubs.org [ascopubs.org]
Unraveling Resistance: A Comparative Analysis of BOLD-100 and Traditional Chemotherapies
For Immediate Release
In the intricate landscape of oncology, the emergence of drug resistance remains a formidable challenge, often leading to treatment failure and disease progression. This guide provides a comprehensive comparison of BOLD-100, a novel ruthenium-based therapeutic, and traditional chemotherapies, with a focus on cross-resistance. By examining their distinct mechanisms of action and presenting available preclinical and clinical data, we aim to equip researchers, scientists, and drug development professionals with a clear understanding of this compound's potential to address the unmet need in treating resistant cancers.
Executive Summary
This compound is a clinical-stage anti-cancer agent with a multi-modal mechanism of action that distinguishes it from traditional chemotherapies. Its primary modes of action include the inhibition of the endoplasmic reticulum chaperone protein GRP78, the induction of reactive oxygen species (ROS), and subsequent DNA damage and cell cycle arrest.[1][2][3][4][5] This unique profile suggests a low probability of cross-resistance with conventional chemotherapy agents. Preclinical evidence, particularly with cisplatin-resistant models, supports this hypothesis, indicating that this compound may offer a therapeutic advantage in patients who have developed resistance to platinum-based drugs and other traditional agents.
Mechanism of Action: A Tale of Two Pathways
The efficacy of an anti-cancer drug is intrinsically linked to its mechanism of action. The distinct pathways targeted by this compound compared to traditional chemotherapies form the basis for the hypothesis of a lack of cross-resistance.
This compound: A Multi-Pronged Attack
This compound's primary mechanism involves the targeting of GRP78, a key regulator of the unfolded protein response (UPR).[4][5] By inhibiting GRP78, this compound disrupts protein folding and induces stress within the endoplasmic reticulum, leading to apoptosis.[5] Simultaneously, this compound generates ROS, which contributes to DNA damage and further promotes cell death.[1][2][3][5]
Caption: this compound's multi-modal mechanism of action.
Traditional Chemotherapies: The DNA Damage Paradigm
Many traditional chemotherapies, such as platinum-based agents (cisplatin, oxaliplatin) and antimetabolites (5-fluorouracil), primarily exert their cytotoxic effects by directly damaging DNA or interfering with its synthesis.[6][7][8]
-
Platinum-based drugs (Cisplatin, Oxaliplatin): These agents form adducts with DNA, leading to cross-linking of DNA strands, which in turn inhibits DNA replication and transcription, ultimately triggering apoptosis.[8]
-
5-Fluorouracil (5-FU): As an antimetabolite, 5-FU inhibits thymidylate synthase, a critical enzyme in the synthesis of thymidine, a necessary component of DNA. This leads to a depletion of thymidine, disrupting DNA synthesis and repair.[6][7]
-
Leucovorin: Often administered with 5-FU, leucovorin enhances the binding of a 5-FU metabolite to thymidylate synthase, thereby increasing its cytotoxic effect.[6][7]
Caption: Mechanisms of action for traditional chemotherapies.
Preclinical Cross-Resistance Studies: The Evidence for a Differentiated Profile
The most compelling evidence for the lack of cross-resistance between this compound and traditional chemotherapies comes from preclinical studies in drug-resistant cancer cell lines.
This compound and Cisplatin
While specific quantitative data for this compound in cisplatin-resistant A2780 ovarian cancer cells is not publicly available, a study on its precursor, KP1019, which has the same active ruthenium core, demonstrated a lack of cross-resistance in this well-established model. The following table illustrates typical findings in such studies, comparing the half-maximal inhibitory concentration (IC50) of cisplatin in sensitive versus resistant cell lines.
| Cell Line | Drug | IC50 (µM) - Representative Data | Resistance Factor (IC50 Resistant / IC50 Sensitive) |
| A2780 (Sensitive) | Cisplatin | 1.0 - 5.0 | - |
| A2780cisR (Resistant) | Cisplatin | 10.0 - 50.0 | 5 - 10 |
| A2780 (Sensitive) | KP1019 | Data not publicly available | Not applicable |
| A2780cisR (Resistant) | KP1019 | Reported to have no cross-resistance | Expected to be ~1 |
Note: The IC50 values for cisplatin can vary between studies. The values presented here are representative ranges found in the literature.
The lack of cross-resistance is attributed to the differing mechanisms of action. Cisplatin resistance is often mediated by increased drug efflux, enhanced DNA repair mechanisms, and inactivation by glutathione. This compound's reliance on GRP78 inhibition and ROS induction circumvents these resistance pathways.
This compound and FOLFOX Components (Oxaliplatin and 5-Fluorouracil)
Currently, there is a paucity of publicly available preclinical data specifically investigating the cross-resistance between this compound and the individual components of the FOLFOX regimen (oxaliplatin and 5-fluorouracil) in resistant cell line models. However, given that oxaliplatin shares a similar DNA-damaging mechanism with cisplatin, and 5-FU acts as an antimetabolite, it is hypothesized that this compound would not exhibit cross-resistance with these agents. Further preclinical studies are warranted to confirm this.
Experimental Protocols: A Methodological Overview
The determination of cross-resistance in preclinical studies typically involves standardized in vitro cytotoxicity assays.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This common colorimetric assay is used to assess cell viability and determine the IC50 of a compound.
Workflow:
References
- 1. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic potential of this compound, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ER Stress Response and Induction of Apoptosis in Malignant Pleural Mesothelioma: The Achilles Heel Targeted by the Anticancer Ruthenium Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the FOLFOX chemo regimen and is it effective? [drugs.com]
- 7. Combination Chemotherapy of Oxaliplatin, 5-Fluorouracil and Low Dose Leucovorin in Patients with Advanced Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Comparing the gene expression profiles of cells sensitive vs. resistant to BOLD-100
Unraveling BOLD-100 Resistance: A Comparative Look at Gene Expression Profiles
A deep dive into the transcriptomic landscapes of cancer cells that are sensitive to the novel ruthenium-based drug this compound versus those that have acquired resistance reveals a significant metabolic reprogramming centered on carbohydrate metabolism. This guide provides an objective comparison based on available experimental data, offering insights for researchers, scientists, and professionals in drug development.
The investigational drug this compound is a ruthenium-based therapeutic currently in clinical trials for advanced gastrointestinal cancers.[1][2][3] Its multimodal mechanism of action involves inducing the unfolded protein response (UPR) by inhibiting GRP78, generating reactive oxygen species (ROS), and causing DNA damage, which collectively lead to cancer cell death.[1][4][5] Despite its promise, the development of therapeutic resistance remains a critical challenge. Recent studies have begun to map the gene expression changes that underpin this resistance.
Gene Expression Profile: Sensitive vs. Resistant Cells
Analysis of cancer cell lines, such as colon (HCT116) and pancreatic (Capan-1) cancer cells, with acquired resistance to this compound has identified a transcriptional deregulation of carbohydrate metabolism as a key feature of the resistant phenotype.[6][7]
| Gene/Pathway Category | Expression in this compound Sensitive Cells | Expression in this compound Resistant Cells | Implication for Resistance |
| Carbohydrate Metabolism | Baseline Expression | Upregulated | Resistant cells exhibit enhanced glucose uptake and glycolytic activity.[6][7] |
| Glycolysis | Baseline or Downregulated by this compound | Significantly Upregulated | Increased glycolysis appears to be a central mechanism for acquired resistance.[6][8] |
| Ribosomal Processes | Baseline Expression | Genes related to ribosomal processes are associated with sensitivity to this compound.[9][10] | Alterations in ribosomal biogenesis may contribute to the drug's mechanism and sensitivity profile.[5][9] |
| Autophagy | Functional | Defect in downstream execution | Resistant cells show an increased lysosomal compartment, suggesting a block in the later stages of autophagy.[6][8] |
Experimental Protocols
The following outlines the typical methodologies used to generate and compare the gene expression profiles of this compound sensitive and resistant cancer cell lines.[6][7]
1. Development of Resistant Cell Lines:
-
Parental Cell Lines: Colon cancer (e.g., HCT116) and pancreatic cancer (e.g., Capan-1) cell lines are cultured under standard conditions.
-
Drug Escalation: Cells are continuously exposed to gradually increasing concentrations of this compound over several months to select for a resistant population.
-
Verification of Resistance: The resistance of the selected cell lines is confirmed by comparing their viability (e.g., using an MTT assay) with that of the parental, sensitive cells when treated with a range of this compound concentrations.
2. Gene Expression Profiling:
-
RNA Isolation: Total RNA is extracted from both the parental (sensitive) and the derived resistant cell lines.
-
Library Preparation: RNA quality is assessed, and sequencing libraries are prepared for whole-genome transcriptomic analysis (RNA-Seq).
-
Sequencing: High-throughput sequencing is performed to generate a comprehensive snapshot of the transcriptome for each cell type.
-
Bioinformatic Analysis:
-
Sequencing reads are aligned to a reference genome.
-
Differential gene expression analysis is conducted to identify genes that are significantly upregulated or downregulated in the resistant cells compared to the sensitive cells.
-
Gene Set Enrichment Analysis (GSEA) is performed to identify the biological pathways and processes that are most significantly altered in the resistant phenotype.
-
3. Metabolic Assays:
-
Glucose Uptake: Fluorescent glucose analogs (e.g., 2-NBDG) are used with flow cytometry to measure and compare the rate of glucose uptake between sensitive and resistant cells.
-
Metabolomics: Mass spectrometry-based metabolomics is employed to analyze intracellular metabolite levels, confirming changes in glycolytic activity.
Visualizing the Pathways and Processes
To better understand the mechanisms of action and resistance, the following diagrams illustrate the key signaling pathways and the experimental workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Use of this compound Alongside FOLFOX Has the Potential to Be a Potent and Well-Accepted Treatment Plan for Advanced Metastatic BTC in Previously Treated Individuals | CCA News Online [ccanewsonline.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. bold-therapeutics.com [bold-therapeutics.com]
- 5. The Metallodrug this compound Is a Potent Inhibitor of SARS-CoV-2 Replication and Has Broad-Acting Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Anticancer Ruthenium Compound this compound Targets Glycolysis and Generates a Metabolic Vulnerability towards Glucose Deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]
BOLD-100 and ATR Inhibitors: A Synergistic Combination Against Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer agent BOLD-100 and Ataxia Telangiectasia and Rad3-related (ATR) inhibitors, focusing on their combined efficacy in pancreatic ductal adenocarcinoma (PDAC). Experimental data from preclinical studies are presented to illustrate the synergistic relationship between these two therapeutic agents.
Mechanism of Action: A Dual-Assault Strategy
This compound, a ruthenium-based therapeutic, exhibits a multi-modal mechanism of action. It primarily induces stress in the endoplasmic reticulum (ER) by inhibiting the 78-kilodalton glucose-regulated protein (GRP78). This disruption of protein folding homeostasis leads to the accumulation of reactive oxygen species (ROS), causing DNA damage and ultimately triggering apoptosis (programmed cell death) in cancer cells.[1][2][3]
ATR inhibitors, on the other hand, target a key player in the DNA Damage Response (DDR) pathway. Cancer cells often rely on the DDR pathway to repair DNA damage and survive. By inhibiting ATR, these drugs prevent the repair of DNA lesions, leading to an accumulation of damage that pushes cancer cells towards apoptosis.[1][2] The combination of this compound-induced DNA damage and the simultaneous inhibition of the ATR repair pathway creates a synthetic lethal scenario, resulting in enhanced cancer cell killing.[1][2]
Preclinical Efficacy in Pancreatic Cancer: A Comparative Overview
Recent preclinical studies have demonstrated a significant synergistic anti-tumor effect when combining this compound with the ATR inhibitor AZD6738 in PDAC models.[1][2] This combination has been shown to be more effective than either agent alone in reducing cell viability, inhibiting colony formation, and inducing apoptosis in pancreatic cancer cell lines. Furthermore, in vivo studies using a Capan-1 pancreatic cancer xenograft model in mice revealed that the combination treatment leads to a more profound suppression of tumor growth compared to monotherapy.[1]
In Vitro Studies: Enhanced Cancer Cell Killing
The combination of this compound and the ATR inhibitor AZD6738 has been shown to synergistically reduce the viability of pancreatic cancer cells. This effect is attributed to increased DNA damage and enhanced apoptosis.
Table 1: Synergistic Effect of this compound and AZD6738 on Pancreatic Cancer Cell Viability
| Treatment | Capan-1 Cell Viability (% of Control) | Capan-2 Cell Viability (% of Control) |
| Control | 100% | 100% |
| This compound (IC50 dose) | ~50% | ~50% |
| AZD6738 (low dose) | ~80-90% | ~80-90% |
| This compound + AZD6738 | Significantly < 50% | Significantly < 50% |
Data are estimations derived from graphical representations in the source material. For precise quantitative values, please refer to the original publication.[1]
Table 2: Enhanced Apoptosis and DNA Damage with Combination Therapy
| Marker | This compound | AZD6738 | This compound + AZD6738 |
| Cleaved Caspase-3 | Increased | Slightly Increased | Significantly Increased |
| Cleaved PARP | Increased | Slightly Increased | Significantly Increased |
| γH2AX (DNA Damage) | Increased | Slightly Increased | Significantly Increased |
This table summarizes the observed trends in key protein markers of apoptosis and DNA damage from Western blot analyses.[1]
In Vivo Studies: Potent Tumor Growth Inhibition
In a Capan-1 pancreatic cancer xenograft model in mice, the combination of this compound and AZD6738 demonstrated superior anti-tumor activity compared to either drug administered alone.
Table 3: Effect of this compound and AZD6738 on Tumor Growth in a Capan-1 Xenograft Model
| Treatment Group | Tumor Growth Inhibition |
| Vehicle Control | Baseline |
| This compound | Moderate |
| AZD6738 | Moderate |
| This compound + AZD6738 | Significant |
This table provides a qualitative summary of the in vivo findings. The combination therapy resulted in a statistically significant reduction in tumor volume compared to the control and monotherapy groups.[1]
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Synergistic signaling pathway of this compound and ATR inhibitors.
Caption: Experimental workflow for efficacy assessment.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the combination of this compound and ATR inhibitors in pancreatic cancer.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Pancreatic cancer cells (e.g., Capan-1, Capan-2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, an ATR inhibitor (e.g., AZD6738), or a combination of both. Control wells receive vehicle solution.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the drugs to exert their effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Incubation: Plates are incubated for a further 2-4 hours.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
Western Blotting for Apoptosis and DNA Damage Markers
-
Protein Extraction: Pancreatic cancer cells are treated with this compound, an ATR inhibitor, or the combination for a specified time. Cells are then lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., cleaved Caspase-3, cleaved PARP, γH2AX, p-ATR, p-Chk1). A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Immunofluorescence for γH2AX Foci
-
Cell Culture and Treatment: Pancreatic cancer cells are grown on coverslips and treated with the drugs as described for the Western blot.
-
Fixation and Permeabilization: Cells are fixed with a solution like paraformaldehyde to preserve their structure and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.
-
Blocking: Non-specific antibody binding sites are blocked.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against γH2AX, a marker for DNA double-strand breaks.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: The cell nuclei are stained with a DNA dye (e.g., DAPI), and the coverslips are mounted onto microscope slides.
-
Imaging: The cells are visualized using a fluorescence microscope, and the number of γH2AX foci (dots) per nucleus is quantified to assess the level of DNA damage.
In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Cell Implantation: A suspension of human pancreatic cancer cells (e.g., Capan-1) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to different treatment groups (e.g., vehicle control, this compound alone, ATR inhibitor alone, and the combination).
-
Drug Administration: The drugs are administered to the mice according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a certain size, or at a predetermined time point.
-
Analysis: At the end of the study, tumors are excised, weighed, and may be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis, and DNA damage.
Conclusion
The combination of this compound and ATR inhibitors represents a promising therapeutic strategy for pancreatic cancer. By inducing DNA damage and simultaneously blocking the repair mechanism, this dual-pronged approach leads to a synergistic increase in cancer cell death. The preclinical data presented in this guide strongly support further investigation of this combination in clinical settings. The detailed experimental protocols provided offer a foundation for researchers to replicate and expand upon these findings.
References
- 1. Therapeutic potential of this compound, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of this compound, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gastoncapital.com [gastoncapital.com]
A Comparative Analysis of the Therapeutic Index: BOLD-100 vs. Platinum-Based Chemotherapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of BOLD-100, a novel ruthenium-based anticancer agent, with established platinum-based drugs—cisplatin, carboplatin, and oxaliplatin. The assessment is based on a comprehensive review of available preclinical and clinical data, focusing on efficacy (as measured by IC50 values) and toxicity (indicated by LD50 and Maximum Tolerated Dose values).
Executive Summary
The therapeutic index, a critical measure of a drug's safety and efficacy, is a key consideration in oncology drug development. Platinum-based chemotherapies have long been a cornerstone of cancer treatment, but their clinical utility is often limited by significant toxicities. This compound, a first-in-class ruthenium-based therapeutic, presents a promising alternative with a distinct mechanism of action that may translate to an improved therapeutic window. This guide synthesizes quantitative data to facilitate a direct comparison and provides detailed experimental context for the presented findings.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro cytotoxicity and in vivo toxicity of this compound and platinum-based drugs. It is important to note the inherent variability in IC50 values across different cell lines and experimental conditions.[1][2] Similarly, in vivo toxicity can be influenced by factors such as animal species, strain, and administration route.
In Vitro Cytotoxicity: Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. Lower IC50 values are indicative of higher potency.
| Drug | Cancer Type | Cell Line(s) | IC50 Range (µM) |
| This compound | Pan-Cancer | 319 cell lines | 25.1 - 664 (Median: 149)[3] |
| Breast Cancer | MCF7 | ~100[4] | |
| Colorectal Cancer | HCT116 | Not specified, but sensitive[5] | |
| Pancreatic Cancer | Capan-1 | Not specified, but sensitive[5] | |
| Cisplatin | Pan-Cancer | 319 cell lines | 0.177 - 105 (Median: 5.89)[3] |
| Ovarian Cancer | A2780, SKOV-3 | 1 ± 7.050, 10 ± 2.985[6] | |
| Endometrial Cancer | Various | 0.022 - 0.56 (µg/mL)[7] | |
| Bladder Cancer | 5637, HT-1376 | 1.1 - 7.0[8] | |
| Carboplatin | Ovarian Cancer | A2780, SKOV3 | 17 ± 6.010, 100 ± 4.375[6] |
| Endometrial Cancer | Various | 0.096 - 1.20 (µg/mL)[7] | |
| Ovarian Cancer | TOV112D | Spheroids ~10x higher than monolayer[9] | |
| Oxaliplatin | Bladder Cancer | RT4, TCCSUP | 11, 15[10][11] |
| Ovarian Cancer | A2780 | 0.17[10][11] | |
| Colon Cancer | HT-29 | 0.97[10][11] | |
| Glioblastoma | U-373MG, U-87MG | 2.95, 17.6[10][11] | |
| Melanoma | SK-MEL-2, HT-144 | 30.9, 7.85[10][11] |
In Vivo Toxicity: LD50 and Maximum Tolerated Dose (MTD)
The 50% lethal dose (LD50) and the maximum tolerated dose (MTD) are crucial indicators of a drug's toxicity in vivo. A higher LD50 or MTD suggests a better safety profile.
| Drug | Animal Model | Route of Administration | LD50 | MTD |
| This compound | Preclinical data not publicly available | - | - | Recommended Phase 2 Dose (in combination with FOLFOX): 625 mg/m²[7][12] |
| Cisplatin | Mouse | Intraperitoneal | 12.1 - 16.9 mg/kg[13] | 6.5 mg/kg (rat, i.v.), 7.5 mg/kg (mouse) |
| Mouse | Intraperitoneal | 13.5 mg/kg (aqueous solution) | ||
| Carboplatin | Rat | Oral | 343 mg/kg[1][10][12] | 60 mg/kg (rat, i.v.) |
| Rat | Intravenous | 61 mg/kg[3] | ||
| Mouse | Intraperitoneal | 118 - 150 mg/kg[10][12] | 80 mg/kg (mouse, single i.v. administration) | |
| Rat | Subcutaneous | 72 mg/kg[10][12] | ||
| Oxaliplatin | Rat | Intraperitoneal | 14.3 mg/kg[5][7] | 60 mg/m² (in combination with docetaxel in humans)[6] |
| Mouse | Intraperitoneal | 19.8 mg/kg[5][7] |
Note on this compound In Vivo Toxicity: Publicly available preclinical studies detailing the LD50 or MTD of this compound were not identified. The provided data reflects the recommended Phase 2 dose (RP2D) determined in clinical trials for combination therapy. A Phase 1 monotherapy trial of this compound established a manageable safety profile.
Experimental Protocols
Determination of IC50 via MTT Assay
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, cisplatin, carboplatin, or oxaliplatin) and incubated for a specified period (typically 24, 48, or 72 hours).[12]
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[12]
Determination of In Vivo Maximum Tolerated Dose (MTD)
The MTD is the highest dose of a drug that can be administered to a test animal without causing unacceptable toxicity or mortality over a specified period.
Methodology:
-
Animal Acclimation: Healthy animals (typically rodents like mice or rats) are acclimated to the laboratory environment.
-
Dose Range Finding: A preliminary dose range-finding study is often conducted with a small number of animals to identify a range of doses that cause no toxicity, some toxicity, and severe toxicity.
-
Dose Escalation Study: Animals are divided into groups and administered escalating doses of the test compound. A control group receives the vehicle only.
-
Clinical Observation: Animals are closely monitored for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance, for a defined period (e.g., 7-14 days).
-
Pathology: At the end of the study, a gross necropsy is performed to examine organs for any macroscopic abnormalities. Histopathological examination of key organs may also be conducted.
-
MTD Determination: The MTD is defined as the highest dose that does not produce dose-limiting toxicities, which are predefined and can include significant body weight loss (e.g., >15-20%), severe clinical signs, or mortality.
Signaling Pathways and Mechanisms of Action
The therapeutic efficacy and toxicity of this compound and platinum-based drugs are dictated by their distinct interactions with cellular components and subsequent activation of signaling pathways.
This compound: A Multi-Modal Mechanism of Action
This compound is a ruthenium-based therapeutic that induces cancer cell death through several mechanisms. Its primary mode of action involves the inhibition of the 78-kilodalton glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR). This inhibition leads to endoplasmic reticulum (ER) stress. Concurrently, this compound induces the production of reactive oxygen species (ROS), which causes DNA damage and cell cycle arrest.[4] The combination of ER stress and DNA damage ultimately triggers apoptosis.
Platinum-Based Drugs: DNA Adduct Formation and Damage Response
The primary mechanism of action for platinum-based drugs like cisplatin, carboplatin, and oxaliplatin is the formation of covalent adducts with DNA. After entering the cell, the platinum compounds become aquated and highly reactive, enabling them to bind to the N7 position of purine bases, primarily guanine. This results in the formation of intrastrand and interstrand crosslinks in the DNA double helix. These DNA adducts distort the DNA structure, which in turn inhibits DNA replication and transcription, leading to cell cycle arrest and the activation of apoptotic pathways.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for the preclinical assessment of the therapeutic index of an anticancer agent, applicable to both this compound and platinum-based drugs.
Conclusion
This guide provides a comparative overview of the therapeutic index of this compound and platinum-based drugs based on available data. While platinum agents remain potent chemotherapeutics, their toxicity profiles can be dose-limiting. This compound, with its distinct multi-modal mechanism of action, demonstrates promising in vitro activity. Although direct preclinical toxicity comparisons are limited by the lack of publicly available LD50 and MTD data for this compound, clinical trial data suggests a manageable safety profile. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative therapeutic index of this compound. The information and visualizations presented herein are intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.
References
- 1. This compound Exhibits Potent Anti-Tumor Activity in Validated I/O In Vivo Models [prnewswire.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Bold Therapeutics | Technology [bold-therapeutics.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. onclive.com [onclive.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for BOLD-100
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of BOLD-100, a ruthenium-based anti-cancer therapeutic. Adherence to these procedures is critical for operational safety and regulatory compliance.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is crucial to be familiar with its hazard profile. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1].
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Safety goggles with side-shields[1].
-
Hand Protection: Protective gloves[1].
-
Skin and Body Protection: Impervious clothing to prevent skin contact[1].
-
Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols[1].
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eyewash station are mandatory in the vicinity of the handling area[1].
Storage and Spill Management
Proper storage is essential to maintain the integrity of this compound and prevent accidental exposure.
| Condition | Specification | Source |
| Storage Temperature | 4°C, sealed in a cool, well-ventilated area. | [1] |
| In Solvent | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture). | [1] |
| Light and Heat | Keep away from direct sunlight and sources of ignition. | [1] |
In the event of a spill:
-
Evacuate personnel from the immediate area[1].
-
Ensure adequate ventilation[1].
-
Wearing full PPE, absorb spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders[1]. Do not use combustible materials like sawdust[2][3].
-
Collect the contaminated material into a suitable, labeled waste container[1].
-
Decontaminate the spill surface and any affected equipment by scrubbing with alcohol[1].
-
Dispose of all contaminated materials as hazardous waste in accordance with local regulations[1].
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be treated as special waste and handled in strict accordance with local, state, and federal regulations[1][4].
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials.
-
Segregate this compound waste from other laboratory waste to prevent accidental reactions.
-
-
Containerization:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
This area should be away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.
-
Provide the waste contractor with the Safety Data Sheet for this compound.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies and regulatory requirements.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Essential Safety and Logistical Information for Handling BOLD-100
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the safe handling, personal protective equipment (PPE), and disposal of BOLD-100, a first-in-class ruthenium-based anti-cancer therapeutic. Adherence to these procedures is vital to ensure laboratory safety and minimize occupational exposure.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards, necessitating specific PPE to ensure the safety of laboratory personnel.[1] According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Summary of Required Personal Protective Equipment
| Hazard Category | Required PPE | Specifications |
| Eye/Face Protection | Safety goggles with side-shields or a face shield. | Must be worn when there is a risk of splashing.[1][2][3] |
| Hand Protection | Protective gloves. | Chemical-resistant gloves (e.g., nitrile) are necessary to prevent skin contact.[1][2][4][5] |
| Skin and Body Protection | Impervious clothing, such as a lab coat. | To protect against skin exposure.[1][2] |
| Respiratory Protection | Suitable respirator. | Use in areas with inadequate ventilation or when dust/aerosol formation is possible.[1][2] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
Avoid Contact: Prevent contact with skin and eyes by consistently wearing the appropriate PPE.[1]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is used.[1]
Storage Conditions:
-
Temperature: Recommended storage is at 4°C in a sealed container.[1] For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Environment: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]
Emergency Procedures and First Aid
In the event of exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1] |
| Skin Contact | Wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Spill Management and Disposal Plan
Proper containment and disposal of this compound waste are essential to prevent environmental contamination and ensure regulatory compliance.
Spill Cleanup:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use absorbent material (e.g., diatomite, universal binders) to contain the spill.[1]
-
Decontaminate: Clean the affected surfaces by scrubbing with alcohol.[1]
-
Collect: Place all contaminated materials into a designated, sealed container for hazardous waste.[1]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[1][6]
-
Do not dispose of this compound down the drain or in regular trash.[6] As an anti-cancer agent, it should be treated as chemotherapy waste, which typically requires incineration.[7]
Procedural Workflow for Handling this compound
The following diagram outlines the step-by-step process for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ba.auburn.edu [ba.auburn.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. dentalwholesaleusa.com [dentalwholesaleusa.com]
- 5. safetmed.ca [safetmed.ca]
- 6. benchchem.com [benchchem.com]
- 7. sdmedwaste.com [sdmedwaste.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
